molecular formula C32H36ClN9O2S B3028458 Dot1L-IN-1 CAS No. 2088518-50-5

Dot1L-IN-1

Número de catálogo: B3028458
Número CAS: 2088518-50-5
Peso molecular: 646.2 g/mol
Clave InChI: XASXTBSHBDYHAT-JOCHJYFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dot1L-IN-1, also known as this compound, is a useful research compound. Its molecular formula is C32H36ClN9O2S and its molecular weight is 646.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 645.2401203 g/mol and the complexity rating of the compound is 998. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36ClN9O2S/c1-20-23(7-3-11-34-20)28-25-16-21(8-9-26(25)45-29(28)33)40-32(44)37-17-27(43)35-12-5-14-41(2)22-6-4-15-42(18-22)31-24-10-13-36-30(24)38-19-39-31/h3,7-11,13,16,19,22H,4-6,12,14-15,17-18H2,1-2H3,(H,35,43)(H,36,38,39)(H2,37,40,44)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASXTBSHBDYHAT-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)C4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)[C@@H]4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36ClN9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088518-50-5
Record name 2-({[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoyl}amino)-N-(3-{methyl[(3R)-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl]amino}propyl)acetamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Mechanism of Action of Dot1L-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dot1L-IN-1 is a highly potent and selective small-molecule inhibitor of the histone methyltransferase Dot1L. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its biochemical and cellular effects. It includes a summary of its inhibitory activity, detailed experimental protocols for key assays, and visual representations of its mechanism and the experimental workflow used for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound.

Introduction to Dot1L and its Role in Disease

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase as it is the sole enzyme responsible for the methylation of lysine (B10760008) 79 on histone H3 (H3K79).[1][2][3][4][5] This epigenetic modification is broadly associated with actively transcribed genes.[1][6] In certain hematological malignancies, particularly mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias, chromosomal translocations result in the formation of MLL fusion proteins.[1][7] These fusion proteins aberrantly recruit DOT1L to specific gene loci, leading to hypermethylation of H3K79 and the subsequent overexpression of leukemogenic genes such as HOXA9 and MEIS1.[1][2][8] This aberrant gene expression is critical for the initiation and maintenance of the leukemic state. Consequently, the inhibition of DOT1L's enzymatic activity presents a promising therapeutic strategy for MLL-r leukemias.[2][4]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of Dot1L. Its mechanism of action can be detailed as follows:

  • Competitive Inhibition: this compound acts as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) cofactor.[1][2][9] It binds to the SAM binding pocket of the Dot1L enzyme, thereby preventing the transfer of a methyl group from SAM to the histone H3 lysine 79 residue.[2][10]

  • Reduction of H3K79 Methylation: By inhibiting the catalytic activity of Dot1L, this compound leads to a time- and concentration-dependent decrease in the levels of mono-, di-, and tri-methylated H3K79 (H3K79me1, H3K79me2, and H3K79me3) within cells.[11]

  • Downregulation of MLL-Fusion Target Genes: The reduction in H3K79 methylation at the promoters and gene bodies of MLL-fusion target genes, such as HOXA9 and MEIS1, results in their transcriptional repression.[8][11]

  • Selective Anti-proliferative Activity: The downregulation of these key leukemogenic genes leads to cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged leukemia cells.[11][12] This anti-proliferative effect is selective for cancer cells dependent on the aberrant Dot1L activity, with less impact on normal cells.[13]

The following diagram illustrates the signaling pathway affected by this compound.

Dot1L_Mechanism_of_Action cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Intervention with this compound Normal_H3K79_Methylation Normal H3K79 Methylation Normal_Gene_Expression Normal Gene Expression Normal_H3K79_Methylation->Normal_Gene_Expression Hematopoietic_Differentiation Normal Hematopoietic Differentiation Normal_Gene_Expression->Hematopoietic_Differentiation MLL_Fusion_Protein MLL Fusion Protein Aberrant_Dot1L_Recruitment Aberrant Dot1L Recruitment MLL_Fusion_Protein->Aberrant_Dot1L_Recruitment H3K79_Hypermethylation H3K79 Hypermethylation Aberrant_Dot1L_Recruitment->H3K79_Hypermethylation Upregulation_of_HOXA9_MEIS1 Upregulation of HOXA9/MEIS1 H3K79_Hypermethylation->Upregulation_of_HOXA9_MEIS1 Leukemic_Transformation Leukemic Transformation (Proliferation, Blocked Differentiation) Upregulation_of_HOXA9_MEIS1->Leukemic_Transformation Dot1L_IN_1 This compound Dot1L_Enzyme Dot1L Enzyme Dot1L_IN_1->Dot1L_Enzyme Inhibits Inhibition_of_Methyltransferase_Activity Inhibition of Methyltransferase Activity Reduced_H3K79_Methylation Reduced H3K79 Methylation Inhibition_of_Methyltransferase_Activity->Reduced_H3K79_Methylation Downregulation_of_HOXA9_MEIS1 Downregulation of HOXA9/MEIS1 Reduced_H3K79_Methylation->Downregulation_of_HOXA9_MEIS1 Anti_Leukemic_Effects Anti-Leukemic Effects (Apoptosis, Differentiation) Downregulation_of_HOXA9_MEIS1->Anti_Leukemic_Effects

Figure 1. Mechanism of this compound in MLL-rearranged leukemia.

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key inhibitory parameters.

ParameterValueAssay TypeCell Line/SystemReference
Ki 2 pMBiochemicalRecombinant Dot1L[14]
IC50 <0.1 nMBiochemicalRecombinant Dot1L[14]
IC50 (H3K79 Dimethylation) 3 nMCellularHeLa[14]
IC50 (HoxA9 Promoter Activity) 17 nMCellularMolm-13[14]
IC50 (Cell Proliferation) 5 nMCellularMV4-11[14]

Experimental Protocols

The characterization of this compound involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Dot1L Inhibition Assay (AlphaLISA)

This assay quantifies the ability of an inhibitor to block the methylation of a histone H3 substrate by recombinant Dot1L.

  • Materials: Recombinant human Dot1L, biotinylated histone H3 peptide substrate, S-adenosyl-L-methionine (SAM), anti-H3K79me2 antibody, AlphaLISA acceptor beads, and streptavidin-coated donor beads.

  • Procedure:

    • The inhibitor (this compound) at various concentrations is pre-incubated with the Dot1L enzyme and the biotinylated H3 peptide substrate in an assay buffer.

    • The methylation reaction is initiated by the addition of SAM and allowed to proceed for a defined period at room temperature.

    • The reaction is stopped, and the anti-H3K79me2 antibody is added, followed by the AlphaLISA acceptor beads conjugated to a secondary antibody and streptavidin-coated donor beads.

    • After incubation in the dark, the plate is read on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular H3K79 Methylation Assay (Western Blot)

This assay measures the levels of H3K79 methylation in cells treated with the inhibitor.

  • Materials: MLL-rearranged leukemia cell line (e.g., MV4-11), cell culture medium, this compound, lysis buffer, antibodies against H3K79me2 and total histone H3.

  • Procedure:

    • Cells are seeded and treated with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 4-7 days).

    • Histones are extracted from the cell lysates.

    • Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for H3K79me2 and total histone H3 (as a loading control).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified to determine the reduction in H3K79 methylation.

MLL-Fusion Target Gene Expression Assay (qRT-PCR)

This assay quantifies the mRNA levels of Dot1L target genes, such as HOXA9 and MEIS1.

  • Materials: MLL-rearranged leukemia cell line, this compound, RNA extraction kit, reverse transcriptase, qPCR master mix, and primers for HOXA9, MEIS1, and a housekeeping gene.

  • Procedure:

    • Cells are treated with this compound at various concentrations for a defined period.

    • Total RNA is extracted from the cells and its concentration and purity are determined.

    • cDNA is synthesized from the RNA using reverse transcriptase.

    • Quantitative PCR is performed using the cDNA, specific primers for the target genes and a housekeeping gene, and a fluorescent DNA-binding dye.

    • The relative expression of the target genes is calculated using the delta-delta Ct method, normalized to the housekeeping gene.

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cells.

  • Materials: MLL-rearranged leukemia cell line, cell culture medium, this compound, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Cells are seeded in a multi-well plate and treated with a range of concentrations of this compound.

    • The cells are incubated for an extended period (e.g., 7-14 days) due to the epigenetic mechanism of action which requires multiple cell divisions for the dilution of existing histone marks.

    • At the end of the incubation period, the cell viability reagent is added to the wells.

    • The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

    • IC50 values are determined from the dose-response curve.

The following diagram provides a logical workflow for the characterization of a Dot1L inhibitor like this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., AlphaLISA) Determine_Ki_IC50 Determine Ki and IC50 Biochemical_Assay->Determine_Ki_IC50 Selectivity_Panel Selectivity Panel (vs. other methyltransferases) Determine_Ki_IC50->Selectivity_Panel Cellular_H3K79_Assay Cellular H3K79 Methylation Assay (Western Blot) Selectivity_Panel->Cellular_H3K79_Assay Gene_Expression_Assay Gene Expression Analysis (qRT-PCR for HOXA9/MEIS1) Cellular_H3K79_Assay->Gene_Expression_Assay Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo®) Gene_Expression_Assay->Proliferation_Assay Xenograft_Model MLL-r Leukemia Xenograft Model Proliferation_Assay->Xenograft_Model Pharmacokinetics Pharmacokinetics & Pharmacodynamics Xenograft_Model->Pharmacokinetics Efficacy_Studies Efficacy Studies (Tumor Growth Inhibition) Pharmacokinetics->Efficacy_Studies

Figure 2. Experimental workflow for the characterization of this compound.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that operates through a well-defined mechanism of action. By competitively inhibiting the Dot1L enzyme, it effectively reduces H3K79 hypermethylation, a key driver in MLL-rearranged leukemias. This leads to the silencing of oncogenic gene expression and selective killing of cancer cells. The comprehensive characterization of its biochemical and cellular activities, as outlined in this guide, provides a solid foundation for its application in preclinical research and drug development programs targeting epigenetic dysregulation in cancer.

References

Dot1L Inhibitors as Chemical Probes for Dot1L Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The Disruptor of Telomeric Silencing 1-like (DOT1L) enzyme is a unique histone methyltransferase, singular in its role of methylating histone H3 at lysine (B10760008) 79 (H3K79). This epigenetic modification is crucial for regulating gene transcription, cell cycle progression, and DNA damage repair.[1] Aberrant DOT1L activity, particularly its recruitment by MLL fusion proteins, is a key driver in the pathogenesis of Mixed Lineage Leukemia (MLL-r).[1][2] This has positioned DOT1L as a significant therapeutic target. Small molecule inhibitors, such as S-adenosyl-L-methionine (SAM)-competitive compounds, serve as powerful chemical probes to dissect DOT1L function and validate its therapeutic potential. This guide provides a comprehensive overview of these chemical probes, including their quantitative biochemical and cellular activities, detailed experimental protocols for their characterization, and visualizations of the key pathways and workflows involved.

Introduction to Dot1L

Dot1L is the sole enzyme known to catalyze the mono-, di-, and tri-methylation of H3K79, a residue located on the globular surface of the histone core rather than its N-terminal tail.[1] Unlike most other histone methyltransferases, DOT1L does not possess a SET domain.[3] Its activity is intrinsically linked with active gene transcription.[1] In MLL-rearranged leukemias, chromosomal translocations produce fusion proteins (e.g., MLL-AF9, MLL-AF4) that aberrantly recruit DOT1L to specific gene loci, such as the HOXA9 and MEIS1 genes.[2][4] This leads to localized hypermethylation of H3K79, sustained expression of leukemogenic genes, and the maintenance of a stem cell-like state, ultimately driving the cancer.[4][5]

Chemical Probes for Dot1L Function

Chemical probes are small molecules that potently and selectively modulate a protein's function, enabling researchers to study its biological roles. For Dot1L, the most effective probes are SAM-competitive inhibitors. These molecules are designed to mimic the enzyme's cofactor, S-adenosyl-L-methionine, binding to the catalytic pocket and preventing the transfer of a methyl group to H3K79.[2][6] This guide focuses on well-characterized inhibitors like EPZ004777 and SGC0946, which serve as exemplary chemical probes for investigating Dot1L.

Quantitative Data on Dot1L Inhibitors

The efficacy of a chemical probe is defined by its potency, selectivity, and cellular activity. The following tables summarize key quantitative data for prominent Dot1L inhibitors.

Table 1: Biochemical Potency and Selectivity of Dot1L Inhibitors

CompoundTypeDOT1L Ki (nM)DOT1L IC50 (nM)Selectivity vs. Other HMTsReference
EPZ004777SAM-competitive<0.30.4 ± 0.1>10,000-fold[1]
EPZ-5676 (Pinometostat)SAM-competitive0.08->37,000-fold[2][6]
SGC0946SAM-competitive-0.3>100-fold vs panel[2]
DC_L115SAM-competitive-1,500-[7]

Table 2: Cellular Activity of Dot1L Inhibitors

CompoundCell LineAssayIC50 / EC50Reference
EPZ004777MLL-r Leukemia CellsProliferation (10-14 days)-[8]
EPZ-5676 (Pinometostat)MV4-11 (MLL-AF4)Proliferation3.5 nM[6]
SGC0946786-O (Renal Cancer)Proliferation (48h)1-10 µM[9]
DC_L115MLL-rearranged cellsProliferation37.1 µM[7]

Signaling Pathways and Mechanisms

Dot1L catalyzes the transfer of a methyl group from its cofactor, SAM, to the ε-amino group of H3K79.[10] This process releases S-adenosyl-L-homocysteine (SAH).[1][11] SAM-competitive inhibitors occupy the SAM binding pocket, preventing catalysis.

Dot1L_Mechanism cluster_0 Dot1L Catalytic Cycle cluster_1 Inhibitor Action SAM SAM (S-Adenosyl Methionine) Dot1L_SAM Dot1L-SAM Complex SAM->Dot1L_SAM Binds Dot1L_Inhibitor Inactive Dot1L Complex SAM->Dot1L_Inhibitor Blocked H3K79_Me Methylated H3K79 Dot1L_SAM->H3K79_Me Methyl Transfer SAH SAH (S-Adenosyl Homocysteine) Dot1L_SAM->SAH Product Release H3K79 Histone H3 (K79) H3K79->Dot1L_SAM Substrate Inhibitor Dot1L-IN-1 (e.g., EPZ004777) Inhibitor->Dot1L_Inhibitor Competitive Binding

Caption: Dot1L catalytic cycle and its competitive inhibition.

In MLL-r leukemia, the MLL fusion protein is the key oncogenic driver. It forms a complex with other proteins and recruits Dot1L to target genes, leading to their aberrant expression and blocking hematopoietic differentiation.

MLL_Pathway MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Dot1L Dot1L MLL_Fusion->Dot1L Recruits Target_Genes Target Gene Loci (HOXA9, MEIS1) Dot1L->Target_Genes Binds to H3K79_HyperMe H3K79 Hypermethylation Target_Genes->H3K79_HyperMe Leads to Gene_Expression Oncogene Expression ↑ H3K79_HyperMe->Gene_Expression Leukemogenesis Leukemogenesis (Blocked Differentiation, Proliferation) Gene_Expression->Leukemogenesis Inhibitor Dot1L Inhibitor Inhibitor->Dot1L Inhibits Workflow Biochem 1. Biochemical Assays (Potency & Selectivity) Cell_Target 2. Cellular Target Engagement (H3K79 Methylation Assay) Biochem->Cell_Target Cell_Phenotype 3. Cellular Phenotypic Assays (Proliferation, Apoptosis) Cell_Target->Cell_Phenotype Gene_Expr 4. Gene Expression Analysis (RT-qPCR for HOXA9/MEIS1) Cell_Phenotype->Gene_Expr In_Vivo 5. In Vivo Models (Xenograft Studies) Gene_Expr->In_Vivo

References

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Synthesis of Novel Dot1L Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The histone methyltransferase Dot1L (Disruptor of telomeric silencing 1-like) has emerged as a compelling therapeutic target, particularly in the context of cancers driven by chromosomal rearrangements of the Mixed Lineage Leukemia (MLL) gene. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel Dot1L inhibitors, offering a valuable resource for researchers and drug development professionals in the field of oncology and epigenetic therapy.

The Rationale for Targeting Dot1L

Dot1L is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79), a post-translational modification predominantly associated with active gene transcription. In MLL-rearranged leukemias, the fusion proteins resulting from chromosomal translocations aberrantly recruit Dot1L to chromatin. This leads to hypermethylation of H3K79 at specific gene loci, including the HOXA9 and MEIS1 genes, driving their overexpression and promoting leukemogenesis.[1] Inhibition of Dot1L's catalytic activity presents a targeted therapeutic strategy to reverse this aberrant epigenetic state, suppress the expression of oncogenic driver genes, and ultimately induce differentiation and apoptosis in cancer cells.[1][2] Beyond leukemia, dysregulation of Dot1L has been implicated in various solid tumors, including breast, colon, and prostate cancers, broadening the potential therapeutic landscape for Dot1L inhibitors.[2][3][4]

Key Chemical Scaffolds of Dot1L Inhibitors

The development of Dot1L inhibitors has primarily focused on two major chemical classes: nucleoside and non-nucleoside analogs, both designed to be competitive with the enzyme's natural cofactor, S-adenosyl-L-methionine (SAM).

Nucleoside Analogs

Early efforts in Dot1L inhibitor discovery were dominated by adenosine (B11128) analogs. These compounds mimic the adenosine portion of SAM, effectively blocking the enzyme's active site.

  • EPZ004777: One of the first potent and selective Dot1L inhibitors, EPZ004777, demonstrated the therapeutic potential of targeting this enzyme. It selectively inhibits H3K79 methylation, blocks the expression of MLL fusion target genes, and induces apoptosis in MLL-rearranged leukemia cells.[2][5][6][7]

  • Pinometostat (B612198) (EPZ-5676): A second-generation inhibitor, pinometostat, exhibits improved potency and pharmacokinetic properties compared to its predecessor.[8][9][10][11][12][13][14][15] It has advanced into clinical trials for the treatment of MLL-rearranged leukemias.[9][16]

  • SGC0946: This compound is another highly potent and selective Dot1L inhibitor with demonstrated cellular activity.[17][18]

Non-Nucleoside Analogs

To overcome potential limitations of nucleoside analogs, such as metabolic instability, research has expanded to include diverse non-nucleoside scaffolds. These inhibitors often utilize fragment-based drug discovery and structure-based design approaches to identify novel chemical matter that can effectively occupy the SAM-binding pocket.[3][19][20]

Quantitative Comparison of Dot1L Inhibitors

The following tables summarize the biochemical and cellular activities of key Dot1L inhibitors, providing a quantitative basis for comparison.

Table 1: Biochemical Potency of Selected Dot1L Inhibitors

CompoundChemical ClassTargetIC50 (nM)Ki (nM)Selectivity
EPZ004777Nucleoside AnalogDot1L0.4[7][17]->1,200-fold over other PMTs[17]
Pinometostat (EPZ-5676)Nucleoside AnalogDot1L-0.08[14][15]>37,000-fold over other HMTs[8][11][14]
SGC0946Nucleoside AnalogDot1L0.3[17][18]->100-fold over other HMTs[17]
Compound 7 (Novartis)Non-NucleosideDot1L< 0.1[20]< 0.001>50,000-fold vs other PKMTs/PRMTs
Compound 12 (Novartis)Non-NucleosideDot1L1.80.8>50,000-fold vs other PKMTs/PRMTs
Compound 13 (Novartis)Non-NucleosideDot1L1.30.6>50,000-fold vs other PKMTs/PRMTs
Compound 25 (Schürer et al.)Non-NucleosideDot1L1000[21]--

Table 2: Cellular Activity of Selected Dot1L Inhibitors

CompoundCell LineAssayEC50 (nM)
EPZ004777MV4-11 (MLL-AF4)Proliferation4[17]
EPZ004777MOLM-13 (MLL-AF9)Proliferation4[17]
Pinometostat (EPZ-5676)MV4-11 (MLL-AF4)Proliferation3.5[13]
Pinometostat (EPZ-5676)MV4-11 (MLL-AF4)H3K79me2 Inhibition2.6[12]
SGC0946A431H3K79me2 Inhibition2.6[17]
SGC0946MCF10AH3K79me2 Inhibition8.8[17]
Compound 7 (Novartis)MV4-11 (MLL-AF4)Proliferation5[20]
Compound 7 (Novartis)HeLaH3K79me2 Inhibition3[20]
Compound 12 (Novartis)MV4-11 (MLL-AF4)Proliferation85
Compound 13 (Novartis)MV4-11 (MLL-AF4)Proliferation128

Experimental Protocols

Detailed methodologies are crucial for the successful discovery and evaluation of novel Dot1L inhibitors. The following sections outline key experimental protocols.

Dot1L Enzymatic Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a histone substrate.

Materials:

  • Recombinant human Dot1L enzyme

  • Oligonucleosomes or recombinant histone H3 as substrate

  • ³H-SAM

  • S-adenosyl-L-homocysteine (SAH) as a positive control

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Scintillation cocktail

  • Filter plates or P81 phosphocellulose paper

Procedure:

  • Prepare a reaction mixture containing Dot1L enzyme, substrate, and assay buffer.

  • Add the test inhibitor at various concentrations.

  • Initiate the reaction by adding ³H-SAM.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding an excess of cold SAH or by spotting onto P81 paper.

  • Wash the filter plates or paper to remove unincorporated ³H-SAM.

  • Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

Cellular H3K79 Methylation Assay (High-Content Imaging)

This assay quantifies the levels of H3K79 methylation within cells following inhibitor treatment.

Materials:

  • Adherent cell line (e.g., A431)

  • 384-well clear-bottom plates

  • Test inhibitor

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody specific for di-methylated H3K79 (H3K79me2)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Seed cells in 384-well plates and allow them to adhere overnight.

  • Treat cells with a concentration range of the test inhibitor for a specified duration (e.g., 72 hours).

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary antibody against H3K79me2.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify the nuclear fluorescence intensity of the H3K79me2 signal.

  • Normalize the signal to the DMSO control and determine the EC50 value.

Cell Proliferation Assay

This assay assesses the effect of Dot1L inhibitors on the growth of cancer cell lines.

Materials:

  • Suspension or adherent cancer cell lines (e.g., MV4-11, MOLM-13)

  • 96-well or 384-well plates

  • Cell culture medium

  • Test inhibitor

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader

Procedure:

  • Seed cells at an appropriate density in multi-well plates.

  • Add the test inhibitor at various concentrations.

  • Incubate the cells for a prolonged period (e.g., 7 to 14 days), refreshing the medium and inhibitor as needed.

  • At the end of the incubation period, add the cell viability reagent.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of proliferation inhibition relative to a DMSO control and determine the EC50 value.

Synthesis of a Representative Dot1L Inhibitor: Pinometostat (EPZ-5676)

The synthesis of pinometostat involves a multi-step process, typically starting from a protected adenosine derivative and coupling it with a custom-synthesized side chain containing the tert-butylphenyl-imidazole moiety. The general synthetic strategy often involves the following key transformations:

  • Synthesis of the Side Chain: This usually involves the construction of the substituted benzimidazole (B57391) ring system followed by the elaboration of the cyclobutane-containing linker.

  • Functionalization of the Ribose Moiety: The 5'-hydroxyl group of a protected adenosine is typically converted to a suitable leaving group or an aldehyde for subsequent coupling.

  • Coupling Reaction: The functionalized ribose is then coupled with the synthesized side chain, often via a reductive amination or a nucleophilic substitution reaction.

  • Deprotection: Finally, the protecting groups on the ribose and the purine (B94841) base are removed to yield the final product, pinometostat.

A detailed, step-by-step synthetic scheme is often found in the supplementary information of medicinal chemistry publications.[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and the logical flow of drug discovery is essential for a clear understanding.

Dot1L_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification (Dot1L in MLL-r Leukemia) HTS High-Throughput Screening (HTS) Target_ID->HTS FBDD Fragment-Based Drug Discovery (FBDD) Target_ID->FBDD SBDD Structure-Based Drug Design (SBDD) Target_ID->SBDD Hit_ID Hit Identification HTS->Hit_ID FBDD->Hit_ID SBDD->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Biochem_Assays Biochemical Assays (IC50, Ki) Lead_Gen->Biochem_Assays Cell_Assays Cellular Assays (EC50, H3K79me2) Biochem_Assays->Cell_Assays Lead_Opt Lead Optimization (ADME/PK) Cell_Assays->Lead_Opt Lead_Opt->Lead_Gen In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

Dot1L Inhibitor Discovery Workflow

MLL_Leukemia_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Dot1L Dot1L MLL_Fusion->Dot1L recruits H3K79 Histone H3 (K79) Dot1L->H3K79 methylates H3K79me H3K79 Hypermethylation H3K79->H3K79me Oncogenes Oncogenes (HOXA9, MEIS1) H3K79me->Oncogenes activates transcription Leukemogenesis Leukemogenesis Oncogenes->Leukemogenesis Inhibitor Dot1L Inhibitor (e.g., Pinometostat) Inhibitor->Dot1L inhibits

Dot1L Pathway in MLL-Rearranged Leukemia

Breast_Cancer_Pathway cluster_cell Breast Cancer Cell ER_alpha Estrogen Receptor α (ERα) Dot1L Dot1L ER_alpha->Dot1L co-recruits Target_Genes Estrogen Target Genes Dot1L->Target_Genes activates transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Inhibitor Dot1L Inhibitor Inhibitor->Dot1L inhibits

Role of Dot1L in ER+ Breast Cancer

Colorectal_Cancer_Pathway cluster_cell Colorectal Cancer Cell Wnt_Signaling Wnt/β-catenin Signaling Dot1L Dot1L Wnt_Signaling->Dot1L activates/cooperates with H3K79me H3K79 Methylation at Wnt Target Genes Dot1L->H3K79me Tumorigenesis Tumorigenesis & Stemness H3K79me->Tumorigenesis Inhibitor Dot1L Inhibitor Inhibitor->Dot1L inhibits

Dot1L in Colorectal Cancer Pathogenesis

Future Directions and Conclusion

The development of Dot1L inhibitors represents a significant advancement in the field of epigenetic therapy. While promising results have been observed, particularly in MLL-rearranged leukemias, further research is needed to enhance their efficacy and broaden their clinical applications. Key areas for future investigation include:

  • Combination Therapies: Exploring the synergistic effects of Dot1L inhibitors with standard chemotherapy or other epigenetic modifiers to overcome resistance and improve patient outcomes.[10]

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to Dot1L inhibition.

  • Novel Scaffolds and Delivery Systems: Continuing the development of non-nucleoside inhibitors with improved pharmacokinetic profiles and exploring novel drug delivery strategies to enhance tumor targeting and reduce off-target effects.

  • Expansion to Solid Tumors: Further elucidating the role of Dot1L in various solid tumors to guide the clinical development of inhibitors in these indications.

References

The Pivotal Role of Dot1L in Chromatin Remodeling and Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disruptor of telomeric silencing 1-like (Dot1L) is a unique histone methyltransferase, singular in its role as the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79). This modification is a critical epigenetic mark predominantly associated with actively transcribed regions of the genome. Dot1L's influence extends across a wide spectrum of cellular processes, including transcriptional regulation, DNA damage repair, cell cycle progression, and embryonic development. Its misregulation is a key driver in the pathogenesis of several diseases, most notably Mixed Lineage Leukemia (MLL)-rearranged leukemias, where its aberrant activity maintains a leukemogenic gene expression program. Consequently, Dot1L has emerged as a promising therapeutic target, spurring the development of potent and selective small-molecule inhibitors. This technical guide provides an in-depth exploration of Dot1L's core functions, presenting key quantitative data, detailed experimental methodologies, and visual representations of its associated pathways to serve as a comprehensive resource for the scientific community.

Core Concepts: Dot1L-Mediated Chromatin Modification

Dot1L catalyzes the mono-, di-, and trimethylation of H3K79, a residue located on the globular domain of histone H3, facing the exterior of the nucleosome core.[1] Unlike the majority of histone methyltransferases, Dot1L does not possess a SET domain.[2] Its catalytic activity is dependent on S-adenosylmethionine (SAM) as a methyl donor.[3] The different methylation states of H3K79 have distinct functional implications:

  • H3K79 monomethylation (H3K79me1): Often found at enhancer regions.

  • H3K79 dimethylation (H3K79me2): Strongly associated with actively transcribed gene bodies and is crucial for the binding of certain transcription factors, such as c-Myc.[4]

  • H3K79 trimethylation (H3K79me3): Also linked to active transcription, though its precise role can be context-dependent.

The recruitment of Dot1L to specific genomic loci is a tightly regulated process, often mediated by its interaction with various proteins, including components of the super elongation complex (SEC) and MLL fusion proteins in the context of leukemia.[5]

Data Presentation: Quantitative Insights into Dot1L Function

The following tables summarize key quantitative data related to Dot1L activity and its inhibition, providing a comparative overview for researchers.

Table 1: Cellular Activity of Dot1L Inhibitors in Cancer Cell Lines
Cell LineCancer TypeMLL StatusCompoundIC50 (nM)Reference
MOLM-13Acute Myeloid Leukemia (AML)MLL-AF9EPZ-5676 (Pinometostat)8.3[6]
MV4-11Acute Myeloid Leukemia (AML)MLL-AF4EPZ-5676 (Pinometostat)10.5[6]
RS4;11Acute Lymphoblastic Leukemia (ALL)MLL-AF4EPZ-5676 (Pinometostat)15.2[6]
SEMAcute Lymphoblastic Leukemia (ALL)MLL-AF4EPZ-5676 (Pinometostat)21.4[6]
KOPN-8B-cell Acute Lymphoblastic Leukemia (B-ALL)MLL-AF4EPZ-5676 (Pinometostat)33.1[6]
NOMO-1Acute Myeloid Leukemia (AML)MLL-AF9EPZ-5676 (Pinometostat)45.6[6]
OCI-AML2Acute Myeloid Leukemia (AML)NPM1cEPZ-5676 (Pinometostat)>10000[6]
OCI-AML3Acute Myeloid Leukemia (AML)NPM1cEPZ-5676 (Pinometostat)>10000[6]
HTB-26Breast CancerNot ApplicableCompound 1~10-50 µM[7]
PC-3Pancreatic CancerNot ApplicableCompound 1~10-50 µM[7]
HepG2Hepatocellular CarcinomaNot ApplicableCompound 1~10-50 µM[7]
HCT116Colon CancerNot ApplicableCompound 20.34 µM[7]
CLBL-1B-cell LymphomaNot ApplicableNVX-41240[8]
RajiBurkitt LymphomaNot ApplicableNVX-41260[8]
SU-DHL-8B-cell LymphomaNot ApplicableNVX-41280[8]
Table 2: Impact of Dot1L Inhibition on Gene Expression in MLL-Rearranged Leukemia
GeneFunctionCell LineTreatmentFold Change (log2)Reference
HOXA9Transcription factor, key leukemogenic driverKOPN-8 (Pinometostat-sensitive)PinometostatSignificantly decreased[6]
MEIS1Transcription factor, HOX cofactorKOPN-8 (Pinometostat-sensitive)PinometostatSignificantly decreased[6]
HOXA9Transcription factor, key leukemogenic driverKOPN-8 (Pinometostat-resistant)PinometostatMaintained expression[6]
MEIS1Transcription factor, HOX cofactorKOPN-8 (Pinometostat-resistant)PinometostatMaintained expression[6]
ESR1Estrogen Receptor AlphaMCF-7 (Breast Cancer)EPZ (Dot1L inhibitor)Decreased[9]
FOXA1Forkhead Box Protein A1MCF-7 (Breast Cancer)EPZ (Dot1L inhibitor)Decreased[9]
GATA3GATA Binding Protein 3MCF-7 (Breast Cancer)EPZ (Dot1L inhibitor)Decreased[9]
Table 3: Dot1L Interacting Proteins and Their Functions
Interacting ProteinFunctional Domain(s)Role in Dot1L-mediated ProcessesReference
MLL fusion partners (e.g., AF9, AF10, ENL)VariousRecruitment of Dot1L to target genes in MLL-rearranged leukemia.[5][10]
AF10OM-LZ domainServes as a bridge for the recruitment of Dot1L to MLL-AF10 target genes.[10]
ENLYEATS domain, hydrophobic C-terminal domainDirect interaction with Dot1L, part of the super elongation complex.[4]
SIRT1Histone deacetylase domainForms a repressive complex; Dot1L inhibits its chromatin localization.[1]
SUV39H1SET domain (H3K9 methyltransferase)Part of a repressive complex with SIRT1.[1]
BRD4BromodomainsCooperates with Dot1L in MLL-rearranged leukemia; binds acetylated histones.[1]
p300/CBPHistone acetyltransferase domainAcetylates histones, facilitating BRD4 binding.[11]
RNA Polymerase IIC-terminal domain (CTD)Dot1L is enriched at actively transcribed genes through interaction with phosphorylated Pol II CTD.[10]
SETD2SET domain (H3K36 methyltransferase)Epigenetic activator, co-expressed with Dot1L.[11]
ISWISNF2-family ATPase domainChromatin remodeling, co-expressed with Dot1L.[11]
BPTFPHD finger, bromodomainComponent of the NURF chromatin remodeling complex, co-expressed with Dot1L.[11]
EEDWD40 repeatsComponent of the PRC2 complex, associated with gene silencing, co-expressed with Dot1L.[11]
CBX3ChromodomainComponent of heterochromatin, co-expressed with Dot1L.[11]
DNMT1DNA methyltransferase domainMaintenance DNA methyltransferase, co-expressed with Dot1L.[11]
RAP80UIM domainsInvolved in DNA damage response; methylated by Dot1L to promote BRCA1-A complex recruitment.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of Dot1L.

Dot1L Enzymatic Assay (AlphaLISA)

This protocol is adapted from the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format, a highly sensitive, no-wash immunoassay.[13][14][15][16][17]

Materials:

  • Recombinant human Dot1L enzyme

  • Oligonucleosomes (substrate)

  • S-adenosyl-L-methionine (SAM)

  • S-adenosyl-L-homocysteine (SAH) (for inhibition control)

  • Dot1L inhibitor of interest (e.g., EPZ-5676)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

  • High Salt Buffer (for stopping the reaction)

  • AlphaLISA anti-Histone H3 (C-ter) Acceptor beads

  • Biotinylated anti-H3K79me2 antibody

  • Streptavidin Donor beads

  • 384-well white opaque assay plates

  • Plate reader capable of AlphaLISA detection

Procedure:

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of the Dot1L inhibitor in assay buffer.

    • Dilute the Dot1L enzyme to the desired concentration (e.g., 20 nM) in assay buffer.

    • Prepare a solution of SAM in assay buffer (e.g., 2 µM).

    • Prepare a solution of oligonucleosomes in assay buffer (e.g., 0.25 ng/µL).

  • Enzymatic Reaction:

    • Add 5 µL of the inhibitor or vehicle control to the wells of the 384-well plate.

    • Add 5 µL of the diluted Dot1L enzyme to each well.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the SAM/oligonucleosome mixture.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 5 µL of High Salt Buffer.

    • Incubate for 15 minutes at room temperature.

    • Prepare a 5X mix of anti-Histone H3 Acceptor beads (final concentration 20 µg/mL) and biotinylated anti-H3K79me2 antibody (final concentration 1 nM) in 1X Detection Buffer.

    • Add 5 µL of the Acceptor bead/antibody mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Prepare a 5X solution of Streptavidin Donor beads (final concentration 20 µg/mL) in 1X Detection Buffer in subdued light.

    • Add 5 µL of the Donor bead solution to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader. The signal is proportional to the amount of H3K79me2 produced.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for H3K79me2/3

This protocol outlines the general steps for performing ChIP-seq to map the genomic localization of H3K79me2/3.[18][19][20][21][22]

Materials:

  • Cultured cells of interest

  • Formaldehyde (B43269) (37% solution)

  • Glycine (B1666218)

  • PBS (Phosphate Buffered Saline)

  • Lysis Buffer (e.g., Farnham lysis buffer)

  • RIPA Buffer

  • Antibody specific for H3K79me2 or H3K79me3

  • IgG control antibody

  • Protein A/G magnetic beads

  • LiCl Wash Buffer

  • TE Buffer

  • RNase A

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • DNA purification kit

  • Reagents for library preparation for next-generation sequencing

Procedure:

  • Cross-linking:

    • Add formaldehyde to the cell culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature.

    • Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Harvest the cells and resuspend in Lysis Buffer.

    • Lyse the cells to release the nuclei.

    • Resuspend the nuclear pellet in RIPA buffer.

    • Shear the chromatin to an average fragment size of 200-600 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin with the anti-H3K79me2/3 antibody or IgG control overnight at 4°C with rotation.

    • Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt buffer, high salt buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol:chloroform extraction or a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA and input control DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Perform peak calling to identify regions enriched for H3K79me2/3.

    • Annotate peaks to genomic features and perform downstream analysis.

Generation of a Dot1L Conditional Knockout Mouse Model

This protocol describes the generation of a conditional knockout mouse for Dot1l using the Cre-LoxP system.[23][24][25][26]

Materials:

  • Mice with a floxed Dot1l allele (Dot1lfl/fl)

  • Mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., a Cre-driver line)

  • Genotyping reagents (PCR primers, DNA polymerase, etc.)

Procedure:

  • Generation of Floxed Mice:

    • Design and generate a targeting vector containing two LoxP sites flanking a critical exon or exons of the Dot1l gene.

    • Introduce the targeting vector into embryonic stem (ES) cells.

    • Select for correctly targeted ES cells and inject them into blastocysts to generate chimeric mice.

    • Breed the chimeric mice to obtain mice heterozygous for the floxed allele (Dot1lfl/+).

    • Intercross the heterozygous mice to generate homozygous floxed mice (Dot1lfl/fl).

  • Breeding with Cre-driver Mice:

    • Cross the Dot1lfl/fl mice with mice expressing Cre recombinase in the desired tissue or cell type.

    • The resulting offspring will be heterozygous for both the floxed allele and the Cre transgene (Dot1lfl/+; Cre+/-).

  • Generation of Conditional Knockout Mice:

    • Cross the Dot1lfl/+; Cre+/- mice with Dot1lfl/fl mice.

    • This cross will produce offspring with the following genotypes: Dot1lfl/fl; Cre+/- (conditional knockout), Dot1lfl/fl; Cre-/- (control), Dot1lfl/+; Cre+/-, and Dot1lfl/+; Cre-/-.

  • Genotyping and Phenotypic Analysis:

    • Genotype the offspring to identify the conditional knockout and control mice.

    • Analyze the phenotype of the conditional knockout mice in the target tissue, including analysis of H3K79 methylation levels, gene expression, and any physiological or developmental abnormalities.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key aspects of Dot1L's function and the experimental approaches used to study it.

Dot1L in MLL-Rearranged Leukemia

Dot1L_MLL_Leukemia cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Dot1L Dot1L MLL_Fusion->Dot1L recruits SEC Super Elongation Complex (SEC) MLL_Fusion->SEC recruits Chromatin Chromatin Dot1L->Chromatin methylates H3K79 RNA_Pol_II RNA Pol II SEC->RNA_Pol_II activates Target_Genes Target Genes (e.g., HOXA9, MEIS1) Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis drives H3K79me2 H3K79me2 H3K79me2->Target_Genes maintains open chromatin RNA_Pol_II->Target_Genes transcribes Dot1L_Inhibitor Dot1L Inhibitor Dot1L_Inhibitor->Dot1L inhibits

Caption: Dot1L's role in driving leukemogenesis in MLL-rearranged leukemia.

Dot1L in Cardiac Development

Dot1L_Cardiac_Development Dot1L Dot1L H3K79me2 H3K79me2 Dot1L->H3K79me2 catalyzes Cardiac_TFs Cardiac Transcription Factors H3K79me2->Cardiac_TFs regulates expression Dmd_gene Dystrophin (Dmd) Gene Cardiac_TFs->Dmd_gene activates transcription DGC Dystrophin-Glycoprotein Complex Dmd_gene->DGC encodes DCM Dilated Cardiomyopathy (DCM) Dmd_gene->DCM dysfunction leads to Cardiomyocyte_Viability Cardiomyocyte Viability and Function DGC->Cardiomyocyte_Viability maintains Dot1L_KO Cardiac-specific Dot1L Knockout Dot1L_KO->Dot1L ablates Dot1L_KO->Dmd_gene downregulates

Caption: Dot1L's regulation of cardiac function via Dystrophin expression.

Dot1L in the DNA Damage Response

Dot1L_DDR DNA_DSB DNA Double-Strand Break (DSB) ATM ATM Kinase DNA_DSB->ATM activates Dot1L Dot1L ATM->Dot1L recruits RAP80 RAP80 Dot1L->RAP80 methylates Ub_H2A Ubiquitinated H2A RAP80->Ub_H2A binds to BRCA1_A_Complex BRCA1-A Complex Ub_H2A->BRCA1_A_Complex recruits HR_Repair Homologous Recombination Repair BRCA1_A_Complex->HR_Repair promotes

Caption: Dot1L's role in the DNA damage response pathway.

Experimental Workflow for ChIP-Seq

ChIP_Seq_Workflow Start Cultured Cells Crosslinking 1. Cross-linking (Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis & Chromatin Shearing Crosslinking->Lysis IP 3. Immunoprecipitation (anti-H3K79me2/3) Lysis->IP Wash_Elute 4. Washes & Elution IP->Wash_Elute Reverse 5. Reverse Cross-linking & DNA Purification Wash_Elute->Reverse Library_Prep 6. Library Preparation Reverse->Library_Prep Sequencing 7. High-Throughput Sequencing Library_Prep->Sequencing Analysis 8. Data Analysis (Peak Calling) Sequencing->Analysis End Genomic Map of H3K79me2/3 Analysis->End

Caption: A streamlined workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

Conclusion and Future Directions

Dot1L stands as a master regulator of chromatin structure and gene expression, with profound implications for normal development and disease. Its singular role in H3K79 methylation makes it an attractive therapeutic target, particularly in the context of MLL-rearranged leukemias. The development of potent and selective Dot1L inhibitors has provided invaluable tools for dissecting its function and offers promising avenues for clinical intervention.

Future research will likely focus on several key areas:

  • Elucidating the context-dependent roles of different H3K79 methylation states.

  • Identifying the full spectrum of Dot1L's non-histone substrates and their functional significance.

  • Exploring the potential of Dot1L inhibitors in solid tumors and other diseases where its activity is implicated.

  • Developing combination therapies that leverage our understanding of Dot1L's interactions with other epigenetic regulators and signaling pathways.

A deeper understanding of the intricate mechanisms governing Dot1L's function will undoubtedly pave the way for novel therapeutic strategies and a more comprehensive appreciation of the epigenetic landscape in health and disease.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Function of H3K79 Methylation

Abstract

Histone H3 lysine (B10760008) 79 (H3K79) methylation is a critical epigenetic modification located within the globular domain of histone H3, a feature that distinguishes it from the more commonly studied tail modifications. This mark is exclusively deposited by the DOT1L (Disruptor of Telomeric Silencing 1-Like) enzyme, the sole H3K79 methyltransferase in mammals. H3K79 methylation, existing in mono-, di-, and tri-methylated states (H3K79me1, H3K79me2, H3K79me3), plays a fundamental role in a diverse array of cellular processes. These include transcriptional regulation, DNA damage repair, cell cycle progression, and embryonic development.[1][2][3] Aberrant H3K79 methylation is a key driver in certain pathologies, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias, making DOT1L a compelling therapeutic target.[1][4] This guide provides a comprehensive overview of the core biological functions of H3K79 methylation, details key experimental methodologies used in its study, presents quantitative data for comparative analysis, and visualizes the complex pathways and workflows involved.

The Enzymatic Machinery: DOT1L

Unlike the majority of histone lysine methyltransferases that contain a highly conserved SET domain, DOT1L is unique in that it lacks this domain.[3][5] It catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine 79 on histone H3.[6] DOT1L can generate H3K79me1, H3K79me2, and H3K79me3 through a non-processive mechanism.[1][7] The activity of DOT1L is often linked to other histone modifications, particularly the monoubiquitination of histone H2B at lysine 120 (H2BK120ub1), which is a prerequisite for efficient H3K79 methylation.[8][9] To date, no specific H3K79 demethylase has been identified, suggesting that the removal of this mark is a passive process, likely occurring through histone turnover during DNA replication and transcription.[9][10]

G cluster_0 H3K79 Methylation Pathway SAM SAM DOT1L DOT1L (H3K79 Methyltransferase) SAM->DOT1L SAH SAH DOT1L->SAH H2Bub1 H2BK120ub1 H2Bub1->DOT1L stimulates H3K79 H3K79 (unmethylated) H3K79me1 H3K79me1 H3K79->H3K79me1 DOT1L H3K79me2 H3K79me2 H3K79me1->H3K79me2 DOT1L H3K79me3 H3K79me3 H3K79me2->H3K79me3 DOT1L

Caption: The H3K79 methylation cascade mediated by DOT1L.

Core Biological Functions of H3K79 Methylation

Transcriptional Regulation

H3K79 methylation is predominantly associated with active gene transcription.[1][11] Genome-wide studies in various organisms, from yeast to humans, have consistently shown that H3K79me2 and H3K79me3 are enriched in the coding regions of actively transcribed genes.[2][3][5] This modification is thought to facilitate transcription elongation by promoting a more open chromatin structure.[1][12] DOT1L is often found in complexes associated with RNA Polymerase II, linking its activity directly to the transcriptional machinery.[2]

The role of H3K79 methylation in transcription is critically highlighted in MLL-rearranged leukemias. In this disease, chromosomal translocations fuse the MLL gene with various partners, leading to the aberrant recruitment of DOT1L to MLL target genes, such as the HOXA9 and MEIS1 oncogenes.[1][4] This results in ectopic H3K79 hypermethylation and sustained overexpression of these genes, driving leukemogenesis.[1][4]

DNA Damage Response (DDR)

H3K79 methylation plays a crucial role in the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs).[2][12] Upon DNA damage, H3K79me serves as a binding platform for key DDR proteins.[12] In mammals, the tandem Tudor domain of 53BP1 (p53-binding protein 1) recognizes and binds to methylated H3K79, facilitating its recruitment to DSB sites.[13][14][15] 53BP1 is a critical factor that promotes the non-homologous end-joining (NHEJ) pathway of DSB repair, especially in the G1 phase of the cell cycle.[14] Depletion of DOT1L or mutation of H3K79 impairs the recruitment of 53BP1 to sites of DNA damage.[13][14] In yeast, the 53BP1 ortholog, Rad9, also binds to methylated H3K79 to mediate checkpoint activation.[2][13]

G DSB DNA Double-Strand Break (DSB) H3K79me H3K79me (existing mark) DSB->H3K79me exposes mark TudorDomain 53BP1 (Tudor Domain) H3K79me->TudorDomain recruits NHEJ Non-Homologous End Joining (NHEJ) TudorDomain->NHEJ promotes Checkpoint Cell Cycle Checkpoint Activation TudorDomain->Checkpoint promotes G cluster_0 MLL-rearranged Leukemia cluster_1 Therapeutic Intervention MLL_Fusion MLL-Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits Target_Genes Target Oncogenes (e.g., HOXA9, MEIS1) DOT1L->Target_Genes targets No_Methylation H3K79me Reduced DOT1L->No_Methylation activity blocked Hypermethylation H3K79 Hypermethylation Target_Genes->Hypermethylation leads to Leukemogenesis Leukemogenesis Hypermethylation->Leukemogenesis drives DOT1L_Inhibitor DOT1L Inhibitor (e.g., EPZ5676) DOT1L_Inhibitor->DOT1L inhibits Gene_Repression Oncogene Repression No_Methylation->Gene_Repression Therapeutic_Effect Anti-Leukemic Effect Gene_Repression->Therapeutic_Effect G start Start: Live Cells crosslink 1. Cross-linking: Formaldehyde treatment to fix protein-DNA interactions. start->crosslink lysis 2. Cell Lysis & Sonication: Isolate nuclei and shear chromatin to ~200-1000 bp fragments. crosslink->lysis ip 3. Immunoprecipitation (IP): Incubate chromatin with an anti-H3K79me2 antibody. lysis->ip capture 4. Immune Complex Capture: Use Protein A/G beads to isolate antibody-chromatin complexes. ip->capture wash 5. Washes: Remove non-specifically bound chromatin. capture->wash elute 6. Elution & Reverse Cross-links: Elute complexes and reverse cross-links with heat. wash->elute purify 7. DNA Purification: Purify the immunoprecipitated DNA. elute->purify analysis 8. Analysis: qPCR or High-Throughput Sequencing (ChIP-seq). purify->analysis end End: Genomic Location Map analysis->end

References

Targeting DOT1L: A Technical Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of targeting the histone methyltransferase DOT1L. As the sole enzyme responsible for histone H3 lysine (B10760008) 79 (H3K79) methylation, DOT1L has emerged as a critical epigenetic regulator in various cancers, making it a compelling target for novel therapeutic interventions. This document provides a comprehensive overview of DOT1L's role in disease, the development of its inhibitors, detailed experimental protocols, and a summary of preclinical and clinical findings.

The Role of DOT1L in Disease

DOT1L plays a crucial role in transcriptional regulation, and its dysregulation is implicated in both hematological malignancies and solid tumors.[1]

MLL-Rearranged Leukemias

In Mixed-Lineage Leukemia (MLL)-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin.[2] This results in the hypermethylation of H3K79 at the promoter regions of critical target genes, such as HOXA9 and MEIS1, driving leukemogenesis.[3] The dependence of these leukemias on DOT1L activity provides a clear therapeutic window for targeted inhibition.[4]

Solid Tumors

The role of DOT1L in solid tumors is more varied. In some cancers, such as breast and lung cancer, DOT1L can act as an oncogene by promoting aberrant gene expression, proliferation, and metastasis.[5] For instance, in certain lung cancers, a gain-of-function mutation in DOT1L enhances H3K79 methylation at the RAF1 promoter, activating the MAPK/ERK signaling pathway.[5] Conversely, in other contexts like colorectal cancer, DOT1L may function as a tumor suppressor by maintaining genomic stability.[5] This dual role underscores the importance of understanding the specific context of DOT1L activity in different solid tumors.

DOT1L Inhibitors: A Quantitative Overview

Several small molecule inhibitors of DOT1L have been developed, with some progressing to clinical trials. These inhibitors are typically competitive with the S-adenosylmethionine (SAM) cofactor.[6] The following tables summarize the key quantitative data for prominent DOT1L inhibitors.

Table 1: In Vitro Potency and Selectivity of DOT1L Inhibitors
InhibitorTargetKi (nM)IC50 (nM)SelectivityReference
EPZ004777 DOT1L~0.40.4>1,200-fold vs. other PMTs[6]
Pinometostat (EPZ-5676) DOT1L0.08->37,000-fold vs. other HMTs[[“]][8]
SGC0946 DOT1L-0.3>100-fold vs. other HMTs[9][10]
Compound 7 DOT1L0.002<0.1No inhibition of 22 other PMTs/PRMTs up to 50 µM[11]
Compound 10 DOT1L---[2]
Compound 11 DOT1L---[2]
Compound 12 DOT1L-85-
Compound 13 DOT1L-128-
Table 2: Cellular Activity of DOT1L Inhibitors in MLL-Rearranged Leukemia Cell Lines
InhibitorCell LineMLL FusionCellular IC50 (nM)Reference
EPZ004777 MV4-11MLL-AF4-[12]
MOLM-13MLL-AF9-[12]
Pinometostat (EPZ-5676) MV4-11MLL-AF43.5[13]
HL-60(non-MLL-r)5[13]
Compound 7 MV4-11MLL-AF45[11]
Compound 10 MOLM-13MLL-AF9-[2]
Compound 11 RS4;11MLL-AF4-[2]
Table 3: Preclinical Pharmacokinetics of Pinometostat (EPZ-5676)
SpeciesRouteHalf-life (t1/2)ClearanceVolume of Distribution (Vd)Oral BioavailabilityReference
MouseIV1.1 hModerate to high2-3 fold > total body waterLow[14]
RatIV3.7 hModerate to high2-3 fold > total body waterLow[14]
DogIV13.6 hModerate to high2-3 fold > total body waterLow[14]
Table 4: Clinical Trial Results for Pinometostat (NCT01684150) in Adult Acute Leukemia
ParameterValueReference
Number of Patients 51[15][16]
Diagnoses 43 AML, 6 ALL, 1 CMML, 1 Acute MLL[15]
Median Age 50.0 years[15]
Treatment Continuous intravenous infusion (28-day cycles)[15][16]
Doses 54 and 90 mg/m²/day (expansion cohorts)[15][16]
Complete Remissions (CR) 2 patients (both with t(11;19)) at 54 mg/m²/day[15][16]
Most Common Adverse Events Fatigue (39%), nausea (39%), constipation (35%), febrile neutropenia (35%)[15][16]

Signaling Pathways and Experimental Workflows

DOT1L Signaling in MLL-Rearranged Leukemia

In MLL-rearranged leukemia, the MLL fusion protein acts as a scaffold, aberrantly recruiting a complex containing DOT1L to the promoters of hematopoietic stem cell genes like HOXA9 and MEIS1. This leads to localized H3K79 hypermethylation, maintaining these genes in an active transcriptional state and driving leukemogenesis.

DOT1L_MLL_Leukemia_Pathway MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L_Complex DOT1L Complex MLL_Fusion->DOT1L_Complex Recruits Target_Genes Target Gene Promoters (HOXA9, MEIS1) DOT1L_Complex->Target_Genes Binds to H3K79 Histone H3 DOT1L_Complex->H3K79 Methylates DOT1L DOT1L DOT1L->DOT1L_Complex AF9 AF9/ENL AF9->DOT1L_Complex Target_Genes->H3K79 H3K79me H3K79 Hypermethylation H3K79->H3K79me Transcription Aberrant Gene Transcription H3K79me->Transcription Promotes Leukemogenesis Leukemogenesis Transcription->Leukemogenesis Drives Inhibitor DOT1L Inhibitor (e.g., Pinometostat) Inhibitor->DOT1L Inhibits

Caption: DOT1L signaling pathway in MLL-rearranged leukemia.

DOT1L Signaling in a Solid Tumor Context (Lung Cancer Example)

In certain solid tumors, such as lung cancer with a specific gain-of-function mutation, DOT1L can contribute to oncogenesis through different pathways.

DOT1L_Solid_Tumor_Pathway DOT1L_mut DOT1L (R231Q) Gain-of-Function Mutant RAF1_promoter RAF1 Promoter DOT1L_mut->RAF1_promoter Acts on H3K79me2 Increased H3K79me2 RAF1_promoter->H3K79me2 Leads to MAPK_ERK MAPK/ERK Pathway Activation H3K79me2->MAPK_ERK Promotes Proliferation Cell Proliferation & Malignant Phenotype MAPK_ERK->Proliferation Drives Inhibitor DOT1L Inhibitor (e.g., SGC0946) Inhibitor->DOT1L_mut Inhibits

Caption: DOT1L signaling in lung cancer with a gain-of-function mutation.

Experimental Workflow for Assessing DOT1L Inhibitor Efficacy

A typical workflow for evaluating the efficacy of a novel DOT1L inhibitor involves a series of in vitro and in vivo experiments.

Experimental_Workflow Start Start: Novel Compound Enzymatic_Assay DOT1L Enzymatic Assay (IC50/Ki determination) Start->Enzymatic_Assay Cell_Viability Cell Viability Assay (e.g., MTT on MLL-r cells) Enzymatic_Assay->Cell_Viability Potent Inhibitors ChIP Chromatin Immunoprecipitation (H3K79me2 at HOXA9) Cell_Viability->ChIP Active in Cells Xenograft Mouse Xenograft Model (Tumor growth inhibition) ChIP->Xenograft On-target Effect End End: Efficacy Assessment Xenograft->End

Caption: Workflow for evaluating DOT1L inhibitor efficacy.

Detailed Experimental Protocols

DOT1L Enzymatic Assay (Radiometric)

This protocol is adapted from standard radiometric methyltransferase assays.[17]

  • Reagents and Buffers:

    • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.5% BSA (w/v), 0.05% Tween-20 (w/v), pH 8.0, with 1 mM DTT added fresh.

    • Recombinant human DOT1L (catalytic domain).

    • Oligonucleosome substrate.

    • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

    • Unlabeled SAM.

    • Stop solution: 5 M guanidine (B92328) hydrochloride.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 96-well plate, add 1 µL of diluted inhibitor or DMSO (for control).

    • Add 24 µL of a master mix containing assay buffer, DOT1L enzyme, and oligonucleosome substrate to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of a solution containing [³H]-SAM and unlabeled SAM in assay buffer. The final concentrations should be at the Km for both SAM and the nucleosome substrate.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of stop solution.

    • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.

    • Add scintillation fluid and measure radioactivity using a scintillation counter.

    • Calculate percent inhibition relative to DMSO controls and determine IC50 values using non-linear regression.

Chromatin Immunoprecipitation (ChIP) for H3K79me2

This protocol outlines the key steps for performing ChIP to assess H3K79me2 levels at specific gene loci.[18][19]

  • Cell Culture and Cross-linking:

    • Culture MLL-rearranged leukemia cells (e.g., MV4-11) to a density of 1-2 x 106 cells/mL.

    • Treat cells with the DOT1L inhibitor or vehicle control for the desired time (e.g., 7 days).

    • Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Resuspend the nuclear pellet in a shearing buffer (containing SDS) and sonicate to shear the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K79me2 or a negative control IgG.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a column-based kit or phenol-chloroform extraction.

  • Analysis:

    • Quantify the enrichment of specific DNA sequences (e.g., HOXA9 promoter) in the immunoprecipitated DNA relative to input DNA using quantitative PCR (qPCR).

Cell Viability Assay (MTT)

This protocol describes a colorimetric assay to assess the effect of DOT1L inhibitors on the viability of leukemia cell lines.[20][21]

  • Cell Plating:

    • Seed leukemia cells (e.g., MOLM-13) in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of the DOT1L inhibitor in culture medium.

    • Add the diluted inhibitor to the wells and incubate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

MLL-Rearranged Leukemia Xenograft Mouse Model

This protocol provides a general framework for establishing and utilizing a mouse xenograft model to evaluate the in vivo efficacy of DOT1L inhibitors.[22][23]

  • Cell Line and Animal Model:

    • Use an MLL-rearranged leukemia cell line such as MV4-11 or MOLM-13.

    • Use immunodeficient mice (e.g., NOD/SCID or NSG).

  • Cell Implantation:

    • Harvest leukemia cells in their logarithmic growth phase.

    • Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to enhance tumor formation.

    • Inject the cell suspension (e.g., 5 x 106 cells) subcutaneously or intravenously into the mice.

  • Tumor Growth and Monitoring:

    • Monitor the mice for tumor development. For subcutaneous models, measure tumor volume with calipers regularly. For intravenous models, monitor for signs of leukemia and engraftment using flow cytometry for human CD45+ cells in peripheral blood.

  • Inhibitor Treatment:

    • Once tumors are established or engraftment is confirmed, randomize the mice into treatment and control groups.

    • Administer the DOT1L inhibitor via the appropriate route (e.g., continuous intravenous infusion for Pinometostat, intraperitoneal or oral for others) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment:

    • Continue to monitor tumor growth or leukemia burden throughout the treatment period.

    • At the end of the study, euthanize the mice and harvest tumors and/or hematopoietic tissues for further analysis (e.g., Western blot for H3K79me2, RT-qPCR for target gene expression).

    • Compare tumor growth inhibition or survival between the treatment and control groups to assess the in vivo efficacy of the inhibitor.

Conclusion and Future Directions

Targeting DOT1L represents a promising therapeutic strategy, particularly for MLL-rearranged leukemias. The development of potent and selective inhibitors has provided valuable tools for both basic research and clinical investigation. While single-agent efficacy has been modest in clinical trials, the favorable safety profile of DOT1L inhibitors suggests their potential for use in combination therapies. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to DOT1L inhibition, exploring rational combination strategies to overcome resistance, and expanding the application of these inhibitors to other cancers where DOT1L plays a key oncogenic role. The continued investigation into the intricate biology of DOT1L will undoubtedly pave the way for novel and more effective cancer therapies.

References

The Significance of DOT1L in Non-Cancerous Pathologies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase, singular in its role as the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1] This epigenetic modification is a critical regulator of gene transcription and is implicated in a variety of fundamental cellular processes, including cell cycle progression, DNA damage repair, and embryonic development.[2][3][4] While the role of DOT1L in MLL-rearranged leukemias is well-established, a growing body of evidence highlights its profound significance in a spectrum of non-cancerous diseases. Dysregulation of DOT1L activity, through genetic variants or altered expression, is now linked to cardiovascular disorders, complex neurodevelopmental syndromes, and renal pathologies. This technical guide provides an in-depth exploration of the multifaceted roles of DOT1L in non-malignant disease, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the complex signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking to understand and target DOT1L-mediated mechanisms in disease.

The Role of DOT1L in Cardiovascular Disease

DOT1L has emerged as a critical epigenetic regulator in cardiovascular health and disease. Its activity is implicated in pathological cardiac remodeling, vascular injury response, and the development of atherosclerosis.

Cardiac Hypertrophy and Dilated Cardiomyopathy

Pathological cardiac hypertrophy, a maladaptive response to hemodynamic stress, is a primary risk factor for heart failure.[5] Studies have demonstrated that DOT1L-mediated H3K79 dimethylation (H3K79me2) is upregulated in hypertrophic heart tissues from mouse models and in patients with hypertrophic cardiomyopathy.[5][6] Mechanistically, DOT1L promotes the expression of the transcription factor Tbx6, which in turn drives the re-expression of cardiac fetal genes, a hallmark of pathological hypertrophy.[5][7] Consequently, the genetic deletion of Dot1L in cardiomyocytes or its pharmacological inhibition attenuates pressure overload-induced cardiac hypertrophy and heart failure in mice.[5][6]

Furthermore, cardiac-specific knockout of Dot1l leads to dilated cardiomyopathy (DCM), characterized by chamber dilation, systolic dysfunction, and increased cardiomyocyte death.[8][9] This phenotype is linked to the direct transcriptional regulation of the Dystrophin (Dmd) gene by DOT1L.[8][10] Loss of DOT1L function downregulates Dmd expression, compromising the stability of the essential Dystrophin-glycoprotein complex and leading to DCM.[8] Notably, DOT1L expression is also found to be downregulated in heart tissue from human patients with idiopathic DCM.[9]

Atherosclerosis and Neointimal Hyperplasia

DOT1L plays a significant role in the vascular wall, contributing to injury response and atherosclerosis. Following vascular injury, such as balloon angioplasty in rat carotid arteries, the expression of DOT1L and its catalytic products, H3K79me2 and H3K79me3, is significantly increased.[11] Both genetic silencing and pharmacological inhibition of DOT1L have been shown to reduce this injury-induced neointimal hyperplasia, a key process in restenosis.[11]

In the context of atherosclerosis, DOT1L expression is specifically localized to vascular smooth muscle cells (VSMCs) within atherosclerotic lesions.[12][13] In VSMCs, DOT1L and its H3K79me2 mark directly regulate the transcription of Nf-κb-1 and -2. This activation of the NF-κB pathway induces the expression of pro-inflammatory cytokines such as CCL5 and CXCL10, which are critical for monocyte recruitment and atherosclerosis development.[12][13] Inactivation of Dot1l in the VSMCs of atherosclerosis-prone mice significantly reduces the progression of the disease.[12][13]

Quantitative Data on DOT1L in Cardiovascular Disease
Disease ModelObservationQuantitative ChangeReference
Neointimal Hyperplasia (Rat carotid angioplasty)Upregulation of DOT1L protein at day 7 post-injury.4.69 ± 0.34 fold increase[11]
Upregulation of H3K79me2 at day 7 post-injury.2.38 ± 0.052 fold increase[11]
Upregulation of H3K79me3 at day 7 post-injury.3.07 ± 0.27 fold increase[11]
Effect of Dot1l shRNA silencing on IH at day 14.76.5% reduction[11]
Effect of EPZ5676 inhibitor on IH.39.9% reduction[11]
Cardiac Hypertrophy (Mouse model)Upregulation of Dot1L and H3K79me2.Markedly upregulated in hypertrophic hearts.[5][6]
Effect of SGC0946 inhibitor on hypertrophy.Markedly improved isoproterenol-induced hypertrophy.[7]

Signaling Pathways

DOT1L_Cardiovascular DOT1L Signaling in Cardiovascular Disease cluster_hypertrophy Cardiac Hypertrophy cluster_athero Atherosclerosis (in VSMCs) Stress Hemodynamic Stress (e.g., Pressure Overload) DOT1L_H DOT1L Expression (Upregulated) Stress->DOT1L_H H3K79me2_H H3K79me2 (Increased) DOT1L_H->H3K79me2_H Catalyzes Tbx6 Tbx6 Transcription (Activated) H3K79me2_H->Tbx6 Fetal_Genes Fetal Gene Program (Re-expression) Tbx6->Fetal_Genes Hypertrophy Pathological Cardiac Hypertrophy Fetal_Genes->Hypertrophy PDGF PDGF-BB Stimulus DOT1L_A DOT1L Expression (Upregulated) PDGF->DOT1L_A H3K79me2_A H3K79me2 (Increased) DOT1L_A->H3K79me2_A Catalyzes NFkB NF-κB Transcription (Activated) H3K79me2_A->NFkB Chemokines CCL5, CXCL10 (Expression) NFkB->Chemokines Athero Atherosclerosis Progression Chemokines->Athero Monocyte Recruitment DOT1L_NDD Pathogenic Mechanisms of DOT1L in Neurodevelopment cluster_lof Loss-of-Function cluster_gof Gain-of-Function DOT1L_Gene DOT1L Gene LoF_Variants Nonsense, Frameshift, & Missense Variants DOT1L_Gene->LoF_Variants GoF_Variants de novo Missense Variants (Catalytic Domain) DOT1L_Gene->GoF_Variants LoF_Activity Decreased DOT1L Methyltransferase Activity LoF_Variants->LoF_Activity LoF_H3K79 Global Reduction of H3K79me2 LoF_Activity->LoF_H3K79 Disrupted_Txn Disrupted Neuronal Gene Transcription (e.g., synaptic genes) LoF_H3K79->Disrupted_Txn GoF_Activity Increased DOT1L Methyltransferase Activity GoF_Variants->GoF_Activity GoF_H3K79 Increased H3K79 Methylation GoF_Activity->GoF_H3K79 GoF_H3K79->Disrupted_Txn Altered_Dev Altered Neuronal Development (Morphology, Layering, Function) Disrupted_Txn->Altered_Dev NDD_Phenotype Neurodevelopmental Disorder Phenotype (ID, ASD, Developmental Delay) Altered_Dev->NDD_Phenotype DOT1L_Kidney DOT1L Signaling in Kidney Disease cluster_fibrosis Kidney Fibrosis (Collecting Duct) cluster_dkd Diabetic Kidney Disease (Podocyte) Loss_DOT1L_F Loss of DOT1L Edn1_Promoter Edn1 Promoter Loss_DOT1L_F->Edn1_Promoter Reduced H3K79me2 Repression Lifted HDAC2 HDAC2 HDAC2->Edn1_Promoter Increased H3 Acetylation Edn1_Txn Endothelin 1 (Edn1) Transcription (Upregulated) Edn1_Promoter->Edn1_Txn Fibrosis Kidney Fibrosis Edn1_Txn->Fibrosis DOT1L_DKD DOT1L Expression (Protective) H3K79me2_DKD H3K79me2 DOT1L_DKD->H3K79me2_DKD Catalyzes PLCL1_Promoter PLCL1 Promoter H3K79me2_DKD->PLCL1_Promoter Binds to PLCL1_Txn PLCL1 Transcription (Upregulated) PLCL1_Promoter->PLCL1_Txn Protection Protection from Apoptosis & Injury PLCL1_Txn->Protection DOT1L_Workflow General Workflow for Investigating DOT1L Function Model 1. Establish Model System KO_Mouse Tissue-Specific Knockout/Knock-in Mouse Model->KO_Mouse Cell_Culture In Vitro Cell Culture (e.g., shRNA Knockdown) Model->Cell_Culture Stimulus 2. Apply Disease Stimulus KO_Mouse->Stimulus In_Vivo_Stim In Vivo Stress (e.g., TAC, High-Fat Diet) KO_Mouse->In_Vivo_Stim Cell_Culture->Stimulus In_Vitro_Stim In Vitro Treatment (e.g., High Glucose, PDGF) Cell_Culture->In_Vitro_Stim Phenotype 3. Phenotypic Analysis In_Vivo_Stim->Phenotype Molecular 4. Molecular Analysis In_Vivo_Stim->Molecular In_Vitro_Stim->Phenotype In_Vitro_Stim->Molecular Physiology Physiology & Function (Echocardiography, Behavior) Phenotype->Physiology Histology Histology & Imaging (Staining, Microscopy) Phenotype->Histology RNAseq RNA-seq (Transcriptome Profiling) Molecular->RNAseq ChIPseq ChIP-seq (H3K79me2/3 Mapping) Molecular->ChIPseq WB Western Blot / qPCR (Target Gene Validation) Molecular->WB

References

Methodological & Application

Dot1L-IN-1 in vitro histone methyltransferase assay protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro histone methyltransferase (HMT) assay to evaluate the inhibitory activity of Dot1L-IN-1, a potent and selective inhibitor of the Dot1L enzyme.

Introduction

Dot1L (Disruptor of telomeric silencing 1-like) is a unique histone methyltransferase (HMT) that catalyzes the methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1][2][3][4] Unlike most other HMTs, Dot1L does not possess a SET domain.[3] It is the sole enzyme responsible for H3K79 mono-, di-, and trimethylation, modifications associated with actively transcribed genes.[1][3][5] Dysregulation of Dot1L activity is implicated in certain cancers, particularly MLL-rearranged leukemias, making it an attractive therapeutic target.[1][6][7] this compound is a small molecule inhibitor designed to compete with the enzyme's cofactor, S-adenosyl-L-methionine (SAM), thereby blocking H3K79 methylation.[1][2] This document outlines a standard in vitro radiometric assay to determine the potency and selectivity of this compound.

Signaling Pathway of Dot1L

Dot1L transfers a methyl group from SAM to the ε-amino group of lysine 79 on histone H3, primarily within the context of a nucleosome.[1][2][3] This enzymatic action results in the formation of S-adenosyl-L-homocysteine (SAH) and a methylated H3K79.[1][2][3] The methylation of H3K79 is associated with transcriptional activation.[3]

Dot1L_Signaling_Pathway cluster_0 Dot1L Catalytic Cycle Dot1L Dot1L Enzyme Dot1L_SAM Dot1L-SAM Complex Dot1L->Dot1L_SAM Binds SAM S-Adenosyl-L-methionine (SAM) SAM->Dot1L_SAM Binds H3K79 Histone H3 (unmethylated K79) within Nucleosome H3K79_me Methylated H3K79 H3K79->H3K79_me Methylation Dot1L_SAM->Dot1L Releases Substrates SAH S-Adenosyl-L-homocysteine (SAH) Dot1L_SAM->SAH Produces

Caption: Dot1L enzymatic mechanism.

Quantitative Data of Known Dot1L Inhibitors

The following table summarizes the in vitro potency of several well-characterized Dot1L inhibitors. This data can serve as a benchmark for evaluating the activity of this compound.

InhibitorIC50KiAssay TypeReference
EPZ004777~400 pM-Radiometric[3]
EPZ5676 (Pinometostat)-≤ 0.08 nMEnzyme Inhibition[7]
SGC0946---[3]
SYC-522-0.5 nMEnzyme Inhibition[8]
Adenosine100 µM-Biochemical[9]
Compound 73 nM (cellular)-Cellular H3K79 dimethylation[9]

Experimental Protocol: In Vitro Histone Methyltransferase Assay

This protocol is designed to measure the inhibition of Dot1L by this compound using a radiometric assay that quantifies the transfer of a tritiated methyl group from [³H]-SAM to a histone H3 substrate.

Materials and Reagents
  • Enzyme: Recombinant human Dot1L (catalytic domain)

  • Substrate: Recombinant human histone H3 or reconstituted oligonucleosomes

  • Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Inhibitor: this compound

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 4 mM DTT

  • Stop Solution: 5% Trichloroacetic acid (TCA)

  • Scintillation Cocktail

  • 96-well microplates

  • Filter paper or filter plates

  • Scintillation counter

Experimental Workflow

HMT_Assay_Workflow start Start reagents Prepare Reagents: - Dot1L Enzyme - Histone Substrate - [3H]-SAM - this compound dilutions - Assay Buffer start->reagents plate_setup Plate Setup: Add Assay Buffer, this compound, and Dot1L enzyme to wells reagents->plate_setup pre_incubation Pre-incubation: Incubate for 15 min at room temperature to allow inhibitor binding plate_setup->pre_incubation reaction_initiation Reaction Initiation: Add Histone Substrate and [3H]-SAM pre_incubation->reaction_initiation incubation Incubation: Incubate for 1 hour at 30°C reaction_initiation->incubation reaction_stop Reaction Termination: Add Stop Solution (TCA) incubation->reaction_stop precipitation Precipitate Proteins: Spot reaction mixture onto filter paper reaction_stop->precipitation washing Wash Filters: Wash with TCA to remove unincorporated [3H]-SAM precipitation->washing scintillation Scintillation Counting: Add scintillation cocktail and measure radioactivity washing->scintillation data_analysis Data Analysis: Calculate % inhibition and determine IC50 scintillation->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro HMT assay.

Step-by-Step Procedure
  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer to create a range of concentrations for IC50 determination.

    • Prepare working solutions of Dot1L enzyme, histone H3 substrate, and [³H]-SAM in assay buffer.

  • Assay Plate Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Diluted this compound or vehicle control (e.g., DMSO)

      • Dot1L enzyme

    • Include control wells:

      • No enzyme control: Assay buffer without Dot1L to determine background signal.

      • No inhibitor control: Assay buffer with vehicle instead of this compound to determine maximal enzyme activity.

  • Pre-incubation:

    • Gently mix the contents of the plate.

    • Incubate the plate at room temperature for 15 minutes to allow for the binding of this compound to the enzyme.

  • Reaction Initiation:

    • To initiate the methyltransferase reaction, add a mixture of the histone H3 substrate and [³H]-SAM to each well.

  • Incubation:

    • Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding cold 5% TCA to each well.

  • Substrate Capture and Washing:

    • Spot the reaction mixture from each well onto filter paper (e.g., P81 phosphocellulose paper).

    • Wash the filter paper multiple times with 5% TCA to remove any unincorporated [³H]-SAM.

    • Perform a final wash with ethanol (B145695) and allow the filter paper to dry completely.

  • Scintillation Counting:

    • Place the dried filter paper discs into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the no inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This protocol provides a robust method for the in vitro characterization of this compound. By following these guidelines, researchers can accurately determine the inhibitory potency of this compound and compare its activity to other known Dot1L inhibitors. This information is critical for the further development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Utilizing Dot1L-IN-1 in ChIP-seq Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for incorporating the selective DOT1L inhibitor, Dot1L-IN-1, into Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. This document outlines the mechanism of action, provides recommended experimental protocols, and summarizes key quantitative data to facilitate the successful application of this inhibitor in epigenetic research.

Introduction to Dot1L and this compound

Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase unique in its function as the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1][2][3] This modification, particularly H3K79 dimethylation (H3K79me2), is predominantly found in the body of actively transcribed genes and is associated with transcriptional activation.[4] Aberrant DOT1L activity and the resulting hypermethylation of H3K79 are implicated in the development of certain cancers, particularly MLL-rearranged leukemias.[1]

This compound and other potent and selective inhibitors like EPZ004777, EPZ5676 (Pinometostat), and SGC0946, function as competitive inhibitors of S-adenosylmethionine (SAM), the methyl donor cofactor for DOT1L. By blocking the catalytic activity of DOT1L, these inhibitors lead to a global reduction of H3K79 methylation levels.[5] This makes them valuable tools for studying the role of H3K79 methylation in gene regulation and disease, with ChIP-seq being a key downstream application to map the genomic loci affected by the loss of this histone mark.

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits H3K79 methylation.

Dot1L_Inhibition Mechanism of Dot1L Inhibition cluster_0 Normal DOT1L Activity cluster_1 DOT1L Inhibition cluster_2 Outcome DOT1L DOT1L Enzyme H3K79 H3K79 DOT1L->H3K79 Methylates SAM SAM (Methyl Donor) SAM->DOT1L Binds to Histone Histone H3 Dot1L_IN_1 This compound Inhibited_DOT1L Inhibited DOT1L Dot1L_IN_1->Inhibited_DOT1L Binds to SAM pocket No_Methylation No H3K79 Methylation Inhibited_DOT1L->No_Methylation Prevents

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following tables summarize quantitative data from studies using DOT1L inhibitors in various cell lines, providing a reference for designing your experiments.

Table 1: Recommended Concentrations and Treatment Times of DOT1L Inhibitors

InhibitorCell LineConcentrationTreatment TimeObserved EffectReference
EPZ5676 (Pinometostat)Mouse Embryonic Stem Cells (mESC)10 µM48 hoursReduction in global H3K79me2 levels[6]
EPZ5676 (Pinometostat)Mouse Neural Progenitor Cells (NPCs)10 µM48 hoursReduction in global H3K79me2 levels[6]
EPZ004777Colorectal Cancer Cell Lines (HCT116, SW480)Not specifiedNot specifiedDecreased H3K79 methylation[3][7]
SGC-0946CD8 T cells≤ 10 µMNot specifiedUndetectable levels of H3K79me[8]
EPZ-5676CD8 T cells≤ 10 µMNot specifiedPartial loss of H3K79me[8]

Table 2: Quantified Reduction in H3K79me2 Levels Post-Inhibitor Treatment

Cell LineInhibitor (Concentration, Time)Method of Quantification% Reduction of H3K79me2 (compared to DMSO control)Reference
mESCEPZ5676 (10 µM, 48h)Immunoblotting52.2%[6]
mESCEPZ5676 (10 µM, 48h)RELACS ChIP-seq55.1%[6]
NPC48hEPZ5676 (10 µM, 48h)Immunoblotting40.4%[6]
NPC48hEPZ5676 (10 µM, 48h)RELACS ChIP-seq35.8%[6]

Detailed Experimental Protocol: ChIP-seq with this compound Treatment

This protocol provides a step-by-step guide for performing a ChIP-seq experiment to map H3K79me2 marks following treatment with this compound.

Experimental Workflow Diagram

ChIP_Seq_Workflow ChIP-seq Workflow with this compound cluster_0 Cell Culture & Treatment cluster_1 Chromatin Preparation cluster_2 Immunoprecipitation cluster_3 DNA Purification & Sequencing cluster_4 Data Analysis A 1. Cell Culture B 2. This compound Treatment A->B C 3. Control (DMSO) A->C D 4. Cross-linking (Formaldehyde) B->D C->D E 5. Cell Lysis D->E F 6. Chromatin Shearing (Sonication) E->F G 7. Immunoprecipitation with H3K79me2 antibody F->G H 8. Input Control F->H I 9. Reverse Cross-linking & DNA Purification G->I H->I J 10. Library Preparation I->J K 11. Next-Generation Sequencing J->K L 12. Peak Calling & Differential Binding Analysis K->L Expected_Outcomes Expected Outcomes of this compound ChIP-seq cluster_0 Experimental Conditions cluster_1 ChIP-seq Results cluster_2 Downstream Analysis cluster_3 Interpretation DMSO DMSO Control High_H3K79me2 High H3K79me2 Peaks DMSO->High_H3K79me2 Dot1L_IN_1 This compound Treatment Low_H3K79me2 Reduced H3K79me2 Peaks Dot1L_IN_1->Low_H3K79me2 Peak_Calling Peak Calling High_H3K79me2->Peak_Calling Low_H3K79me2->Peak_Calling Differential_Binding Differential Binding Analysis Peak_Calling->Differential_Binding Identification Identify genes and regulatory regions dependent on H3K79 methylation Differential_Binding->Identification

References

Application Notes and Protocols: Dot1L-IN-1 Treatment of MV4-11 and MOLM-13 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that specifically methylates histone H3 at lysine (B10760008) 79 (H3K79).[1][2][3] In acute myeloid leukemia (AML) with mixed-lineage leukemia (MLL) gene rearrangements, DOT1L is aberrantly recruited to chromatin, leading to hypermethylation of H3K79 and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1.[1][4][5][6][7][8] Dot1L-IN-1 and other potent DOT1L inhibitors, such as EPZ-5676 (Pinometostat) and SYC-522, represent a targeted therapeutic strategy for this aggressive leukemia subtype.[7][9] This document provides detailed application notes and protocols for the treatment of MLL-rearranged AML cell lines, MV4-11 (MLL-AF4) and MOLM-13 (MLL-AF9), with DOT1L inhibitors.

Mechanism of Action

DOT1L is the sole known H3K79 methyltransferase.[1][3] In MLL-rearranged leukemia, the MLL fusion protein recruits DOT1L to target genes, leading to increased H3K79 methylation and sustained expression of genes that drive leukemogenesis.[6][7][9] this compound and similar inhibitors are competitive inhibitors of the S-adenosyl-L-methionine (SAM) cofactor binding site of DOT1L.[2][10] This inhibition leads to a global reduction in H3K79 methylation, reversal of the MLL-rearranged gene expression signature, cell cycle arrest, differentiation, and ultimately, apoptosis in sensitive cell lines.[1][5][9]

Dot1L Signaling Pathway in MLL-Rearranged Leukemia cluster_0 Normal Hematopoietic Cell cluster_1 MLL-Rearranged Leukemia Cell cluster_2 Therapeutic Intervention MLL-wt MLL-wt DOT1L_normal DOT1L MLL-wt->DOT1L_normal Recruits H3K79me_normal Normal H3K79 Methylation DOT1L_normal->H3K79me_normal Catalyzes Target_Genes_normal Normal Gene Expression H3K79me_normal->Target_Genes_normal Regulates Differentiation Normal Hematopoietic Differentiation Target_Genes_normal->Differentiation MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF4, MLL-AF9) DOT1L_leukemia DOT1L MLL_Fusion->DOT1L_leukemia Aberrantly Recruits H3K79me_leukemia Aberrant H3K79 Hypermethylation DOT1L_leukemia->H3K79me_leukemia Catalyzes Leukemogenic_Genes Upregulation of HOXA9, MEIS1 H3K79me_leukemia->Leukemogenic_Genes Drives Leukemia Leukemic Transformation & Proliferation Leukemogenic_Genes->Leukemia Dot1L_Inhibitor This compound DOT1L_inhibited DOT1L Dot1L_Inhibitor->DOT1L_inhibited Inhibits H3K79me_reduced Reduced H3K79 Methylation DOT1L_inhibited->H3K79me_reduced Reduces Catalysis Gene_Expression_Reversal Downregulation of HOXA9, MEIS1 H3K79me_reduced->Gene_Expression_Reversal Leads to Therapeutic_Outcome Apoptosis & Differentiation Gene_Expression_Reversal->Therapeutic_Outcome

Caption: DOT1L signaling in normal vs. MLL-rearranged leukemia and the effect of inhibitors.

Data Presentation

Table 1: In Vitro Efficacy of DOT1L Inhibitors in MV4-11 and MOLM-13 Cells
Cell LineCompoundIC50 (Proliferation)Treatment DurationEffectReference
MV4-11EPZ-56763.5 nM14 daysInhibition of proliferation[9]
MV4-11Pinometostat< 1 µM8 daysDecreased cell number[10]
MV4-11SYC-522~3 µM (used for treatment)3-6 daysG0/G1 cell cycle arrest, apoptosis, differentiation[1]
MOLM-13EPZ-5676Not specified, but sensitive14 daysSelective killing[9]
MOLM-13Pinometostat< 1 µM8 daysDecreased cell number, apoptosis[10]
MOLM-13SYC-522~10 µM (used for treatment)3-6 daysApoptosis, differentiation[1]
MV4-11Dia293 ± 4 nM15 daysInhibition of proliferation[4]
MOLM-13Dia2120 ± 10 nM15 daysInhibition of proliferation[4]
Table 2: Cellular Effects of DOT1L Inhibition
EffectCell LineCompoundConcentrationDurationObservationsReference
H3K79me2 Reduction MV4-11SYC-5223 µM3-6 daysSignificant decrease in H3K79 di-methylation.[1][11]
MOLM-13SYC-52210 µM3-6 daysSignificant decrease in H3K79 di-methylation.[1][11]
MV4-11EPZ-5676Increasing conc.96 hoursConcentration-dependent decrease in global H3K79me2.[9]
MOLM-13EPZ56761 µM3, 6, 9 daysTime-dependent loss of H3K79me2.[12]
Apoptosis MV4-11Pinometostat1 µM8 daysSignificant induction of apoptosis.[10]
MOLM-13Pinometostat1 µM8 daysSignificant induction of apoptosis.[10]
MV4-11SYC-522 + Mitoxantrone (B413)3 µM3-6 days pre-treatmentSignificantly increased mitoxantrone-induced apoptosis.[1]
Cell Cycle Arrest MV4-11SYC-5223 µM3 daysArrest at G0/G1 phase.[1]
Differentiation MV4-11SYC-5223 µMUp to 18 daysIncreased expression of CD14.[1][11]
MOLM-13SYC-52210 µMUp to 18 daysIncreased expression of CD14.[1][11]
Gene Expression MV4-11EPZ0047773 µM6 daysDownregulation of HOXA genes and MEIS1.[5]
MOLM-13EPZ0047773 µM6 daysDownregulation of HOXA genes and MEIS1.[5]
MV4-11SYC-5223 µM6 days>90% decrease in CCND1 expression.[1]

Experimental Protocols

General Cell Culture

MV4-11 and MOLM-13 cells are suspension cells. They should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. Cell density should be maintained between 1x10^5 and 1x10^6 cells/mL.

General Experimental Workflow Start Start Cell_Culture Culture MV4-11 or MOLM-13 Cells Start->Cell_Culture Treatment Treat with this compound (or other inhibitor) and controls Cell_Culture->Treatment Incubation Incubate for specified duration (e.g., 3-14 days) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Perform Downstream Assays Harvest->Analysis WB Western Blot (H3K79me2) Analysis->WB FACS Flow Cytometry (Apoptosis, Cell Cycle, CD14) Analysis->FACS qPCR qRT-PCR (Gene Expression) Analysis->qPCR Proliferation Proliferation Assay (Cell Counting, CTG) Analysis->Proliferation End End WB->End FACS->End qPCR->End Proliferation->End

Caption: A generalized workflow for studying the effects of Dot1L inhibitors on AML cells.

Protocol 1: Western Blot for H3K79 Dimethylation

This protocol is for assessing the inhibition of DOT1L's methyltransferase activity in cells.

Materials:

  • MV4-11 or MOLM-13 cells

  • Dot1L inhibitor (e.g., SYC-522, EPZ-5676)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Histone extraction buffer

  • Bradford protein assay reagent

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K79me2, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed 1x10^6 cells and treat with the Dot1L inhibitor (e.g., 3 µM SYC-522 for MV4-11, 10 µM for MOLM-13) or DMSO for the desired time (e.g., 3-6 days).[1]

  • Cell Harvesting: Harvest cells by centrifugation, wash with cold PBS.

  • Histone Extraction: Extract histones from the cell pellet according to a standard acid extraction protocol.

  • Protein Quantification: Measure the concentration of extracted histones using the Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of histone protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies (anti-H3K79me2 and anti-total H3 as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software, normalizing the H3K79me2 signal to the total H3 signal.[1][11]

Protocol 2: Apoptosis Assay by Annexin V Staining

This protocol measures the induction of apoptosis following inhibitor treatment.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Plate 5x10^4 cells/mL in a 24-well plate.[1] Treat with the Dot1L inhibitor (e.g., 3 µM SYC-522 for MV4-11, 10 µM for MOLM-13) for the desired duration (e.g., 3-6 days).[1] For combination studies, chemotherapy agents like mitoxantrone can be added for the final 24 hours.[1]

  • Cell Harvesting: Harvest cells by centrifugation and wash once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Logical Flow of DOT1L Inhibition to Apoptosis Inhibitor This compound DOT1L Inhibition of DOT1L Enzymatic Activity Inhibitor->DOT1L H3K79me Decrease in Global H3K79 Methylation DOT1L->H3K79me Gene_Expression Downregulation of Leukemogenic Genes (HOXA9, MEIS1) H3K79me->Gene_Expression Cell_Cycle Cell Cycle Arrest (G0/G1) Gene_Expression->Cell_Cycle Differentiation_Induction Induction of Myeloid Differentiation Gene_Expression->Differentiation_Induction Proliferation_Inhibition Inhibition of Cell Proliferation Cell_Cycle->Proliferation_Inhibition Differentiation_Induction->Proliferation_Inhibition Apoptosis Induction of Apoptosis Proliferation_Inhibition->Apoptosis

Caption: Logical relationship from DOT1L inhibition to the induction of apoptosis.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol is used to quantify changes in the expression of DOT1L target genes.

Materials:

  • Treated and control cells

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for HOXA9, MEIS1, CCND1, and a housekeeping gene (e.g., 18S or GAPDH)

  • qRT-PCR instrument

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described previously and harvest at desired time points (e.g., 0, 3, 6 days).[11]

  • RNA Extraction: Extract total RNA from cell pellets according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene.

    • Express results as fold change relative to the vehicle-treated control.[11]

Conclusion

The treatment of MV4-11 and MOLM-13 cells with this compound and other specific inhibitors provides a robust system for studying the role of H3K79 methylation in MLL-rearranged leukemia. The protocols outlined above offer a framework for assessing the on-target effects of these compounds, from direct enzymatic inhibition to downstream cellular consequences such as apoptosis and changes in gene expression. These methods are crucial for the preclinical evaluation and mechanistic understanding of DOT1L-targeted therapies.

References

Application Notes and Protocols for Gene Expression Analysis Following Dot1L-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dot1L (Disruptor of telomeric silencing 1-like) is a unique histone methyltransferase that specifically methylates histone H3 at lysine (B10760008) 79 (H3K79).[1][2] This epigenetic modification plays a crucial role in the regulation of gene transcription, cell cycle progression, DNA damage repair, and embryonic development.[1][3] Aberrant Dot1L activity, particularly in the context of Mixed Lineage Leukemia (MLL)-rearranged leukemias, leads to the overexpression of oncogenes and is a key driver of leukemogenesis.[1][4]

Dot1L-IN-1 is a potent and selective small molecule inhibitor of Dot1L. By blocking the methyltransferase activity of Dot1L, this compound and other inhibitors like it can reverse the aberrant H3K79 methylation patterns associated with cancer, leading to the downregulation of key oncogenic target genes.[2][4] This makes Dot1L a compelling therapeutic target, and its inhibitors valuable tools for both basic research and clinical applications.

These application notes provide a comprehensive overview and detailed protocols for performing gene expression analysis in response to this compound treatment. The provided methodologies will guide researchers in assessing the transcriptomic effects of Dot1L inhibition, identifying downstream targets, and elucidating the underlying mechanisms of action.

Signaling Pathways and Mechanism of Action

Dot1L catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine 79 on histone H3.[5][6][7] This methylation is associated with active gene transcription.[1][8] In MLL-rearranged leukemias, the MLL fusion protein recruits Dot1L to specific genomic loci, leading to hypermethylation of H3K79 and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1.[1][4]

Dot1L inhibition by compounds like this compound competitively blocks the SAM binding site, preventing H3K79 methylation.[4] This leads to a decrease in the expression of Dot1L target genes. Furthermore, Dot1L activity is interconnected with other epigenetic regulators. For instance, Dot1L can inhibit the localization of a repressive complex consisting of SIRT1 and SUV39H1.[6][9] Therefore, inhibition of Dot1L can lead to increased SIRT1-mediated epigenetic silencing.[9]

Dot1L_Signaling_Pathway cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Gene Expression cluster_3 Interaction with Other Regulators Dot1L_IN_1 This compound Dot1L Dot1L Dot1L_IN_1->Dot1L Inhibits H3K79 H3K79 Dot1L->H3K79 Methylates SIRT1_SUV39H1 SIRT1/SUV39H1 Repressive Complex Dot1L->SIRT1_SUV39H1 Inhibits Localization H3K79me H3K79 Methylation H3K79->H3K79me Oncogenes Oncogenes (e.g., HOXA9, MEIS1) H3K79me->Oncogenes Activates Transcription

Dot1L Signaling and Inhibition

Experimental Protocols

The following protocols provide a detailed methodology for cell culture, this compound treatment, RNA extraction, and subsequent gene expression analysis via RNA sequencing (RNA-seq).

Cell Culture and this compound Treatment

Materials:

  • Appropriate cancer cell line (e.g., MLL-rearranged leukemia cell line like MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed cells in 6-well plates at a density that will allow for logarithmic growth throughout the experiment.

  • Allow cells to adhere and resume proliferation for 24 hours.

  • Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Harvest cells for RNA extraction.

RNA Extraction and Quality Control

Materials:

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer

Protocol:

  • Lyse the harvested cells using TRIzol or the lysis buffer from an RNA extraction kit, following the manufacturer's instructions.

  • Perform RNA extraction. For TRIzol, this involves phase separation with chloroform, precipitation with isopropanol, and washing with 75% ethanol.

  • Resuspend the RNA pellet in RNase-free water.

  • Assess RNA quantity and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Evaluate RNA integrity using a bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for RNA-seq.

RNA Sequencing (RNA-seq) Library Preparation and Sequencing

This protocol outlines a general workflow. It is recommended to use a commercial kit (e.g., from Illumina, NEB) and follow the manufacturer's instructions.

Protocol:

  • mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

  • Fragmentation and Priming: Fragment the purified mRNA and prime it with random hexamers.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.

  • Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the double-stranded cDNA.

  • Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.

  • Library Quantification and Quality Control: Quantify the final library and assess its size distribution.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

RNA_Seq_Workflow Cell_Culture 1. Cell Culture & This compound Treatment RNA_Extraction 2. RNA Extraction & QC Cell_Culture->RNA_Extraction Library_Prep 3. RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 5. Bioinformatic Data Analysis Sequencing->Data_Analysis

Experimental Workflow
Bioinformatic Data Analysis

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases using tools like Trimmomatic.

  • Alignment to Reference Genome: Align the trimmed reads to the appropriate reference genome using a splice-aware aligner like STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis: Identify differentially expressed genes between this compound treated and control samples using packages like DESeq2 or edgeR in R.

  • Pathway and Gene Set Enrichment Analysis: Perform functional analysis on the list of differentially expressed genes to identify enriched biological pathways and processes using tools like GSEA or DAVID.

Data Presentation

The following tables summarize expected quantitative changes in gene expression following Dot1L inhibitor treatment, based on published literature.

Table 1: Effect of Dot1L Inhibition on Key Leukemogenic Genes

GeneTreatment GroupFold Change (vs. Control)Cell LineReference
HOXA9EPZ004777DownregulatedMLL-rearranged leukemia cells[4]
MEIS1EPZ004777DownregulatedMLL-rearranged leukemia cells[4]
HOXA9Pinometostat (EPZ5676)DownregulatedMLL-rearranged leukemia cells[4]
MEIS1Pinometostat (EPZ5676)DownregulatedMLL-rearranged leukemia cells[4]

Table 2: General Transcriptomic Effects of Dot1L Inhibition in Ovarian Cancer Cells

Gene Set CategoryRegulationDescriptionReference
Cell Death Signaling/Apoptotic PathwaysUpregulatedInduction of apoptosis and necrosis[10]
Cellular Biosynthesis PathwaysDownregulatedIncludes amino acid and nucleotide metabolic pathways[10]

Conclusion

The protocols and information provided herein offer a robust framework for investigating the effects of this compound on gene expression. By employing these methods, researchers can effectively characterize the transcriptomic consequences of Dot1L inhibition, validate drug targets, and contribute to the development of novel epigenetic therapies. Careful experimental design, including appropriate controls and replicates, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Establishing a Dot1L Inhibitor Screening Cascade

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase responsible for mono-, di-, and trimethylation of histone H3 at lysine (B10760008) 79 (H3K79).[1][2] Aberrant recruitment of DOT1L by MLL fusion proteins is a key driver in mixed-lineage leukemia (MLL), leading to hypermethylation of H3K79 at ectopic loci and subsequent misexpression of leukemogenic genes.[1][3][4] This makes DOT1L a compelling therapeutic target for this and potentially other cancers.[5][6] This document provides a detailed framework for establishing a robust screening cascade to identify and characterize novel DOT1L inhibitors.

Dot1L Signaling Pathway in MLL-Rearranged Leukemia

In normal cellular function, DOT1L-mediated H3K79 methylation is associated with actively transcribed genes.[7] However, in MLL-rearranged leukemias, chromosomal translocations produce fusion proteins (e.g., MLL-AF4, MLL-AF9) that aberrantly recruit DOT1L to MLL target genes.[1][8] This leads to localized hypermethylation of H3K79, maintaining an open chromatin state and driving the overexpression of genes, such as HOXA9 and MEIS1, which promote leukemogenesis.[3][7] Inhibition of DOT1L's catalytic activity is predicted to reverse this aberrant methylation, leading to the repression of these oncogenes and subsequent inhibition of tumor growth.[3][4]

Dot1L_Signaling_Pathway cluster_normal Normal Cell cluster_mll MLL-Rearranged Leukemia Cell cluster_inhibition Therapeutic Intervention DOT1L_n DOT1L H3K79_n H3K79 DOT1L_n->H3K79_n Methylation Active_Genes_n Active Gene Transcription H3K79_n->Active_Genes_n Enables MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L_m DOT1L MLL_Fusion->DOT1L_m Aberrant Recruitment H3K79_m H3K79 at Leukemogenic Genes DOT1L_m->H3K79_m Hypermethylation Oncogenes Oncogene Overexpression (e.g., HOXA9, MEIS1) H3K79_m->Oncogenes Drives Leukemogenesis Leukemogenesis Oncogenes->Leukemogenesis Dot1L_Inhibitor Dot1L Inhibitor Dot1L_Inhibitor->DOT1L_m Inhibits

Caption: Dot1L signaling in normal and MLL-rearranged leukemia cells.

Dot1L Inhibitor Screening Cascade

A tiered screening cascade is essential for the efficient identification and validation of potent and selective DOT1L inhibitors. The cascade progresses from high-throughput biochemical assays to more complex cellular and selectivity assays.

Screening_Cascade cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Validation & Potency cluster_tertiary Lead Optimization & Characterization HTS High-Throughput Biochemical Assay (e.g., AlphaLISA, FRET, Luminescence) Biochem_IC50 Biochemical IC50 Determination (Radiometric or Non-radiometric) HTS->Biochem_IC50 Hit Confirmation Cellular_Potency Cellular Target Engagement Assay (H3K79me2 Levels) Biochem_IC50->Cellular_Potency Confirmed Hits Cell_Proliferation Cell Proliferation/Viability Assay (MLL-rearranged cell lines) Cellular_Potency->Cell_Proliferation Cellularly Active Compounds Selectivity Selectivity Profiling (Panel of other methyltransferases) Cell_Proliferation->Selectivity Apoptosis Apoptosis/Cell Cycle Assays Selectivity->Apoptosis Selective Leads

Caption: A tiered screening cascade for Dot1L inhibitors.

Data Presentation: Potency and Selectivity of Known Dot1L Inhibitors

CompoundBiochemical IC50 (nM)Cellular H3K79me2 IC50 (nM)MV4-11 Cell Proliferation IC50 (nM)Selectivity Profile
EPZ-5676<0.1[8]3[8]5[8]Highly selective against a panel of 22 other PKMTs and PRMTs (no inhibition up to 50 µM).[8]
Compound 7<0.1[8]3[8]5[8]Highly selective against a panel of 22 other PKMTs and PRMTs (no inhibition up to 50 µM).[8]
Compound 12Not ReportedNot Reported85[3]No inhibitory activity up to 50 µM against a panel of 22 PKMTs and PRMTs.[3]
Compound 13Not ReportedNot Reported128[3]No inhibitory activity up to 50 µM against a panel of 22 PKMTs and PRMTs.[3]
Compound 251000[5][6]Not ReportedActive in a murine MLL-AF9 cell line.[6]Modest activity against DNMT1, PRMT3, and PRMT5.[6]
EPZ00477738[9]Active in cells.[10]Active in MLL-rearranged cell lines.[10]Weak or no activity against G9a, SUV39H1, PRMT1, and CARM1.[9]

Experimental Protocols

Biochemical Assays for DOT1L Activity

a) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This is a non-radioactive, bead-based immunoassay suitable for high-throughput screening.[11]

  • Principle: The assay measures the methylation of a biotinylated histone H3 substrate by DOT1L. An anti-H3K79me2 antibody conjugated to acceptor beads and streptavidin-coated donor beads are brought into proximity upon substrate methylation, generating a chemiluminescent signal.

  • Materials:

    • Recombinant human DOT1L enzyme

    • Biotinylated oligonucleosomes or H3 peptide substrate

    • S-adenosyl-L-methionine (SAM)

    • AlphaLISA anti-H3K79me2 Acceptor beads

    • Streptavidin Donor beads

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 3 mM MgCl2, 0.1% BSA)[11]

    • 384-well white opaque assay plates

  • Protocol: [11][12]

    • Prepare 2x inhibitor solutions in Assay Buffer.

    • Add 5 µL of inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of 4x DOT1L enzyme solution (e.g., final concentration 20 nM) and incubate for 10 minutes at room temperature.[12]

    • Initiate the reaction by adding 2.5 µL of a 4x substrate/SAM mix (e.g., final concentrations of 0.25 ng/µL oligonucleosomes and 0.2 µM SAM).[12]

    • Incubate for 60-90 minutes at room temperature.[12]

    • Stop the reaction and detect the signal according to the AlphaLISA kit manufacturer's instructions, typically by adding a mix of acceptor beads and biotinylated antibody, followed by donor beads.

    • Read the plate on an Alpha-enabled plate reader.

b) Radiometric Scintillation Proximity Assay (SPA)

This is a highly sensitive method that directly measures the transfer of a radiolabeled methyl group.

  • Principle: [3H]-labeled methyl groups from [3H]-SAM are transferred to a biotinylated nucleosome substrate. The biotinylated substrate is then captured by streptavidin-coated SPA beads, bringing the radioactivity into close enough proximity to cause the bead to scintillate.

  • Materials:

    • Recombinant human DOT1L enzyme

    • Biotinylated nucleosomes

    • [3H]-S-adenosyl-L-methionine ([3H]-SAM)

    • Streptavidin-coated SPA beads

    • Assay Buffer

    • 384-well assay plates

  • Protocol:

    • Add test compounds and DOT1L enzyme to the assay plate.

    • Initiate the reaction by adding a mixture of biotinylated nucleosomes and [3H]-SAM.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a stop buffer containing unlabeled SAM and EDTA.

    • Add streptavidin-coated SPA beads and incubate to allow for capture of the biotinylated substrate.

    • Measure the signal using a scintillation counter.

Cellular Assays

a) High-Content Imaging for H3K79 Dimethylation

This assay directly measures the effect of inhibitors on the target epigenetic mark within cells.[7]

  • Principle: Cells are treated with inhibitors, fixed, and then stained with an antibody specific for H3K79me2. Automated microscopy and image analysis are used to quantify the nuclear fluorescence intensity, which corresponds to the level of H3K79 methylation.

  • Materials:

    • A suitable cell line (e.g., A431, MV4-11, MOLM-13)[7]

    • 384-well clear-bottom imaging plates

    • Test compounds

    • Fixation solution (e.g., 3.7% formaldehyde)[7]

    • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

    • Primary antibody: anti-H3K79me2

    • Fluorescently labeled secondary antibody

    • Nuclear counterstain (e.g., DAPI)

  • Protocol: [7]

    • Seed cells in a 384-well imaging plate and allow them to adhere.

    • Treat cells with a concentration range of the test compounds for 3-4 days.

    • Fix the cells with formaldehyde, then permeabilize with Triton X-100.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with the primary anti-H3K79me2 antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify the mean nuclear fluorescence intensity of the H3K79me2 signal.

b) Cell Proliferation Assay

This assay determines the effect of DOT1L inhibition on the growth of cancer cells dependent on its activity.

  • Principle: MLL-rearranged leukemia cell lines, such as MV4-11 and MOLM-13, are sensitive to DOT1L inhibition.[3][10] The antiproliferative effect of the compounds is measured over several days.

  • Materials:

    • MV4-11 or MOLM-13 cell lines

    • 96-well or 384-well cell culture plates

    • Cell culture medium

    • Test compounds

    • Cell viability reagent (e.g., CellTiter-Glo, CCK-8)

  • Protocol: [12][13]

    • Seed MV4-11 cells at a specified density (e.g., 7 x 10^4 cells/well) in a 96-well plate.[12]

    • Add serial dilutions of the test compounds.

    • Incubate the cells for an extended period, typically 7-15 days, replacing the medium and drug every 3-4 days.[12]

    • At the end of the incubation period, measure cell viability using a reagent like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

    • Calculate IC50 values from the dose-response curves.

Selectivity Profiling
  • Principle: To ensure that the inhibitory activity is specific to DOT1L, lead compounds should be tested against a panel of other histone methyltransferases (HMTs) and protein arginine methyltransferases (PRMTs).

  • Protocol:

    • Select a panel of relevant methyltransferases (e.g., G9a, SUV39H1, CARM1, PRMT1, PRMT5).

    • Use appropriate biochemical assays (radiometric or non-radiometric) for each enzyme.

    • Test the lead compounds at a high concentration (e.g., 10-50 µM) to determine the percentage of inhibition.[3][8]

    • For any enzymes that show significant inhibition, determine the IC50 value.

    • Calculate the selectivity index (IC50 for off-target enzyme / IC50 for DOT1L). A high selectivity index is desirable.

References

Application Notes and Protocols for In Vivo Use of Dot1L Inhibitors in Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that specifically methylates histone H3 at lysine (B10760008) 79 (H3K79). In leukemias driven by Mixed Lineage Leukemia (MLL) gene rearrangements, the MLL-fusion protein aberrantly recruits DOT1L to chromatin, leading to localized hypermethylation of H3K79 and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1.[1][2][3][4][5][6] This critical dependence on DOT1L activity makes it a compelling therapeutic target.[2][6][7] Small molecule inhibitors of DOT1L have been developed and have shown significant anti-leukemic activity in preclinical mouse models.[1][2][8][9]

These application notes provide a summary of the in vivo use of various DOT1L inhibitors in mouse models of MLL-rearranged leukemia, including quantitative data on their efficacy and detailed protocols for their application.

DOT1L Inhibitors for In Vivo Studies

Several DOT1L inhibitors have been evaluated in vivo, with pinometostat (B612198) (EPZ-5676) being the most extensively studied. However, its requirement for continuous intravenous infusion due to rapid clearance has prompted the development of newer inhibitors with more favorable pharmacokinetic properties.[2][3][10]

Summary of In Vivo Efficacy of DOT1L Inhibitors
InhibitorMouse ModelCell Line / PDXDosing RegimenKey OutcomesReference
EPZ004777 Subcutaneous XenograftMV4-11100 and 150 mg/mL via osmotic pumpIncreased median survival[8][11]
Pinometostat (EPZ-5676) Rat XenograftMV4-11Continuous IV infusionComplete and sustained tumor regression[2][12]
Compound 10 PDX ModelMLL-rearranged AMLOral or IntraperitonealSignificant reduction in leukemia burden in bone marrow, spleen, and peripheral blood[10][13]
Compound 11 PDX ModelMLL-rearranged AMLIntraperitonealSignificant reduction in leukemia burden in bone marrow, spleen, and peripheral blood[10][13]
SYC-522 Not specified in detailMLL-rearranged leukemia cell linesNot specified in detailPromoted differentiation and increased chemosensitivity[14][15]

Signaling Pathway and Therapeutic Intervention

The core mechanism of DOT1L's role in MLL-rearranged leukemia and the point of intervention for DOT1L inhibitors are depicted in the following signaling pathway diagram.

G cluster_0 Leukemic Cell Nucleus cluster_1 MLL_Fusion MLL-Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3K79 DOT1L->H3K79 methylates H3K79me2 H3K79me2 DOT1L->H3K79me2 creates Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me2->Leukemogenic_Genes activates transcription Leukemia_Progression Leukemia Progression Leukemogenic_Genes->Leukemia_Progression drives DOT1L_Inhibitor DOT1L Inhibitor (e.g., Pinometostat) DOT1L_Inhibitor->DOT1L inhibits

DOT1L signaling pathway in MLL-rearranged leukemia.

Experimental Protocols

Subcutaneous Xenograft Mouse Model

This protocol is suitable for evaluating the efficacy of DOT1L inhibitors on the growth of leukemia cell lines in a solid tumor format.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MV4-11)

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Matrigel

  • DOT1L inhibitor (e.g., EPZ004777, Pinometostat)

  • Vehicle control

  • Calipers for tumor measurement

  • Syringes and needles for injection

  • Osmotic pumps (for continuous infusion)

Procedure:

  • Cell Preparation: Culture MV4-11 cells to the desired number. On the day of injection, resuspend the cells in a mixture of sterile PBS and Matrigel (typically a 1:1 ratio).

  • Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring with calipers at regular intervals.

  • Treatment Initiation: Once tumors have reached the desired size, randomize the mice into treatment and control groups.

  • Inhibitor Administration:

    • For continuous infusion (e.g., EPZ004777, Pinometostat): Surgically implant pre-filled osmotic pumps subcutaneously on the dorsal side of the mice.[8]

    • For other administration routes (e.g., oral, intraperitoneal for newer compounds): Administer the inhibitor at the predetermined dose and schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for H3K79me2 levels, RT-qPCR for HOXA9 and MEIS1 expression).

Patient-Derived Xenograft (PDX) Mouse Model

This protocol provides a more clinically relevant model for testing DOT1L inhibitors using primary patient leukemia cells.

Materials:

  • Primary leukemia cells from patients with MLL-rearranged leukemia

  • Highly immunocompromised mice (e.g., NSG)

  • DOT1L inhibitor (e.g., Compound 10, Compound 11)

  • Vehicle control

  • Flow cytometer and antibodies for human CD45 and other relevant markers

  • Materials for bone marrow aspiration and spleen harvesting

Procedure:

  • Engraftment: Intravenously inject primary human MLL-rearranged leukemia cells into sublethally irradiated NSG mice.

  • Leukemia Burden Monitoring: Monitor the engraftment and progression of leukemia by periodically analyzing peripheral blood for the percentage of human CD45+ cells using flow cytometry.[10][13]

  • Treatment Initiation: Once a sufficient level of engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.

  • Inhibitor Administration: Administer the DOT1L inhibitor and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.[10][13]

  • Efficacy Assessment:

    • Continue to monitor the percentage of human leukemia cells in the peripheral blood throughout the treatment period.[10][13]

    • At the end of the experiment, euthanize the mice and harvest bone marrow, spleen, and peripheral blood.[10][13]

    • Determine the leukemia burden in these tissues by flow cytometry for human CD45+ cells.[10][13]

    • Perform pharmacodynamic studies by analyzing H3K79me2 levels and expression of target genes (HOXA9, MEIS1) in the isolated human leukemia cells.[13]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a novel DOT1L inhibitor in a PDX mouse model of MLL-rearranged leukemia.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy & PD Assessment Patient_Sample Obtain MLL-rearranged Leukemia Patient Sample Injection Intravenous Injection of Patient Cells Patient_Sample->Injection Irradiation Sublethal Irradiation of NSG Mice Irradiation->Injection Engraftment_Monitoring Monitor Engraftment (%hCD45+ in Blood) Randomization Randomize Mice into Treatment Groups Engraftment_Monitoring->Randomization Treatment_Group DOT1L Inhibitor Administration Randomization->Treatment_Group Control_Group Vehicle Control Administration Randomization->Control_Group Blood_Monitoring Weekly Peripheral Blood Monitoring (%hCD45+) Treatment_Group->Blood_Monitoring Control_Group->Blood_Monitoring Endpoint End of Study (e.g., 4 weeks) Blood_Monitoring->Endpoint Tissue_Harvest Harvest Bone Marrow, Spleen, and Blood Endpoint->Tissue_Harvest Leukemia_Burden Assess Leukemia Burden (Flow Cytometry) Tissue_Harvest->Leukemia_Burden PD_Analysis Pharmacodynamic Analysis (H3K79me2, Gene Expression) Tissue_Harvest->PD_Analysis

Workflow for in vivo testing of DOT1L inhibitors.

Concluding Remarks

The in vivo evaluation of DOT1L inhibitors in mouse models of MLL-rearranged leukemia is a critical step in their preclinical development. The protocols and data presented here provide a framework for designing and executing such studies. The use of both cell line-derived and patient-derived xenograft models allows for a comprehensive assessment of inhibitor efficacy and mechanism of action. Newer DOT1L inhibitors with improved pharmacokinetic profiles that allow for oral or intraperitoneal administration are paving the way for more effective and convenient therapeutic strategies for this aggressive form of leukemia.[10][13]

References

Troubleshooting & Optimization

Navigating Metabolic Hurdles: A Technical Guide for Dot1L Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dot1L inhibitors. This resource provides troubleshooting guidance and frequently asked questions to address the common challenge of poor metabolic stability in this promising class of epigenetic drugs.

Frequently Asked Questions (FAQs)

Q1: Why do many early-stage Dot1L inhibitors exhibit poor metabolic stability?

A1: Many first-generation Dot1L inhibitors are adenosine (B11128) or S-adenosyl-L-homocysteine (SAH) analogs. These compounds often contain a ribose moiety, which is susceptible to rapid enzymatic degradation by human liver microsomes.[1][2] This leads to a short plasma half-life and poor pharmacokinetic profiles, hindering their clinical development. For instance, ribose-containing inhibitors can be quickly broken down, with significant degradation observed in human liver microsome assays within an hour.[2]

Q2: What are the primary metabolic pathways responsible for the degradation of Dot1L inhibitors?

A2: The primary metabolic pathways include oxidation by cytochrome P450 enzymes in liver microsomes and cleavage of the adenosine or deaza-adenosine moiety.[1] For aminonucleoside analogs like EPZ-5676, metabolic pathways include monohydroxylation, N-dealkylation, and the formation of an N-oxide.[3]

Q3: What is a common structural modification to improve the metabolic stability of Dot1L inhibitors?

A3: A key strategy is to replace the metabolically vulnerable ribose ring with a more stable carbocyclic group, such as a cyclopentane (B165970) ring.[1][2] This modification prevents recognition and cleavage by enzymes that typically metabolize adenosine-like structures, significantly enhancing stability in both human plasma and liver microsomes.[2]

Q4: How does the cellular concentration of S-adenosylmethionine (SAM) affect the apparent potency of Dot1L inhibitors?

A4: Dot1L inhibitors are often competitive with the enzyme's cofactor, SAM. The concentration of SAM in cellular environments (which can be around 200-300 μM) is considerably higher than what is typically used in biochemical enzyme inhibition assays.[2][4] This high intracellular SAM concentration can lead to a significant shift between the inhibitor's biochemical IC50 (in vitro enzyme assay) and its cellular EC50 (cell-based assay), with the cellular potency appearing much lower.

Q5: Why is continuous intravenous infusion sometimes required for Dot1L inhibitors in clinical trials?

A5: Due to poor metabolic stability and unfavorable pharmacokinetic properties, some Dot1L inhibitors, such as pinometostat (B612198) (EPZ-5676), require continuous intravenous (IV) infusion to maintain a stable and effective plasma concentration.[2][4][5] This administration route ensures sustained target engagement, which is necessary for therapeutic effect, especially given that the anti-leukemic effects of Dot1L inhibition can take 10-14 days to manifest.[6]

Troubleshooting Guide

Problem 1: My Dot1L inhibitor shows high potency in biochemical assays but weak activity in cell-based assays.

Possible Cause Troubleshooting Step
Poor Cell Permeability Some inhibitors, especially those with polar and charged moieties, may have limited cell membrane permeability.[2] Assess permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA).[4]
High Intracellular SAM Concentration The high physiological concentration of the competing cofactor SAM can reduce the inhibitor's effectiveness inside the cell.[2][4] This is an inherent challenge. Focus on optimizing the inhibitor's binding affinity and residence time to better compete with SAM.
Metabolic Instability in Cell Culture The inhibitor may be rapidly metabolized by enzymes present in the cells or serum in the culture medium.
- Conduct a time-course experiment to measure the concentration of the parent compound in the cell culture medium over time.
- Perform a cellular H3K79 methylation assay via Western blot to confirm target engagement. A time-dependent reduction in H3K79 methylation should be observed.[7]

Problem 2: My lead compound has a very short half-life in pharmacokinetic studies.

Possible Cause Troubleshooting Step
Rapid Hepatic Metabolism The compound is likely being cleared quickly by metabolic enzymes in the liver, such as cytochrome P450s.[1][3]
- Perform an in vitro metabolic stability assay using human and animal liver microsomes to determine the intrinsic clearance (CLint).[1][2]
- Identify the "metabolic soft spots" on the molecule through metabolite identification studies.[3]
- Implement chemical strategies to block these metabolic sites, such as replacing labile groups (e.g., ribose) with more stable ones (e.g., cyclopentane) or introducing electron-withdrawing groups to deactivate aromatic rings.[2][8]
Presence of Labile Functional Groups Specific chemical moieties (e.g., ribose, C=C double bonds) are known to be metabolically unstable.[1]
- Systematically modify the structure to replace these groups. For example, saturate a cyclopentene (B43876) ring to a cyclopentane ring to prevent oxidation.[1]

Quantitative Data Summary

The following tables summarize key metabolic stability and potency data for representative Dot1L inhibitors, highlighting the impact of structural modifications.

Table 1: Metabolic Stability of Ribose vs. Cyclopentane-Containing Inhibitors

CompoundCore StructureIntrinsic Clearance (CLint) in Human Liver Microsomes (μL/min/mg protein)Reference
18a Ribose-containing24[1]
19 Cyclopentane-containing0.36[1]
4 Ribose-containing~50% degraded after 1h[2]
6 Cyclopentane-containingNo degradation observed[2]

Table 2: Potency of Various Dot1L Inhibitors

| Compound | Type | Ki or IC50 (Enzyme Assay) | EC50 (Cell-based H3K79 Methylation) | Reference | | :--- | :--- | :--- | :--- | | EPZ004777 (1) | Ribose-containing | <1 nM (Ki) | N/A |[2] | | Compound 6 | Cyclopentane-containing | 1.1 nM (Ki) | ~200 nM |[2][9] | | Compound 7 | 7-bromo-SAH analog | 77 nM (IC50) | N/A |[1] | | Compound 12 | Novel scaffold | 12 nM (IC50) | 85 nM (MV4-11 proliferation) |[4] | | Compound 13 | Novel scaffold | 13 nM (IC50) | 128 nM (MV4-11 proliferation) |[4] |

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of a Dot1L inhibitor by liver enzymes.

Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the Dot1L inhibitor (test compound, typically at a final concentration of 1 µM) with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent inhibitor compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Visual Diagrams

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Metabolic Reaction cluster_analysis 3. Analysis A Prepare Reaction Mixture: Inhibitor + Liver Microsomes + Buffer C Pre-incubate Mixture at 37°C A->C B Pre-warm NADPH (Cofactor) D Initiate Reaction: Add NADPH B->D C->D E Incubate at 37°C (Time Points: 0-60 min) D->E F Quench Reaction (Cold Acetonitrile + Internal Std) E->F G Centrifuge to Remove Protein F->G H LC-MS/MS Analysis of Supernatant G->H I Calculate t½ and Intrinsic Clearance (CLint) H->I

Workflow for an in-vitro metabolic stability assay.

logical_relationship cluster_problem Problem: Poor In Vivo Stability cluster_cause Cause cluster_strategy Strategy cluster_outcome Outcome Problem Ribose-Containing Inhibitor Cause Metabolically Labile Ribose Moiety Problem->Cause is due to Strategy Structure-Based Design: Replace Ribose with Cyclopentane Cause->Strategy leads to Outcome Improved Metabolic Stability (Lower CLint, Longer t½) Strategy->Outcome results in

References

Troubleshooting low signal in H3K79 methylation western blots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Western blots targeting H3K79 methylation.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any signal for my H3K79 methylation Western blot?

A weak or absent signal can stem from several factors throughout the Western blot workflow. Key areas to investigate include sample preparation, protein loading, antibody selection and concentration, and the transfer process. It's crucial to ensure that your cell or tissue type expresses the protein of interest and that the modification is present.[1][2] Using a positive control, such as a cell lysate known to express the target protein, is highly recommended to validate your experimental setup.[1]

Q2: How can I optimize my sample preparation for detecting histone modifications?

For histone analysis, a whole-cell lysate prepared with RIPA buffer may be sufficient, but an acid extraction protocol is often recommended to isolate and enrich for histones.[3] This method helps to concentrate the histone fraction and remove other cellular proteins that could interfere with the assay. Always include protease and phosphatase inhibitors in your lysis buffer to prevent degradation of your target protein and its modifications.[1][4]

Q3: What is the recommended amount of protein to load for detecting H3K79 methylation?

For histone preparations, a loading amount of 10 µg per lane is a good starting point. However, if you are using whole-cell lysates or if the specific methylation mark is of low abundance, you may need to load a higher amount, ranging from 20 µg to 100 µg per lane.[5] It is advisable to perform a titration to determine the optimal loading amount for your specific sample and antibody.[5]

Q4: How critical is the choice of membrane and gel for histone Western blots?

Due to the small size of histones (around 15-17 kDa), using a high-percentage polyacrylamide gel (15% or a gradient gel) is recommended for better resolution.[3] For the transfer, a nitrocellulose or PVDF membrane with a smaller pore size of 0.2 µm is optimal to ensure efficient capture of these low molecular weight proteins and prevent them from passing through the membrane.[1][6]

Q5: My total H3 signal is strong, but the H3K79 methylation signal is weak. What could be the issue?

This scenario suggests that the issue is likely not with the sample preparation or protein loading of total histones. The problem may lie with the primary antibody for the specific methylation mark, its dilution, or the abundance of the modification itself. Ensure you are using an antibody validated for Western blotting and at the recommended dilution. The H3K79 methylation level might be very low in your specific cell type or experimental condition. Consider enriching for the modified histone using immunoprecipitation prior to the Western blot to increase sensitivity.[1]

Troubleshooting Guide for Low Signal

This guide provides a systematic approach to troubleshooting weak or no signal in your H3K79 methylation Western blots.

Diagram: Troubleshooting Workflow for Low Signal

TroubleshootingWorkflow Troubleshooting Low Signal in H3K79me Western Blots start Low or No Signal Detected check_protein Step 1: Verify Protein Integrity & Loading start->check_protein loading_issue Is sufficient protein loaded (10-100µg)? check_protein->loading_issue check_transfer Step 2: Assess Transfer Efficiency ponceau Ponceau S stain shows weak or no bands? check_transfer->ponceau check_antibody Step 3: Evaluate Antibody Performance antibody_issue Is the antibody validated and at the correct dilution? check_antibody->antibody_issue check_detection Step 4: Check Detection Reagents reagent_issue Are detection reagents fresh and active? check_detection->reagent_issue solution Signal Improved ponceau->check_antibody No optimize_transfer Optimize transfer time/voltage. Use 0.2µm membrane. ponceau->optimize_transfer Yes antibody_issue->check_detection Yes new_antibody Use a new, validated antibody. Optimize dilution. antibody_issue->new_antibody No reagent_issue->solution No new_reagents Use fresh substrate and secondary antibody. reagent_issue->new_reagents Yes loading_issue->check_transfer No increase_load Increase protein load or perform histone extraction. loading_issue->increase_load Yes increase_load->solution optimize_transfer->solution new_antibody->solution new_reagents->solution

Caption: A logical workflow to diagnose and resolve low signal issues.

Data Summary Table

The following table provides recommended parameters for a successful H3K79 methylation Western blot.

ParameterRecommendationNotes
Sample Type Histone Extract or Whole Cell LysateAcid extraction is recommended for enriching histones.
Protein Loading 10-100 µg per laneStart with 10 µg for histone preps and 20-50 µg for whole-cell lysates.[5]
Gel Percentage 15% or 4-20% Gradient SDS-PAGEHigher percentage gels provide better resolution for small proteins like histones.[3]
Membrane Type 0.2 µm Nitrocellulose or PVDFA smaller pore size is crucial for retaining low molecular weight histones.[1][6]
Transfer Conditions Wet or Semi-dryTypical conditions are 1 hour at 100V (wet) or 30V for 70 minutes (semi-dry). Optimization may be needed.
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBSTBlock for at least 1 hour at room temperature.
Primary Antibody Dilution 1:500 - 1:2,000This is antibody-dependent; always refer to the manufacturer's datasheet.[7]
Secondary Antibody Dilution 1:5,000 - 1:20,000Dependent on the specific antibody and detection system used.
Incubation Overnight at 4°C for primary antibodyLonger incubation at a lower temperature can enhance signal.[6]

Experimental Protocols

Histone Extraction (Acid Extraction Method)
  • Harvest cells and wash with ice-cold PBS containing protease inhibitors.

  • Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

  • Centrifuge to pellet the nuclei.

  • Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation overnight at 4°C.

  • Centrifuge to pellet the debris and transfer the supernatant containing histones to a new tube.

  • Precipitate the histones by adding trichloroacetic acid (TCA) and incubating on ice.

  • Centrifuge to pellet the histones, wash with ice-cold acetone, and air-dry the pellet.

  • Resuspend the histone pellet in ultrapure water.

  • Determine the protein concentration using a Bradford or BCA assay.

Western Blot Protocol for H3K79 Methylation

WesternBlotWorkflow H3K79me Western Blot Workflow cluster_prep Sample & Gel Preparation cluster_transfer Transfer cluster_probing Immunoprobing cluster_detection Detection sample_prep 1. Histone Extraction or Cell Lysis quantification 2. Protein Quantification sample_prep->quantification sds_page 3. SDS-PAGE (15% Gel) quantification->sds_page transfer 4. Transfer to 0.2µm Membrane sds_page->transfer ponceau 5. Ponceau S Staining transfer->ponceau blocking 6. Blocking (1 hr at RT) ponceau->blocking primary_ab 7. Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab wash1 8. Washing primary_ab->wash1 secondary_ab 9. Secondary Antibody Incubation (1 hr at RT) wash1->secondary_ab wash2 10. Washing secondary_ab->wash2 detection 11. Signal Detection (ECL) wash2->detection analysis 12. Image Analysis detection->analysis

Caption: The sequential workflow for H3K79me Western blotting.

  • SDS-PAGE: Load 10-100 µg of your histone preparation or cell lysate onto a 15% polyacrylamide gel.[5] Run the gel until adequate separation of low molecular weight proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane.[1][6] Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the specific H3K79 methylation state (e.g., H3K79me1, H3K79me2, or H3K79me3), diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system. Increase exposure time if the signal is weak.[1]

References

Technical Support Center: MLL-Rearranged Leukemia Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on inhibitor resistance in MLL-rearranged (MLLr) leukemia.

Troubleshooting Guides

This section offers guidance on common experimental issues and provides structured data and protocols to assist in your research.

Problem: Reduced Inhibitor Efficacy in Cell Lines

Possible Cause 1: Acquired On-Target Resistance

  • Observation: Your MLLr leukemia cell line, previously sensitive to a menin inhibitor (e.g., revumenib, ziftomenib), now shows a significantly higher IC50 value.

  • Troubleshooting:

    • Sequence the MEN1 gene: Acquired mutations in the menin gene (MEN1) are a common mechanism of resistance.[1] These mutations can interfere with inhibitor binding.[1]

    • Compare IC50 values: Quantify the shift in inhibitor sensitivity. See the data table below for examples of reported resistance-conferring mutations and their impact on inhibitor potency.

    • Test next-generation inhibitors: Some newer menin inhibitors may retain activity against certain MEN1 mutations.[2]

Quantitative Data Summary: MEN1 Mutations and Menin Inhibitor IC50 Shift

Cell LineInhibitorMEN1 MutationFold Increase in IC50/GI50Reference
MOLM13RevumenibM327I51[1]
MOLM13RevumenibT349M111[1]
MV4;11RevumenibM327I16[1]
MLL-AF9 CellsMI-1481 (28)- (Sensitive)GI50 = 34 nM[3]
MV4;11MI-1481 (28)- (Sensitive)GI50 = 36 nM[3]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Possible Cause 2: Non-Genetic Resistance

  • Observation: The cell line shows reduced sensitivity to the menin inhibitor, but no mutations are found in the MEN1 gene.

  • Troubleshooting:

    • Transcriptomic Analysis (RNA-seq): Investigate changes in gene expression. Resistant cells may exhibit transcriptional reprogramming, leading to a state that is tolerant to the inhibitor despite on-target activity.

    • Epigenetic Analysis (ChIP-seq, ATAC-seq): Assess for changes in chromatin accessibility and the binding of key regulatory proteins. Non-genetic resistance can involve profound reprogramming of gene expression and cell identity.

    • Explore Combination Therapies: Non-genetic resistance may create new vulnerabilities. Synergistic effects have been observed with inhibitors of BCL2, CDK4/6, CDK9, DOT1L, and proteasome inhibitors.[4][5][6]

Synergy Scores for Combination Therapies in MLLr Leukemia

Cell Line/Patient SampleMenin InhibitorCombination AgentSynergy Score (Method)Reference
MLLr Patient SamplesMI-3454Gilteritinib (FLT3i)CI = 0.12 - 0.65 (Chou-Talalay)[2]
MLLr Patient SamplesMI-3454Palbociclib (CDK6i)CI = 0.12 - 0.65 (Chou-Talalay)[2]
PD-AML Cells (MLLr/mtNPM1)SNDX-50469Venetoclax (BCL2i)Delta Score > 1.0 (ZIP)[7]
Infant Leukemia CellsMenin InhibitorCarfilzomib (Proteasome i)CI = 0.7 (Chou-Talalay)[5]

CI: Combination Index; ZIP: Zero Interaction Potency. A CI < 1 or a ZIP score > 1 indicates synergy.

Experimental Protocols

Generation of Inhibitor-Resistant MLLr Leukemia Cell Lines

This protocol describes a stepwise method for generating drug-resistant cell lines.

Materials:

  • Parental MLLr leukemia cell line (e.g., MOLM13, MV4;11)

  • Menin inhibitor of interest

  • Complete cell culture medium

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of the menin inhibitor on the parental cell line.

  • Initial Exposure: Culture the parental cells in the presence of the menin inhibitor at a concentration equal to the IC50.

  • Monitor and Expand: Monitor the cells for growth. Initially, a significant number of cells will die. Allow the surviving cells to repopulate.

  • Stepwise Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the inhibitor concentration by 1.5- to 2-fold.

  • Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks to months.

  • Characterization: Periodically, and once a resistant population is established (e.g., showing a >10-fold increase in IC50), perform a full dose-response curve to quantify the level of resistance.

  • Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of resistance development.

Cell Viability/Cytotoxicity Assay (Using MTT)

This protocol is for determining the IC50 of an inhibitor.

Materials:

  • Leukemia cell suspension

  • Complete culture medium

  • 96-well flat-bottom plates

  • Test inhibitor (serial dilutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8]

  • Inhibitor Treatment: Add 100 µL of medium containing the inhibitor at 2x the final desired concentration. Prepare a serial dilution to cover a broad concentration range. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9] Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[8]

Co-Immunoprecipitation (Co-IP) to Assess Menin-MLL Interaction

This protocol is to determine if an inhibitor disrupts the interaction between menin and the MLL-fusion protein.

Materials:

  • MLLr leukemia cells

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

  • Antibody against menin or a tag on the MLL-fusion protein (e.g., anti-FLAG)

  • Protein A/G magnetic beads

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for Western blotting

Procedure:

  • Cell Lysis: Treat cells with the menin inhibitor or vehicle for the desired time. Lyse the cells in ice-cold Co-IP lysis buffer.[10]

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[11]

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation to form the immune complex.[12]

  • Capture Immune Complex: Add pre-washed protein A/G magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against menin and the MLL-fusion protein to assess co-precipitation. A successful inhibitor will reduce the amount of the partner protein pulled down.[13][14]

Western Blotting

This protocol is for detecting protein levels in cell lysates.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • TBST (Tris-buffered saline with Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Quantify protein concentration in lysates. Mix lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-50 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[16]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[16]

  • Washing: Repeat the washing step (step 6).

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system or X-ray film.[15]

Chromatin Immunoprecipitation (ChIP)

This protocol is for assessing the occupancy of menin or MLL-fusion proteins at specific gene promoters.

Materials:

  • MLLr leukemia cells

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis and sonication buffers

  • ChIP-grade antibody against the protein of interest (e.g., menin, MLL)

  • Protein A/G magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer

  • Reagents for DNA purification and qPCR/sequencing

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.[17]

  • Cell Lysis and Sonication: Lyse the cells to release the nuclei. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[18]

  • Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade antibody overnight at 4°C.[17] An IgG control should be included.

  • Capture and Washing: Add protein A/G beads to capture the antibody-protein-DNA complexes. Wash the beads extensively with a series of wash buffers to remove non-specific chromatin.[17][18]

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C for several hours in the presence of high salt.

  • DNA Purification: Purify the DNA using phenol:chloroform extraction or a column-based kit.

  • Analysis: Analyze the purified DNA by qPCR using primers for specific target gene promoters (e.g., HOXA9, MEIS1) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[19]

Frequently Asked Questions (FAQs)

Q1: My menin inhibitor shows reduced activity in my cell line, and I've confirmed a MEN1 mutation. What are my next steps? A1: The presence of a MEN1 mutation that affects the drug-binding pocket is a common mechanism of acquired resistance.[1] You can:

  • Test a different class of menin inhibitor: Some inhibitors have distinct binding modes and may not be affected by certain mutations.

  • Explore combination strategies: The resistant cells may have acquired new dependencies. Combining the menin inhibitor with agents targeting parallel survival pathways (e.g., BCL2 inhibitors like venetoclax) can be effective.[7]

  • Characterize the mutant: Perform structural and binding studies to understand how the mutation impacts inhibitor affinity. This can inform the design of next-generation compounds.

Q2: I am not seeing the expected downregulation of HOXA9 and MEIS1 expression after treating my MLLr cells with a menin inhibitor. What could be wrong? A2: This could be due to several factors:

  • Inactive Compound: Ensure your inhibitor is active and used at an effective concentration.

  • Resistance: The cells may be resistant to the inhibitor, either through MEN1 mutations or non-genetic mechanisms. In some non-genetic resistance models, the inhibitor may still displace menin from chromatin, but the cells have adapted to bypass the need for MLL-target gene expression.

  • Incorrect Timepoint: The downregulation of target genes is time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal timepoint for observing transcriptional changes.

  • Experimental Issue: Verify your qPCR or Western blot protocol. Ensure your primers/antibodies are specific and working correctly. Run positive and negative controls.

Q3: How do I choose the right combination therapy to test with a menin inhibitor? A3: The choice of combination agent should be rational and based on the underlying biology of MLLr leukemia and potential resistance mechanisms.

  • Targeting Apoptosis: MLLr leukemias often depend on anti-apoptotic proteins like BCL2. Combining menin inhibitors with BCL2 inhibitors (venetoclax) has shown strong synergy.[7]

  • Targeting Other Epigenetic Regulators: MLL-fusion proteins cooperate with other epigenetic factors. Inhibitors of DOT1L or BET proteins (BRD4) can be effective partners.[6][20]

  • Targeting Cell Cycle: Menin inhibition can induce cell cycle arrest. Combining with CDK4/6 inhibitors can enhance this effect.[4]

  • High-Throughput Screening: Perform a drug screen with a library of approved agents to empirically identify synergistic combinations for your specific model system.[5]

Q4: I am having trouble with high background in my Co-IP experiment. How can I improve it? A4: High background in Co-IP can obscure results. Try the following:

  • Pre-clear your lysate: Incubate your cell lysate with beads before adding the primary antibody to remove proteins that non-specifically bind to the beads.[11]

  • Optimize Lysis Buffer: Use a gentle lysis buffer to preserve protein-protein interactions but consider adding a low concentration of non-ionic detergent (e.g., NP-40) to reduce non-specific binding.

  • Increase Wash Stringency: Increase the number of washes or the salt/detergent concentration in your wash buffer.

  • Use a High-Quality Antibody: Use a Co-IP validated antibody. Polyclonal antibodies can sometimes be more efficient at capturing complexes than monoclonal antibodies.[12]

  • Include Proper Controls: Always include an isotype-matched IgG control to determine the level of non-specific binding.

Visualizations

Menin_Inhibitor_Action_and_Resistance cluster_0 Sensitive MLLr Leukemia Cell cluster_1 Leukemogenic Program cluster_2 Resistant MLLr Leukemia Cell cluster_3 Genetic Resistance cluster_4 Non-Genetic Resistance MLL_Fusion MLL-Fusion Menin Menin MLL_Fusion->Menin interacts Chromatin Chromatin (HOXA9, MEIS1 promoters) Menin->Chromatin binds Target_Genes HOXA9, MEIS1 Expression Chromatin->Target_Genes Proliferation Leukemic Proliferation & Survival Target_Genes->Proliferation Diff_Block Differentiation Block Target_Genes->Diff_Block Menin_Inhibitor Menin Inhibitor Menin_Inhibitor->Menin disrupts Menin_Mut Mutant Menin (e.g., M327I) Menin_Mut->Chromatin Menin_Inhibitor_Res Menin Inhibitor Menin_Inhibitor_Res->Menin_Mut binding impaired MLL_Fusion_Res MLL-Fusion MLL_Fusion_Res->Menin_Mut Bypass_Pathway Bypass Pathway Activation (e.g., Epigenetic Reprogramming) Proliferation_Res Leukemic Proliferation & Survival Bypass_Pathway->Proliferation_Res

Caption: Mechanisms of menin inhibitor action and resistance in MLLr leukemia.

Experimental_Workflow_Resistance cluster_analysis Characterization of Resistance cluster_genetic If MEN1 Mutation Found cluster_nongenetic If No MEN1 Mutation start Start with Sensitive MLLr Cell Line dose_escalation Stepwise Dose Escalation with Menin Inhibitor start->dose_escalation establish_resistant Establish Resistant Cell Line dose_escalation->establish_resistant ic50 Confirm IC50 Shift (Cell Viability Assay) establish_resistant->ic50 sequencing Sequence MEN1 Gene ic50->sequencing cluster_genetic cluster_genetic sequencing->cluster_genetic Mutation cluster_nongenetic cluster_nongenetic sequencing->cluster_nongenetic No Mutation co_ip Confirm Disrupted Inhibitor-Menin Binding (Co-IP) combination Test Combination Therapies to Overcome Resistance co_ip->combination omics Perform RNA-seq/ChIP-seq (Transcriptomic/Epigenetic Analysis) omics->combination cluster_genetic->co_ip cluster_nongenetic->omics

Caption: Workflow for generating and characterizing inhibitor-resistant MLLr cells.

References

Best practices for long-term storage of Dot1L-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and effective use of Dot1L-IN-1.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a powder at -20°C for up to three years. Once reconstituted in a solvent, it is best to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1][2] Stock solutions at -80°C are typically stable for up to six months.[2] For shorter-term storage of solutions, -20°C is acceptable for up to one month.[2]

Q2: How should I reconstitute this compound?

A2: this compound is typically reconstituted in dimethyl sulfoxide (B87167) (DMSO).[2] For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO. It may be necessary to use an ultrasonic bath to ensure the compound fully dissolves.

Q3: What is the difference between this compound and this compound TFA salt? Which one should I use?

A3: this compound is the free base form of the inhibitor, while this compound TFA is the trifluoroacetic acid salt form. The TFA salt form generally exhibits enhanced water solubility and stability compared to the free base.[3] At equivalent molar concentrations, both forms have comparable biological activity.[3] The choice between the two often depends on the specific requirements of your experiment, particularly the desired solvent and stability.

Q4: I am observing reduced or no activity of my this compound in my experiments. What could be the cause?

A4: Reduced activity can stem from several factors:

  • Improper Storage: The compound may have degraded due to incorrect storage temperatures or multiple freeze-thaw cycles.[1]

  • Incorrect Reconstitution: Ensure the compound was fully dissolved in the appropriate solvent at the correct concentration.

  • Experimental Conditions: Verify the pH, temperature, and other buffer conditions of your assay, as these can affect inhibitor activity.

Q5: What is the primary mechanism of action of this compound?

A5: this compound is a highly potent and selective inhibitor of the histone methyltransferase DOT1L.[1][3] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79).[4][5][6] By inhibiting DOT1L, this compound prevents H3K79 methylation, which is a critical epigenetic mark associated with active gene transcription.[5][6] Dysregulation of DOT1L activity is implicated in certain cancers, such as MLL-rearranged leukemia.[6][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate formation in stock solution The solution may be supersaturated, or the temperature may have dropped significantly.Gently warm the solution and use sonication to redissolve the precipitate. If the issue persists, consider preparing a fresh, less concentrated stock solution.
Inconsistent experimental results This could be due to degradation of the compound from repeated freeze-thaw cycles.Aliquot the stock solution into single-use vials upon initial reconstitution to minimize freeze-thaw cycles.[1]
Low solubility in aqueous buffers This compound has limited aqueous solubility.Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental buffer. Ensure the final DMSO concentration is compatible with your assay and does not exceed a level that affects cell viability or enzyme activity.

Quantitative Data Summary

Storage Recommendations for Dot1L Inhibitors

FormStorage TemperatureDuration
Powder-20°C3 years[2]
In Solvent-80°C6 months[2]
In Solvent-20°C1 month[2]

In Vitro Activity of this compound

ParameterValue
Ki2 pM[1][3]
IC₅₀<0.1 nM[1][3]
IC₅₀ (H3K79 dimethylation)3 nM[1][3]
IC₅₀ (HoxA9 promoter activity)17 nM[1][3]
IC₅₀ (MV4-11 cell proliferation)5 nM[1][3]

Experimental Protocols

General Protocol for Assessing this compound Activity in a Cell-Based Assay

  • Cell Culture: Culture your cell line of interest (e.g., MV4-11 for MLL-rearranged leukemia) under standard conditions.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. The next day, treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration used for the highest inhibitor concentration.

  • Incubation: Incubate the cells for a predetermined period (e.g., 72 hours) to allow for the inhibitor to exert its effects.

  • Endpoint Analysis: Assess the desired outcome. This could include:

    • Cell Viability/Proliferation: Use assays such as MTT, MTS, or cell counting.

    • Histone Methylation Status: Perform Western blotting to detect levels of H3K79me2/3.

    • Gene Expression: Use qRT-PCR to measure the expression of DOT1L target genes (e.g., HOXA9).

Visualizations

DOT1L_Signaling_Pathway cluster_nucleus Nucleus DOT1L DOT1L SAH SAH DOT1L->SAH H3K79me H3K79me DOT1L->H3K79me Methylation SAM SAM SAM->DOT1L Methyl Donor HistoneH3 Histone H3 HistoneH3->DOT1L Substrate Transcription Active Gene Transcription H3K79me->Transcription Dot1L_IN_1 This compound Dot1L_IN_1->DOT1L Inhibition experimental_workflow cluster_prep Preparation cluster_cell_culture Cell-Based Assay cluster_analysis Analysis reconstitute Reconstitute this compound in DMSO dilute Prepare Serial Dilutions reconstitute->dilute treat_cells Treat with this compound and Vehicle Control dilute->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate treat_cells->incubate viability Cell Viability Assay incubate->viability western Western Blot (H3K79me) incubate->western qpcr qRT-PCR (Target Genes) incubate->qpcr

References

Technical Support Center: Mitigating Cytotoxicity of Dot1L Inhibitors in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using Dot1L inhibitors in primary cell experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my primary cells dying after treatment with a Dot1L inhibitor?

A1: Dot1L inhibitors can induce cytotoxicity in primary cells, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. While these inhibitors are often designed to be selective for cancer cells (especially those with MLL rearrangements), primary cells can also be affected, particularly at higher concentrations or with prolonged exposure. The mechanism can involve the disruption of normal cell cycle progression and the activation of cell death pathways.[1][2] Off-target effects, though less common with highly selective inhibitors, can also contribute to cytotoxicity.[3][4]

Q2: How can I determine if the observed cell death is due to the Dot1L inhibitor?

A2: To confirm that the Dot1L inhibitor is the cause of cell death, you should include proper controls in your experiment. These include a vehicle-only control (e.g., DMSO, if used to dissolve the inhibitor) and a range of inhibitor concentrations. A dose-dependent increase in cell death that correlates with inhibitor concentration is a strong indicator of drug-induced cytotoxicity. You can assess cell viability using assays like the MTT assay and quantify apoptosis using methods such as Annexin V/PI staining with flow cytometry.

Q3: What is a safe starting concentration for Dot1L inhibitors in primary cells?

A3: The optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific primary cell type. As a reference, the Dot1L inhibitor SGC0946 has a cellular IC50 for H3K79 dimethylation of 8.8 nM in the non-cancerous human breast epithelial cell line MCF10A.[5][6] For some cell lines, Dot1L inhibitors like EPZ-5676 have been shown to have minimal effects on proliferation and viability even at concentrations that effectively inhibit their target.[7] Therefore, starting with a low nanomolar range and titrating up is a recommended strategy.

Q4: How can I minimize cytotoxicity while still achieving effective Dot1L inhibition?

A4: The key is to find a therapeutic window where Dot1L is inhibited without causing excessive cell death. This can be achieved by:

  • Optimizing Concentration and Exposure Time: Use the lowest effective concentration of the inhibitor and the shortest possible exposure time that achieves the desired biological effect.

  • Co-treatment with Protective Agents: Consider using anti-apoptotic agents like the pan-caspase inhibitor Z-VAD-FMK or antioxidants such as N-acetylcysteine (NAC) to mitigate off-target cytotoxic effects.[8][9][10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death observed at all inhibitor concentrations. The inhibitor concentrations used are too high for your primary cell type.Perform a dose-response curve starting from a very low concentration (e.g., sub-nanomolar) to determine the IC50.
The primary cells are unhealthy or stressed.Ensure optimal cell culture conditions, including proper media, serum, and cell density.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is non-toxic for your cells (typically <0.1%). Include a vehicle-only control.
Inconsistent results between experiments. Variability in cell seeding density.Use a consistent cell seeding density for all experiments and allow cells to adhere and stabilize before adding the inhibitor.
Edge effects in multi-well plates.Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations.
Inhibitor appears to be ineffective at inhibiting Dot1L, but still causes cytotoxicity. Off-target effects of the inhibitor at high concentrations.This suggests the observed cytotoxicity may not be related to Dot1L inhibition. Consider using a different Dot1L inhibitor with a distinct chemical structure.
The chosen assay is not sensitive enough to detect subtle cytotoxic effects.Use a more sensitive apoptosis assay, such as Annexin V/PI staining, in parallel with a viability assay like MTT.

Quantitative Data Summary

Table 1: Cellular IC50 Values of Dot1L Inhibitors

InhibitorCell LineCell TypeIC50 (H3K79me2 Inhibition)IC50 (Proliferation)Citation(s)
SGC0946MCF10ANon-cancerous human breast epithelial8.8 nMNot specified[5][6]
SGC0946A431Human epidermoid carcinoma2.6 nMNot specified[5][6]
EPZ-5676MV4-11MLL-rearranged leukemiaNot specified3.5 nM (14-day incubation)[12]

Note: Data on IC50 values for Dot1L inhibitors in a wide range of primary cells is limited. The provided data from non-cancerous and cancer cell lines can serve as a starting point for optimizing concentrations in your specific primary cell type.

Key Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for the assay)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treat cells with varying concentrations of the Dot1L inhibitor and appropriate controls (vehicle-only, untreated).

  • Incubate for the desired treatment duration.

  • Aspirate the media and add 50 µL of serum-free media and 50 µL of MTT solution to each well.[13]

  • Incubate at 37°C for 3-4 hours, or until a purple precipitate is visible.[13]

  • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[13]

  • Read the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating with the Dot1L inhibitor for the desired time. Include untreated and vehicle-only controls.

  • Harvest the cells (including any floating cells) and centrifuge at a low speed.

  • Wash the cell pellet with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a FACS tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Co-treatment with a Pan-Caspase Inhibitor (Z-VAD-FMK)

This protocol can be used to inhibit caspase-mediated apoptosis.

Materials:

  • Z-VAD-FMK stock solution (e.g., 20 mM in DMSO)

  • Cell culture medium

Procedure:

  • Prepare the desired final working concentration of Z-VAD-FMK (typically 10-100 µM) in fresh culture medium.[14]

  • Pre-incubate the cells with the Z-VAD-FMK-containing medium for 1-2 hours before adding the Dot1L inhibitor.

  • Add the Dot1L inhibitor at the desired concentration.

  • Include controls for vehicle-only, Dot1L inhibitor-only, and Z-VAD-FMK-only.

  • Incubate for the desired treatment duration and assess cell viability or apoptosis.

Co-treatment with an Antioxidant (N-acetylcysteine - NAC)

This protocol can help mitigate cytotoxicity caused by oxidative stress.

Materials:

  • N-acetylcysteine (NAC)

  • Cell culture medium

Procedure:

  • Prepare a stock solution of NAC in sterile water or PBS.

  • Determine the optimal non-toxic concentration of NAC for your primary cells (a common starting range is 1-10 mM).

  • Pre-treat the cells with NAC-containing medium for 1-4 hours before adding the Dot1L inhibitor.

  • Add the Dot1L inhibitor at the desired concentration.

  • Include appropriate controls (vehicle-only, Dot1L inhibitor-only, NAC-only).

  • Incubate for the desired duration and assess cell viability or markers of oxidative stress.

Visualizations

Dot1L_Inhibitor_Cytotoxicity_Workflow Troubleshooting Workflow for Dot1L Inhibitor Cytotoxicity start Experiment Start: Treat Primary Cells with Dot1L Inhibitor observe_cytotoxicity Observe High Cytotoxicity? start->observe_cytotoxicity troubleshoot Troubleshooting Steps observe_cytotoxicity->troubleshoot Yes success Successful Mitigation: Proceed with Experiment observe_cytotoxicity->success No optimize_conc Optimize Inhibitor Concentration (Dose-Response Curve) troubleshoot->optimize_conc optimize_time Optimize Exposure Time troubleshoot->optimize_time check_controls Verify Controls (Vehicle, Cell Health) troubleshoot->check_controls reassess Re-assess Cytotoxicity optimize_conc->reassess optimize_time->reassess check_controls->reassess mitigation Implement Mitigation Strategies caspase_inhibitor Co-treat with Caspase Inhibitor (e.g., Z-VAD-FMK) mitigation->caspase_inhibitor antioxidant Co-treat with Antioxidant (e.g., NAC) mitigation->antioxidant caspase_inhibitor->reassess antioxidant->reassess reassess->mitigation Cytotoxicity Still High reassess->success Cytotoxicity Reduced failure Persistent Cytotoxicity: Consider Alternative Inhibitor or Approach reassess->failure No Improvement

Caption: Troubleshooting workflow for addressing Dot1L inhibitor-induced cytotoxicity.

Dot1L_Signaling_Pathway Potential Signaling Pathways in Dot1L Inhibitor-Induced Cytotoxicity Dot1L_Inhibitor Dot1L Inhibitor Dot1L Dot1L Dot1L_Inhibitor->Dot1L inhibits H3K79me H3K79 Methylation Dot1L->H3K79me catalyzes RIPK1 RIPK1 Dot1L->RIPK1 regulates Gene_Expression Altered Gene Expression (e.g., c-Myc, p53 targets) H3K79me->Gene_Expression regulates Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Caspase8 Caspase-8 RIPK1->Caspase8 activates Caspase8->Apoptosis initiates

Caption: Signaling pathways potentially involved in Dot1L inhibitor cytotoxicity.

Mitigation_Strategies Logical Relationships of Mitigation Strategies Cytotoxicity Dot1L Inhibitor-Induced Cytotoxicity Optimization Experimental Optimization Cytotoxicity->Optimization Co_treatment Co-treatment Strategies Cytotoxicity->Co_treatment Dose_Time Adjust Dose & Time Optimization->Dose_Time Cell_Culture Optimize Cell Culture Optimization->Cell_Culture Caspase_Inhibition Caspase Inhibitors (e.g., Z-VAD-FMK) Co_treatment->Caspase_Inhibition Antioxidants Antioxidants (e.g., NAC) Co_treatment->Antioxidants Dose_Time->Cytotoxicity reduces Cell_Culture->Cytotoxicity reduces Reduced_Apoptosis Reduced Apoptosis Caspase_Inhibition->Reduced_Apoptosis Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidants->Reduced_Oxidative_Stress Reduced_Apoptosis->Cytotoxicity reduces Reduced_Oxidative_Stress->Cytotoxicity reduces

Caption: Logical relationships between mitigation strategies for cytotoxicity.

References

Validation & Comparative

A Head-to-Head Comparison of Dot1L Inhibitors: Dot1L-IN-1 vs. SGC0946

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent small-molecule inhibitors of the histone methyltransferase Dot1L: Dot1L-IN-1 and SGC0946. Dot1L is a critical enzyme in the pathogenesis of MLL-rearranged (MLL-r) leukemias, making it a key therapeutic target. Understanding the nuances between available inhibitors is crucial for selecting the appropriate tool for both basic research and clinical development.

Introduction to Dot1L and Its Role in Leukemia

Disruptor of telomeric silencing 1-like (DOT1L) is the sole known enzyme responsible for methylating histone H3 on lysine (B10760008) 79 (H3K79).[1][2] This modification is generally associated with active gene transcription.[1][2] In MLL-r leukemias, chromosomal translocations lead to the formation of fusion proteins (e.g., MLL-AF9, MLL-AF4). These oncogenic fusions aberrantly recruit DOT1L to specific gene loci, including critical hematopoietic developmental genes like HOXA9 and MEIS1.[3][4] The resulting hypermethylation of H3K79 at these sites drives overexpression of these genes, leading to a block in differentiation and uncontrolled proliferation of leukemia cells.[3][4] Inhibition of DOT1L's catalytic activity has been shown to reverse this aberrant methylation, reduce the expression of leukemogenic genes, and induce differentiation and apoptosis in MLL-r leukemia cells, validating it as a promising therapeutic strategy.[5][6]

Quantitative Performance Overview

Both this compound and SGC0946 are highly potent, S-adenosyl-L-methionine (SAM)-competitive inhibitors of Dot1L. The following tables summarize their key biochemical and cellular performance metrics based on available experimental data.

Table 1: Biochemical and Cellular Potency

ParameterThis compoundSGC0946Reference(s)
Binding Affinity (Ki or Kd) Ki = 2 pMKd = 60 pM[7][8]
Enzymatic Inhibition (IC50) <0.1 nM0.3 nM[7][8]
Cellular H3K79me2 Inhibition (IC50) 3 nM (in HeLa cells)2.6 nM (in A431 cells)[7][9]
Cellular Target Gene Inhibition (IC50) 17 nM (HoxA9 promoter activity in Molm-13 cells)Not explicitly reported in equivalent assay[7]

Table 2: Biological Activity and Selectivity

FeatureThis compoundSGC0946Reference(s)
Cellular Proliferation Inhibition IC50 = 5 nM (MV4-11 cells)Selectively kills MLL-AF9 transformed cells[8][10]
Mechanism of Action Induces cell cycle arrest, differentiation, and apoptosis in MLL-r cells.Induces G1 phase arrest and differentiation; selectively kills MLL-r cells.[5][11]
Selectivity Profile Reported as highly selective.Inactive against a panel of 12 other protein methyltransferases and DNMT1.[8][9][10]
In Vivo Activity Not explicitly reported.Resulted in significant inhibition of tumor progression in an ovarian orthotopic xenograft mouse model.[9]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.

Dot1L_Signaling_Pathway cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3 DOT1L->H3K79 methylates (K79) H3K79me2 H3K79me2 (Hypermethylation) H3K79->H3K79me2 Leukemogenic_Genes Leukemogenic Genes (HOXA9, MEIS1) H3K79me2->Leukemogenic_Genes activates Transcription Increased Transcription Leukemogenic_Genes->Transcription Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) Transcription->Leukemogenesis Inhibitor Dot1L Inhibitor (this compound / SGC0946) Inhibitor->DOT1L inhibits

Dot1L signaling pathway in MLL-rearranged leukemia.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation Enzymatic_Assay Biochemical Assay (IC50, Ki determination) Selectivity_Panel Selectivity Screening (vs. other methyltransferases) Enzymatic_Assay->Selectivity_Panel H3K79_Assay Cellular H3K79me2 Assay (Western Blot / ELISA) Selectivity_Panel->H3K79_Assay Gene_Expression Gene Expression Analysis (qPCR for HOXA9/MEIS1) H3K79_Assay->Gene_Expression Viability_Assay Cell Viability/Proliferation (e.g., MTT Assay in MLL-r cells) Gene_Expression->Viability_Assay PK_Study Pharmacokinetics Viability_Assay->PK_Study Xenograft_Model Xenograft Efficacy Model (e.g., MV4-11 in rats/mice) PK_Study->Xenograft_Model

A typical experimental workflow for comparing Dot1L inhibitors.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare Dot1L inhibitors. These should be adapted based on specific laboratory conditions and reagents.

Dot1L Enzymatic Inhibition Assay (Radiometric Filter Binding)

This assay quantifies the enzymatic activity of Dot1L by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.

  • Materials:

    • Recombinant human Dot1L enzyme.

    • Substrate: Recombinant nucleosomes or histone H3 protein.[2]

    • Cofactor: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

    • Test Inhibitors: this compound, SGC0946 dissolved in DMSO.

    • Assay Buffer: e.g., 20 mM Tris-HCl pH 7.9, 4 mM EDTA, 1 mM DTT, 0.01% Triton X-100.[12]

    • P81 phosphocellulose filter paper.

    • Wash Buffer: 50 mM NaHCO₃, pH 9.0.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test inhibitors (e.g., this compound, SGC0946) in assay buffer. Include a DMSO-only vehicle control.

    • In a reaction plate, add the Dot1L enzyme, histone substrate, and the diluted inhibitor or vehicle control.

    • Initiate the reaction by adding [³H]-SAM to each well.

    • Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.[12]

    • Stop the reaction by spotting a small volume of the reaction mixture onto the P81 filter paper.[12]

    • Allow the filter paper to dry completely.

    • Wash the filter paper three times with the wash buffer to remove unincorporated [³H]-SAM.[12]

    • Dry the filter paper again.

    • Place the dried filter paper into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by nonlinear regression.

Cellular H3K79 Dimethylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block Dot1L activity within cells by quantifying the levels of the H3K79me2 mark.

  • Materials:

    • MLL-rearranged leukemia cell line (e.g., MV4-11, MOLM-13).

    • Cell culture medium and supplements.

    • Test Inhibitors: this compound, SGC0946.

    • Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

    • Primary Antibodies: Rabbit anti-H3K79me2, Rabbit anti-total Histone H3 (as a loading control).

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

    • SDS-PAGE gels, transfer apparatus, and western blotting reagents.

    • Chemiluminescence detection substrate and imaging system.

  • Procedure:

    • Seed MLL-r cells in multi-well plates and allow them to acclimate.

    • Treat the cells with serial dilutions of this compound or SGC0946 for an extended period (e.g., 4 to 6 days) to allow for histone turnover.[8][12] Include a DMSO vehicle control.

    • Harvest the cells, wash with PBS, and lyse them to extract total protein.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with the primary antibody against H3K79me2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the chemiluminescence substrate.

    • Capture the image using a digital imaging system.

    • Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal loading.

    • Quantify the band intensities. Normalize the H3K79me2 signal to the total H3 signal for each sample. Determine the cellular IC₅₀ value based on the dose-response curve.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of the inhibitors on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.

  • Materials:

    • MLL-rearranged leukemia cell line (e.g., MV4-11).

    • Cell culture medium.

    • Test Inhibitors: this compound, SGC0946.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

    • 96-well microplate reader.

  • Procedure:

    • Seed leukemia cells into a 96-well plate at a predetermined density.

    • Add serial dilutions of the inhibitors to the wells. Include wells with untreated cells and vehicle-only controls.

    • Incubate the plate for a prolonged period, typically 7-10 days, reflecting the cytostatic rather than immediately cytotoxic effect of Dot1L inhibitors.[13] Replenish media with fresh inhibitor as needed.

    • At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

    • Add the solubilization solution to each well to dissolve the formazan crystals.[1]

    • Read the absorbance at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

Both this compound and SGC0946 are exceptionally potent and selective inhibitors of Dot1L. This compound demonstrates picomolar-level affinity in biochemical assays, positioning it as one of the most potent inhibitors described.[7] SGC0946 is also a sub-nanomolar inhibitor and serves as a widely used chemical probe to investigate Dot1L biology.[8][9] Both compounds effectively inhibit cellular H3K79 methylation and suppress the proliferation of MLL-rearranged leukemia cells.

The choice between these inhibitors may depend on the specific experimental context. For studies requiring maximal biochemical potency, this compound may be preferred. SGC0946, being extensively characterized and commercially available from multiple sources, offers a robust and reliable tool for a wide range of cellular and in vivo applications.

Future research should focus on direct, head-to-head comparisons of these inhibitors in comprehensive preclinical studies, including pharmacokinetic and pharmacodynamic assessments and efficacy in various MLL-r xenograft models. Such studies will be invaluable for advancing our understanding of Dot1L inhibition and for the development of next-generation therapies for patients with this aggressive form of leukemia.

References

Validating the On-Target Activity of Dot1L-IN-1 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dot1L-IN-1 with other known DOT1L inhibitors, offering supporting experimental data and detailed protocols to validate its on-target activity in a cellular context. The information presented is intended to assist researchers in designing and executing experiments to confirm the efficacy and specificity of this compound.

Introduction to DOT1L and its Inhibition

Disruptor of telomeric silencing 1-like (DOT1L) is a crucial histone methyltransferase and the only known enzyme to catalyze the methylation of histone H3 at lysine (B10760008) 79 (H3K79). This epigenetic modification is predominantly associated with actively transcribed genes. In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemia, the aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci, driving oncogenic gene expression. Consequently, DOT1L has emerged as a significant therapeutic target, leading to the development of small molecule inhibitors.

This compound is a highly potent and selective inhibitor of DOT1L. Validating its on-target activity is a critical step in its preclinical characterization. This involves demonstrating that this compound can effectively engage its target in a cellular environment, leading to the expected downstream biological consequences. The primary methods for this validation include assessing the direct inhibition of H3K79 methylation and observing the phenotypic effects on cancer cells that are dependent on DOT1L activity.

Comparative Performance of Dot1L Inhibitors

The on-target efficacy of this compound can be benchmarked against other well-characterized DOT1L inhibitors, such as EPZ-5676 (Pinometostat) and SGC-0946. The following tables summarize the key performance metrics of these compounds.

Table 1: Biochemical Potency of Dot1L Inhibitors

CompoundKi (pM)IC50 (nM)Assay Type
This compound 2<0.1[1][2]Biochemical Assay
EPZ-5676 803.5Biochemical Assay
SGC-0946 600.3[2]Radioactive Assay

Table 2: Cellular On-Target Activity and Anti-proliferative Effects

CompoundCellular H3K79me2 IC50 (nM)Cell LineAnti-proliferative IC50 (nM)Cell Line
This compound 3[1][2]HeLa5[1][2]MV4-11
EPZ-5676 3.5MV4-11~10-100 (varies by study)MLL-rearranged lines
SGC-0946 2.6[3]A431~10-50 (varies by study)MLL-rearranged lines

Key Experiments for On-Target Validation

To validate the on-target activity of this compound, a series of cellular assays should be performed. These experiments are designed to confirm the inhibition of H3K79 methylation and the subsequent effects on gene expression and cell viability in DOT1L-dependent cancer cell lines.

Signaling Pathway of DOT1L in MLL-Rearranged Leukemia

DOT1L_Pathway DOT1L Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Nucleus MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3 DOT1L->H3K79 methylates Target_Genes Target Genes (HOXA9, MEIS1) Transcription Oncogenic Gene Expression Target_Genes->Transcription H3K79me2 H3K79me2 H3K79->H3K79me2 becomes H3K79me2->Target_Genes activates Leukemogenesis Leukemogenesis Transcription->Leukemogenesis Dot1L_IN_1 This compound Dot1L_IN_1->DOT1L inhibits

Caption: DOT1L's role in MLL-rearranged leukemia and the inhibitory action of this compound.

Experimental Workflow for Cellular Validation

Experimental_Workflow Experimental Workflow for Validating this compound Start Start: Treat MLL-rearranged cells (e.g., MV4-11) with this compound WB Western Blot for H3K79me2 Start->WB ChIP Chromatin Immunoprecipitation (ChIP-qPCR) for H3K79me2 at HOXA9 promoter Start->ChIP qPCR RT-qPCR for HOXA9/MEIS1 expression Start->qPCR Viability Cell Viability Assay (e.g., MTS/MTT) Start->Viability Analysis Data Analysis and Comparison WB->Analysis ChIP->Analysis qPCR->Analysis Viability->Analysis

Caption: A typical workflow for the cellular validation of this compound's on-target activity.

Detailed Experimental Protocols

Western Blot for H3K79 Dimethylation

Objective: To determine the dose-dependent effect of this compound on global H3K79me2 levels.

Methodology:

  • Cell Culture and Treatment:

    • Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells at a density of 0.5 x 10^6 cells/mL.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 nM) for 72-96 hours.

  • Histone Extraction:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Perform acid extraction of histones using a standard protocol. Briefly, lyse the cell pellet in a hypotonic buffer, isolate the nuclei, and extract histones with 0.2 M H2SO4.

    • Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

  • Western Blotting:

    • Quantify histone concentration using a BCA assay.

    • Separate equal amounts of histone extracts (e.g., 10-15 µg) on a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K79me2 (e.g., Abcam, Cell Signaling Technology) overnight at 4°C.

    • As a loading control, use a primary antibody against total Histone H3.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the bands using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To assess the effect of this compound on H3K79me2 levels at the promoter regions of specific DOT1L target genes (e.g., HOXA9).

Methodology:

  • Cell Treatment and Cross-linking:

    • Treat MV4-11 cells with this compound (e.g., 10 nM) or DMSO for 96 hours.

    • Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the reaction with glycine.

  • Chromatin Preparation:

    • Harvest and lyse the cells to isolate nuclei.

    • Sonciate the nuclear pellet to shear chromatin to an average size of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose (B213101) beads.

    • Incubate the chromatin overnight at 4°C with an antibody against H3K79me2 or a negative control IgG.

    • Add protein A/G agarose beads to pull down the antibody-chromatin complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a standard phenol-chloroform extraction or a commercial ChIP DNA purification kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the promoter region of the HOXA9 gene.

    • Analyze the results using the percent input method to determine the relative enrichment of H3K79me2.

Cell Viability Assay

Objective: To measure the anti-proliferative effect of this compound on DOT1L-dependent leukemia cells.

Methodology:

  • Cell Seeding and Treatment:

    • Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) in triplicate.

  • Incubation:

    • Incubate the plate for an extended period, typically 7 to 14 days, due to the slow-acting nature of DOT1L inhibitors. Change the media with fresh compound every 3-4 days.

  • Viability Measurement:

    • At the end of the incubation period, add a viability reagent such as MTS (e.g., CellTiter 96 AQueous One Solution) or MTT to each well.

    • Incubate for 2-4 hours according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.

Conclusion

The validation of this compound's on-target activity in a cellular setting is a multi-faceted process that relies on a combination of biochemical and cellular assays. By demonstrating a potent and dose-dependent reduction in H3K79me2 levels, both globally and at specific gene promoters, coupled with a selective anti-proliferative effect in MLL-rearranged leukemia cell lines, researchers can confidently establish the on-target efficacy of this novel inhibitor. The comparative data and detailed protocols provided in this guide serve as a robust framework for these essential validation studies.

References

How does Dot1L-IN-1 selectivity compare to other HMT inhibitors?

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the selectivity of Dot1L inhibitors reveals a class of highly specific molecules, a critical attribute for their development as targeted epigenetic therapies. This guide provides a comparative analysis of a representative Dot1L inhibitor's selectivity against other histone methyltransferase (HMT) inhibitors, supported by experimental data and detailed protocols.

Introduction to Dot1L and HMT Inhibitors

Histone methyltransferases (HMTs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of methyl groups to histone proteins. This methylation can influence chromatin structure and gene expression, and its dysregulation is implicated in various diseases, including cancer. Dot1L (Disruptor of telomeric silencing 1-like) is a unique HMT as it is the only known enzyme to methylate histone H3 at lysine (B10760008) 79 (H3K79). Aberrant Dot1L activity is particularly associated with mixed-lineage leukemia (MLL)-rearranged leukemias, making it a prime target for therapeutic intervention.

The development of small molecule inhibitors targeting HMTs has been a significant focus of drug discovery. A key challenge in this endeavor is achieving high selectivity for the target enzyme to minimize off-target effects. This guide focuses on the selectivity profile of a potent Dot1L inhibitor, herein referred to as "Dot1L Inhibitor Example" (based on a reported potent inhibitor), and compares it to other well-characterized HMT inhibitors targeting different enzymes.

Comparative Selectivity of HMT Inhibitors

The selectivity of HMT inhibitors is typically assessed by determining their inhibitory activity (IC50 or Ki values) against a panel of different methyltransferases. A higher ratio of IC50 for off-target enzymes versus the primary target indicates greater selectivity.

InhibitorPrimary Target(s)Target IC50/KiOff-Target HMTsOff-Target IC50 (µM)Selectivity Fold
Dot1L Inhibitor Example Dot1L 38 nM CARM11.1>29
PRMT12.7>71
G9a1.8>47
SUV39H1>100>2631
EPZ-5676 (Pinometostat) Dot1L 80 pM (Ki) Panel of 15 other PMTs>3 µM>37,000
SGC0946 Dot1L 0.3 nM Panel of 12 other PMTs>10 µM>100
UNC0638 G9a, GLP <15 nM, 19 nM SUV39H1, SUV39H2, SETD7, MLL, SMYD3, DOT1L, SETD8, PRMT1, PRMT3Inactive>10,000
GSK3326595 PRMT5 6 nM Panel of 20 other HMTs>24 µM>4,000

Note: Data is compiled from various sources and assay conditions may vary.

The data clearly demonstrates that Dot1L inhibitors, such as the "Dot1L Inhibitor Example," EPZ-5676, and SGC0946, exhibit remarkable selectivity for Dot1L over other HMTs.[1] This high selectivity is attributed to the unique structural features of the Dot1L active site, particularly a hydrophobic pocket that can accommodate the inhibitor.[1] In contrast, inhibitors targeting other HMTs, like UNC0638 for G9a/GLP and GSK3326595 for PRMT5, also display high but varied selectivity profiles against a panel of methyltransferases.

Experimental Protocols

The determination of HMT inhibitor selectivity relies on robust and well-defined biochemical assays. Below are representative protocols for assessing the enzymatic activity and inhibition of Dot1L.

In Vitro Histone Methyltransferase (HMT) Assay (Radiometric Filter-Binding Assay)

This assay measures the transfer of a radiolabeled methyl group from S-[3H]-adenosyl-L-methionine (SAM) to a histone substrate.

Materials:

  • Recombinant human Dot1L (catalytic domain)

  • Biotinylated nucleosomes or histone H3 peptide (as substrate)

  • S-[3H]-adenosyl-L-methionine (SAM)

  • HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)

  • Inhibitor compounds dissolved in DMSO

  • SAM (unlabeled)

  • 96-well filter plates (e.g., phosphocellulose or SAM2® Biotin Capture Membrane)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the HMT assay buffer, recombinant Dot1L enzyme, and the inhibitor compound at various concentrations (or DMSO for control).

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Start the methyltransferase reaction by adding a mixture of the histone substrate and S-[3H]-SAM. The final concentration of unlabeled SAM should be close to its Km value for the enzyme to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a high concentration of unlabeled SAM or by spotting the reaction mixture onto the filter plate.

  • Washing: Wash the filter plate multiple times with a suitable wash buffer (e.g., 75 mM phosphoric acid or PBS) to remove unincorporated S-[3H]-SAM.

  • Detection: Add scintillation fluid to each well of the dried filter plate and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: The amount of incorporated radioactivity is proportional to the enzyme activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) for HMT Activity

This is a non-radioactive, bead-based immunoassay that measures the methylation of a biotinylated histone substrate.

Materials:

  • Recombinant human Dot1L

  • Biotinylated histone H3 peptide substrate

  • S-adenosyl-L-methionine (SAM)

  • HMT assay buffer

  • Inhibitor compounds

  • AlphaLISA® acceptor beads conjugated to an antibody specific for the methylated histone mark (e.g., anti-H3K79me2)

  • Streptavidin-coated donor beads

  • AlphaLISA® buffer

  • Microplate reader capable of AlphaLISA® detection

Procedure:

  • HMT Reaction: Perform the enzymatic reaction in a 384-well plate by incubating Dot1L, the inhibitor, biotinylated substrate, and SAM in HMT assay buffer.

  • Detection: Stop the reaction and initiate the detection by adding a mixture of the acceptor beads and streptavidin donor beads in AlphaLISA® buffer.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for bead proximity binding.

  • Signal Reading: Read the plate on an AlphaLISA®-compatible microplate reader.

  • Data Analysis: The AlphaLISA® signal is proportional to the amount of methylated substrate. Calculate IC50 values as described for the radiometric assay.

Signaling Pathway and Experimental Workflow

Dot1L Signaling in MLL-Rearranged Leukemia

In MLL-rearranged leukemia, a chromosomal translocation results in the fusion of the MLL gene with a partner gene (e.g., AF9). This fusion protein aberrantly recruits Dot1L to the promoter regions of target genes, such as HOXA9 and MEIS1. The resulting hypermethylation of H3K79 leads to the persistent expression of these leukemogenic genes, driving the proliferation and survival of leukemia cells.

Dot1L_Signaling_Pathway Dot1L Signaling in MLL-Rearranged Leukemia MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Dot1L Dot1L MLL_Fusion->Dot1L recruits H3K79 Histone H3 Dot1L->H3K79 methylates Target_Genes Target Genes (HOXA9, MEIS1) H3K79->Target_Genes at promoter of H3K79me H3K79 Hypermethylation Leukemogenesis Leukemogenic Gene Expression & Proliferation H3K79me->Leukemogenesis drives Dot1L_Inhibitor Dot1L Inhibitor (e.g., Dot1L-IN-1) Dot1L_Inhibitor->Dot1L inhibits

Caption: Aberrant recruitment of Dot1L by MLL fusion proteins drives leukemogenesis.

Experimental Workflow for HMT Inhibitor Selectivity Profiling

The process of determining the selectivity of an HMT inhibitor involves a systematic screening against a panel of related enzymes.

HMT_Inhibitor_Selectivity_Workflow Workflow for HMT Inhibitor Selectivity Profiling cluster_0 Primary Screening cluster_1 Selectivity Panel Screening cluster_2 Data Analysis Primary_Assay Primary HMT Assay (e.g., Dot1L) IC50_Determination IC50 Determination Primary_Assay->IC50_Determination Secondary_Assay Secondary HMT Assays IC50_Determination->Secondary_Assay Test potent inhibitors HMT_Panel Panel of other HMTs (e.g., G9a, PRMT1, etc.) HMT_Panel->Secondary_Assay Selectivity_Calculation Calculate Selectivity Fold (IC50_off-target / IC50_on-target) Secondary_Assay->Selectivity_Calculation

Caption: Systematic workflow for determining HMT inhibitor selectivity.

Conclusion

The comparative analysis of Dot1L inhibitors alongside other HMT inhibitors highlights the remarkable selectivity that has been achieved for this therapeutic target. The high specificity of compounds like the "Dot1L Inhibitor Example," EPZ-5676, and SGC0946 underscores their potential as precision medicines for diseases driven by aberrant Dot1L activity, such as MLL-rearranged leukemias. The robust biochemical assays and clear understanding of the underlying signaling pathways are crucial for the continued development and evaluation of these promising therapeutic agents.

References

Cross-Validation of Dot1L Inhibition: A Comparative Guide to Dot1L-IN-1 and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary methods for studying the function of the histone methyltransferase Dot1L: pharmacological inhibition using Dot1L-IN-1 and genetic knockdown. A thorough understanding of the similarities and differences between these approaches is crucial for the accurate interpretation of experimental data and for the strategic development of therapeutic agents targeting Dot1L.

Introduction to Dot1L and Its Inhibition

Disruptor of Telomeric Silencing 1-Like (Dot1L) is the sole known enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79). This epigenetic modification is predominantly associated with actively transcribed genes and plays a critical role in various cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage repair.[1][2][3] Dysregulation of Dot1L activity is particularly implicated in the pathogenesis of mixed-lineage leukemia (MLL)-rearranged leukemias, making it a compelling therapeutic target.[2][3][4][5]

Two principal strategies are employed to investigate and therapeutically target Dot1L function:

  • Pharmacological Inhibition: Utilizes small molecule inhibitors, such as this compound (and its research-grade analogs like EPZ004777 and EPZ-5676), which are S-adenosylmethionine (SAM)-competitive inhibitors that block the catalytic activity of Dot1L.[6][7][8]

  • Genetic Knockdown: Employs techniques like short hairpin RNA (shRNA) or CRISPR/Cas9 to reduce the expression of the DOT1L gene, thereby depleting the Dot1L protein.

This guide cross-validates the effects of these two approaches, presenting supporting experimental data, detailed protocols for key assays, and visual diagrams of relevant pathways and workflows.

Comparative Efficacy and Phenotypic Outcomes

Both pharmacological inhibition and genetic knockdown of Dot1L have been shown to produce similar phenotypic outcomes in Dot1L-dependent cancer cells, particularly those with MLL rearrangements. These effects include the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.[9][10][11]

Quantitative Comparison of Anti-Proliferative Effects

The potency of Dot1L inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in various cell lines. MLL-rearranged leukemia cell lines exhibit high sensitivity to these inhibitors.

Cell LineLeukemia TypeOncogenic DriverEPZ-5676 IC50 (nM)Compound 10 IC50 (nM)Compound 11 IC50 (nM)
MOLM-13AMLMLL-AF98.34.86.2
MV4-11AMLMLL-AF410.56.17.9
RS4;11ALLMLL-AF415.28.911.6
SEMALLMLL-AF421.412.516.2
KOPN-8B-ALLMLL-AF433.119.425.1
NOMO-1AMLMLL-AF945.626.734.6
OCI-AML2AMLNPM1c>10000>10000>10000
OCI-AML3AMLNPM1c>10000>10000>10000

Data adapted from studies on various DOT1L inhibitors, including EPZ5676.[12][13] The table demonstrates the selective efficacy of Dot1L inhibitors in MLL-rearranged leukemia cell lines.

Studies have shown that genetic knockdown of Dot1L phenocopies the effects of these inhibitors. For instance, in ovarian cancer cell lines, both pharmacological inhibition and shRNA-mediated knockdown of Dot1L led to a significant impairment of cell survival and tumor-forming potential.[9][11] Similarly, in colorectal cancer, both silencing and inhibition of Dot1L resulted in blocked cell proliferation and S-phase cell cycle arrest.[10]

Impact on Gene Expression

A primary consequence of both Dot1L inhibition and knockdown is the altered expression of Dot1L target genes. In MLL-rearranged leukemias, this is characterized by the downregulation of key leukemogenic genes such as HOXA9 and MEIS1.[7]

MethodCell LineKey Downregulated GenesKey Upregulated GenesReference
Dot1L Inhibitor (EPZ-5676) Ovarian Cancer CellsGenes in cellular biosynthesis pathwaysPro-apoptotic genes[9]
Dot1L shRNA Knockdown Ovarian Cancer CellsSimilar to inhibitor treatmentSimilar to inhibitor treatment[9]
Dot1L Inhibitor (EPZ004777) Colorectal Cancer Cellsc-Myc, CDK2, Cyclin A2Not specified[10]
Dot1L shRNA Knockdown Colorectal Cancer Cellsc-Myc, CDK2, Cyclin A2Not specified[10]

While the overall effects on key target genes are consistent, some studies suggest that chemical inhibition may affect a broader range of genes compared to shRNA-mediated depletion, which could be due to a more complete reduction of Dot1L activity or potential off-target effects of the inhibitor.[14] However, a strong correlation in the magnitude of gene expression changes between different Dot1L inhibitors suggests high on-target specificity.[13]

Signaling Pathways and Experimental Workflows

Dot1L Signaling in MLL-Rearranged Leukemia

In MLL-rearranged leukemia, the fusion protein aberrantly recruits Dot1L to target gene loci, leading to hypermethylation of H3K79 and sustained expression of oncogenes like HOXA9 and MEIS1. Dot1L activity maintains an open chromatin state by inhibiting the localization of a repressive complex composed of SIRT1 and SUV39H1. Inhibition of Dot1L allows this repressive complex to bind, leading to a decrease in H3K9 acetylation, an increase in H3K9 methylation, and subsequent gene silencing.[1][12]

Dot1L_Signaling_Pathway Dot1L Signaling in MLL-Rearranged Leukemia cluster_0 Active State (MLL-Rearranged Leukemia) cluster_1 Inhibited State (this compound or shRNA) MLL-Fusion MLL-Fusion Dot1L Dot1L MLL-Fusion->Dot1L recruits H3K79me2 H3K79me2 Dot1L->H3K79me2 catalyzes SIRT1_SUV39H1 SIRT1/SUV39H1 Repressive Complex Dot1L->SIRT1_SUV39H1 inhibits localization Oncogenes Oncogenes (HOXA9, MEIS1) H3K79me2->Oncogenes activates transcription Dot1L_Inhibitor This compound / shRNA Dot1L_Inhibited Dot1L Dot1L_Inhibitor->Dot1L_Inhibited H3K79me2_down H3K79me2 ↓ Dot1L_Inhibited->H3K79me2_down SIRT1_SUV39H1_active SIRT1/SUV39H1 Repressive Complex Dot1L_Inhibited->SIRT1_SUV39H1_active allows localization Oncogenes_down Oncogenes ↓ H3K79me2_down->Oncogenes_down silences transcription H3K9me_up H3K9me ↑ SIRT1_SUV39H1_active->H3K9me_up H3K9me_up->Oncogenes_down contributes to silencing Experimental_Workflow Cross-Validation Experimental Workflow Start Start with Target Cell Line Treatment Treatment Arms Start->Treatment Inhibitor Treat with this compound (e.g., EPZ004777) + Vehicle Control Treatment->Inhibitor Knockdown Transduce with Dot1L shRNA + Scramble shRNA Control Treatment->Knockdown Incubation Incubate for Defined Timepoints (e.g., 3, 6, 10 days) Inhibitor->Incubation Knockdown->Incubation Analysis Downstream Assays Incubation->Analysis Western Western Blot (H3K79me2, Total H3) Analysis->Western qPCR RT-qPCR (HOXA9, MEIS1, etc.) Analysis->qPCR Viability Cell Viability/Proliferation (MTT, CellTiter-Glo) Analysis->Viability Apoptosis Apoptosis Assay (Annexin V Staining) Analysis->Apoptosis Comparison Compare Results and Validate On-Target Effects Western->Comparison qPCR->Comparison Viability->Comparison Apoptosis->Comparison

References

Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to Dot1L-IN-1 Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The histone methyltransferase DOT1L has emerged as a critical therapeutic target in various malignancies, particularly in MLL-rearranged (MLL-r) leukemias. While Dot1L inhibitors, such as Dot1L-IN-1 and its analogs (e.g., pinometostat/EPZ-5676, SGC0946), have shown promise, their combination with other anti-cancer agents is proving to be a more effective strategy to enhance therapeutic efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects of Dot1L inhibitors with other drugs, supported by experimental data and detailed protocols.

Synergistic Combinations with Dot1L Inhibitors

Dot1L inhibitors have demonstrated synergistic anti-proliferative and pro-apoptotic effects when combined with a range of other therapeutic agents across different cancer types. The primary rationale for these combinations is to target distinct but complementary pathways involved in cancer cell survival, proliferation, and resistance.

Table 1: Synergistic Effects of Dot1L Inhibitors with Standard Chemotherapy

The combination of Dot1L inhibitors with standard-of-care chemotherapy agents, such as cytarabine (B982) and daunorubicin, has shown significant synergy in MLL-rearranged leukemia cell lines. This is attributed to the ability of Dot1L inhibitors to induce a durable altered chromatin state, thereby enhancing the cytotoxic effects of DNA-damaging agents.

Cell Line Dot1L Inhibitor Combination Drug Observed Synergistic Effect Reference
MOLM-13 (MLL-AF9)EPZ-5676CytarabineEnhanced anti-proliferative activity
MV4-11 (MLL-AF4)EPZ-5676CytarabineEnhanced anti-proliferative activity
MOLM-13 (MLL-AF9)EPZ-5676DaunorubicinEnhanced anti-proliferative activity
MV4-11 (MLL-AF4)EPZ-5676DaunorubicinEnhanced anti-proliferative activity
Table 2: Synergistic Effects of Dot1L Inhibitors with Other Epigenetic Modifiers

Targeting multiple epigenetic pathways simultaneously has proven to be a powerful strategy. Dot1L inhibitors exhibit strong synergy with inhibitors of other key epigenetic enzymes, including LSD1, EZH2, and menin.

Cancer Type Dot1L Inhibitor Combination Drug Class Specific Combination Agent Observed Synergistic Effect Reference
MLL-rearranged LeukemiaEPZ-5676, SYC-522, SGC0946LSD1 InhibitorORY-1001Enhanced anti-leukemic activity
NeuroblastomaSGC0946EZH2 InhibitorGSK343Strong synergy in reducing cell viability
MLL-rearranged ALLPinometostatMenin InhibitorRevumenibSignificant synergy in inducing cell death
MLL-rearranged LeukemiaEPZ004777, EPZ-5676Menin InhibitorMI-2-2Markedly enhanced treatment efficacy
MLL-rearranged LeukemiaEPZ-5676DNA Methyltransferase InhibitorAzacitidine, DecitabineSynergistic anti-proliferative effect
Table 3: Synergistic Effects of Dot1L Inhibitors with Targeted Therapies

Combining Dot1L inhibitors with targeted agents that modulate specific signaling pathways offers another promising therapeutic avenue.

Cancer Type Dot1L Inhibitor Combination Drug Class Specific Combination Agent Observed Synergistic Effect Reference
MLL-rearranged LeukemiaEPZ004777SIRT1 ActivatorSRT1720Enhanced anti-proliferative activity
MLL-rearranged LeukemiaNot SpecifiedBCL-2 InhibitorVenetoclaxSynergistic effects against leukemia cells

Key Experimental Protocols

To aid in the replication and validation of these findings, detailed protocols for fundamental assays used to assess drug synergy are provided below.

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in logarithmic growth phase

  • 96-well plate

  • Sterile PBS

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells and adjust the concentration to 1-2 x 10^4 cells/mL in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound, the combination drug, and the combination of both in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with untreated cells as a control. Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V Apoptosis Assay by Flow Cytometry

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.

Materials:

  • Treated and control cells (1-5 x 10^5 per sample)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in your cell line using the desired drug treatment. Harvest both floating and adherent cells and wash them once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to analyze the distribution of a cell population in the different phases of the cell cycle based on DNA content.

Materials:

  • Treated and control cells (approximately 1 x 10^6 per sample)

  • Cold 70% ethanol (B145695)

  • 1X PBS

  • PI staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to degrade RNA and ensure that PI only stains DNA.

  • PI Staining: Add 400 µL of PI solution and incubate for 5-10 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Mechanisms and Workflows

To better understand the underlying biology and experimental design, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

MLL_Leukemia_Pathway Simplified DOT1L Signaling in MLL-Rearranged Leukemia cluster_nucleus Nucleus cluster_drugs Therapeutic Intervention MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates K79 H3K79me H3K79 Methylation Histone_H3->H3K79me Target_Genes Target Oncogenes (HOXA9, MEIS1) H3K79me->Target_Genes activates transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Dot1L_IN_1 This compound Dot1L_IN_1->DOT1L inhibits Other_Drug Synergistic Drug (e.g., Menin Inhibitor) Other_Drug->MLL_Fusion disrupts complex

Caption: DOT1L's role in MLL-rearranged leukemia and points of therapeutic intervention.

Experimental_Workflow Workflow for Assessing Drug Synergy cluster_assays Endpoint Assays start Start: Cancer Cell Culture seed_plates Seed Cells in 96-Well Plates start->seed_plates treat_drugs Treat with Drugs: - Drug A (this compound) - Drug B - Combination (A+B) seed_plates->treat_drugs incubate Incubate (e.g., 72 hours) treat_drugs->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis Apoptosis (Annexin V Assay) incubate->apoptosis cell_cycle Cell Cycle (PI Staining) incubate->cell_cycle analyze Data Acquisition (Plate Reader / Flow Cytometer) viability->analyze apoptosis->analyze cell_cycle->analyze synergy_calc Calculate Synergy (e.g., Combination Index) analyze->synergy_calc end Conclusion: Synergistic, Additive, or Antagonistic Effect synergy_calc->end

Caption: A typical experimental workflow for evaluating the synergistic effects of drug combinations.

Navigating the Labyrinth of Dot1L Inhibitor Data: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable and reproducible data is paramount. This guide provides a comprehensive comparison of published data on Dot1L inhibitors, focusing on the critical aspect of reproducibility. By presenting quantitative data from various studies in a standardized format, offering detailed experimental protocols, and visualizing key cellular processes, this guide aims to equip researchers with the tools to critically evaluate published findings and design robust future experiments.

The histone methyltransferase Dot1L (Disruptor of telomeric silencing 1-like) has emerged as a promising therapeutic target, particularly in the context of MLL-rearranged leukemias.[1][2] This has led to the development of several small molecule inhibitors, with Pinometostat (EPZ-5676) and SGC0946 being the most extensively studied.[3][4] However, as with any rapidly evolving field, discrepancies in reported inhibitor potencies and cellular effects can arise, making direct comparisons across studies challenging. This guide seeks to address this challenge by collating and standardizing available data to shed light on the reproducibility of findings in the Dot1L inhibitor landscape.

Comparative Efficacy of Dot1L Inhibitors: A Data-Driven Overview

To facilitate a clear comparison of inhibitor potency, the following tables summarize the half-maximal inhibitory concentration (IC50) values for prominent Dot1L inhibitors across various biochemical and cellular assays as reported in peer-reviewed literature. It is important to note that variations in experimental conditions, such as cell lines, incubation times, and assay formats, can significantly influence these values, highlighting the need for standardized protocols.

Table 1: Biochemical IC50 Values for Dot1L Inhibitors

InhibitorAssay TypeIC50 (nM)Reference
EPZ-5676Enzymatic Assay0.08 (Kᵢ)[3]
SGC0946Radioactive Assay0.3[5][6]
Compound 4Enzymatic Assay>10,000[7]
Compound 7Biochemical Assay<0.1[8]
Compound 12Biochemical Assay1.4[9]
Compound 13Biochemical Assay0.4[9]
Unnamed CompoundBiochemical Assay38[10]

Table 2: Cellular IC50 Values for Dot1L Inhibitors in Leukemia Cell Lines

InhibitorCell LineAssay TypeIncubation TimeIC50 (nM)Reference
EPZ-5676MV4-11Proliferation14 days3.5[11]
EPZ-5676MOLM-13Proliferation10 days8[12]
EPZ-5676KOPN8Proliferation10 days10[12]
SGC0946A431H3K79 Dimethylation4 days2.6[13]
SGC0946Molm13H3K79 Dimethylation7 days-[5]
Compound 10MV4-11Proliferation10 days6[12]
Compound 11MV4-11Proliferation10 days10[12]
Dia2MV4-11Proliferation15 daysSimilar to EPZ-5676[14]

Visualizing the Mechanism: The Dot1L Signaling Pathway

Dot1L is the sole enzyme responsible for mono-, di-, and trimethylation of histone H3 at lysine (B10760008) 79 (H3K79).[1][15] This modification plays a crucial role in transcriptional regulation.[16][17] In MLL-rearranged leukemias, the fusion protein aberrantly recruits Dot1L to target genes like HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis.[1][15] Dot1L inhibitors act by competing with the cofactor S-adenosylmethionine (SAM), thereby preventing H3K79 methylation and suppressing the expression of these oncogenes.[9]

Dot1L_Signaling_Pathway Dot1L Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein Dot1L Dot1L MLL_Fusion->Dot1L recruits H3K79 H3K79 Dot1L->H3K79 methylates SAM SAM SAM->Dot1L cofactor Inhibitor Dot1L Inhibitor Inhibitor->Dot1L inhibits Histone_H3 Histone H3 Histone_H3->H3K79 H3K79me H3K79me2/3 HOXA9_MEIS1 HOXA9/MEIS1 Genes H3K79me->HOXA9_MEIS1 activates Transcription Leukemogenic Transcription HOXA9_MEIS1->Transcription

Dot1L signaling in MLL-rearranged leukemia.

Key Experimental Methodologies: Towards Standardization

Reproducibility is intrinsically linked to the meticulous execution of experimental protocols. This section provides detailed methodologies for three key assays used to characterize Dot1L inhibitors.

Dot1L Enzymatic Assay

This assay directly measures the enzymatic activity of Dot1L and its inhibition by test compounds.

Enzymatic_Assay_Workflow Dot1L Enzymatic Assay Workflow Start Start Incubate Incubate Recombinant Dot1L, Nucleosome Substrate, SAM, and Inhibitor Start->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Methylation Detect H3K79 Methylation (e.g., Radioactivity, Luminescence) Stop_Reaction->Detect_Methylation Analyze Analyze Data (IC50 determination) Detect_Methylation->Analyze End End Analyze->End CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Start Treat_Cells Treat Cells with Inhibitor or Vehicle Start->Treat_Cells Heat_Shock Apply Heat Gradient to Cell Suspensions Treat_Cells->Heat_Shock Lyse_Cells Lyse Cells and Separate Soluble Fraction Heat_Shock->Lyse_Cells Analyze_Protein Quantify Soluble Dot1L (e.g., Western Blot, AlphaScreen) Lyse_Cells->Analyze_Protein Plot_Curve Plot Melting Curve Analyze_Protein->Plot_Curve End End Plot_Curve->End ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow Start Start Crosslink Crosslink Proteins to DNA (e.g., with Formaldehyde) Start->Crosslink Lyse_and_Shear Lyse Cells and Shear Chromatin (Sonication or Enzymatic Digestion) Crosslink->Lyse_and_Shear Immunoprecipitate Immunoprecipitate with Antibody against Target Protein Lyse_and_Shear->Immunoprecipitate Wash Wash to Remove Non-specific Binding Immunoprecipitate->Wash Elute_and_Reverse Elute Chromatin and Reverse Crosslinks Wash->Elute_and_Reverse Purify_DNA Purify DNA Elute_and_Reverse->Purify_DNA Analyze_DNA Analyze DNA (qPCR or Sequencing) Purify_DNA->Analyze_DNA End End Analyze_DNA->End

References

Comparative analysis of the cellular phenotypes induced by different Dot1L inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular phenotypes induced by three prominent small-molecule inhibitors of the histone methyltransferase DOT1L: pinometostat (B612198) (EPZ-5676), SGC0946, and EPZ004777. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.

Introduction to Dot1L and its Inhibition

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 79 (H3K79).[1] This epigenetic modification is generally associated with active gene transcription.[2] In certain hematological malignancies, particularly acute leukemias with rearrangements of the Mixed Lineage Leukemia (MLL) gene, MLL-fusion proteins aberrantly recruit DOT1L to specific gene loci.[3][4] This leads to localized hypermethylation of H3K79 and the subsequent overexpression of leukemogenic target genes, such as HOXA9 and MEIS1, which are critical drivers of the disease.[2][3]

Dot1L inhibitors are S-adenosyl methionine (SAM) competitive inhibitors that occupy the catalytic site of DOT1L, thereby preventing the methylation of H3K79.[2] This targeted inhibition leads to the downregulation of MLL target genes, ultimately inducing cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[3][5][6]

Comparative Analysis of Cellular Phenotypes

The following tables summarize the quantitative and qualitative effects of pinometostat, SGC0946, and EPZ004777 on various cellular phenotypes. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: Anti-proliferative Activity of Dot1L Inhibitors in MLL-rearranged Leukemia Cell Lines
InhibitorCell LineOncogenic DriverIC50 (Proliferation)Assay ConditionsReference(s)
Pinometostat (EPZ-5676) MV4-11MLL-AF43.5 nM14-day incubation[3]
MOLM-13MLL-AF9Not explicitly stated, but selective killing observed14-day proliferation assay[3]
RS4;11MLL-AF4Potent inhibition observed14-day proliferation assay[3]
SGC0946 MV4;11MLL-AF4Viability reduced at 50 nM7-day incubation, CellTiter-Glo[7]
EPZ004777 MV4-11MLL-AF4Dramatic reduction in viable cells at 3 µMProliferation assay over several days[6]
MOLM-13MLL-AF9Dramatic reduction in viable cells at 3 µMProliferation assay over several days[6]
Table 2: Effects of Dot1L Inhibitors on Cell Cycle and Apoptosis
InhibitorCell LineEffect on Cell CycleEffect on ApoptosisAssay ConditionsReference(s)
Pinometostat (EPZ-5676) MV4-11G1 arrest observedInduction of apoptosis observed1 µM treatment, Annexin V and DNA content staining[3]
SGC0946 Renal Cancer Cells (786-O, A498)S-phase arrestIncreased apoptosis rateFlow cytometry[8]
EPZ004777 MV4-11Not explicitly statedInduction of apoptosis observed3 µM treatment, Annexin V and DNA content staining[6]
MOLM-13Not explicitly statedInduction of apoptosis observed3 µM treatment, Annexin V and DNA content staining[6]
Colorectal Cancer Cells (SW480, HCT116)S-phase arrestNot explicitly statedFlow cytometry[5]
Table 3: Effects of Dot1L Inhibitors on Gene Expression
InhibitorCell LineKey Downregulated GenesKey Upregulated GenesMethodReference(s)
Pinometostat (EPZ-5676) MV4-11HOXA9, MEIS1Not specifiedRT-qPCR[3]
SGC0946 MV4;11FLT3, PIM1Not specifiedRT-qPCR[7]
EPZ004777 MLL-rearranged cell linesHOXA9, MEIS1Not specifiedRT-qPCR[6]
Colorectal Cancer Cellsc-Myc, CDK2, CCNA2Not specifiedRT-PCR, Western blot[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline for determining cell viability after treatment with Dot1L inhibitors using a metabolic assay like MTT or MTS.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment: Prepare serial dilutions of the Dot1L inhibitor in culture medium. Remove the medium from the wells and add 100 µL of the inhibitor-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 7-14 days).

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate for at least 1 hour at 37°C to dissolve the formazan (B1609692) crystals.[9]

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[9]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify externalized phosphatidylserine (B164497) and Propidium Iodide (PI) to identify necrotic cells.

  • Cell Treatment: Treat cells with the Dot1L inhibitor at the desired concentration and for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[10][11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate compensation controls for multi-color analysis.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI).

  • Cell Treatment and Harvesting: Treat cells with the Dot1L inhibitor and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.[12][13][14]

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the pellet in a staining solution containing PI and RNase A (to degrade RNA).[12][14]

    • Incubate for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Gate the cell populations based on their DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for H3K79 Methylation

This protocol describes the detection of changes in H3K79 methylation levels following Dot1L inhibitor treatment.

  • Cell Lysis and Histone Extraction: Treat cells with the Dot1L inhibitor. Harvest the cells and perform histone extraction using an acid extraction method.

  • Protein Quantification: Quantify the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for di-methylated H3K79 (H3K79me2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: To ensure equal loading, probe the membrane with an antibody against total Histone H3.

Visualizations

Signaling Pathway of Dot1L in MLL-Rearranged Leukemia

Dot1L_Signaling_Pathway Signaling Pathway of Dot1L in MLL-Rearranged Leukemia cluster_nucleus Nucleus MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF9) Dot1L DOT1L MLL_Fusion->Dot1L recruits SAH SAH Dot1L->SAH produces Histone_H3 Histone H3 Dot1L->Histone_H3 targets SAM SAM SAM->Dot1L provides methyl group H3K79me H3K79 Hypermethylation Histone_H3->H3K79me becomes Oncogenes Oncogenes (e.g., HOXA9, MEIS1) H3K79me->Oncogenes activates transcription Leukemogenesis Leukemogenesis (Proliferation, Survival) Oncogenes->Leukemogenesis drives Dot1L_Inhibitor Dot1L Inhibitor (e.g., Pinometostat) Dot1L_Inhibitor->Dot1L inhibits

Caption: Dot1L is recruited by MLL-fusion proteins, leading to H3K79 hypermethylation and oncogene expression.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Experimental Workflow for Comparative Analysis of Dot1L Inhibitors cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis and Comparison Cell_Culture 1. Cell Culture (MLL-rearranged cell lines) Inhibitor_Treatment 2. Inhibitor Treatment (Pinometostat, SGC0946, EPZ004777) Cell_Culture->Inhibitor_Treatment Proliferation_Assay 3a. Proliferation Assay (MTT/MTS) Inhibitor_Treatment->Proliferation_Assay Apoptosis_Assay 3b. Apoptosis Assay (Annexin V/PI) Inhibitor_Treatment->Apoptosis_Assay Cell_Cycle_Assay 3c. Cell Cycle Assay (PI Staining) Inhibitor_Treatment->Cell_Cycle_Assay Gene_Expression_Assay 3d. Gene Expression (RT-qPCR/Western Blot) Inhibitor_Treatment->Gene_Expression_Assay Data_Analysis 4. Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution, Gene Expression Fold Change) Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis Comparison 5. Comparative Analysis Data_Analysis->Comparison

Caption: A general workflow for the comparative analysis of Dot1L inhibitors' cellular effects.

References

Unveiling the SAM-Competitive Inhibition of Dot1L: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of small molecule inhibitors targeting the histone methyltransferase Dot1L, with a focus on confirming the S-adenosylmethionine (SAM)-competitive inhibition mechanism. Experimental data, detailed protocols, and visual diagrams are presented to facilitate a comprehensive understanding.

Disruptor of telomeric silencing 1-like (Dot1L) is a unique histone methyltransferase (HMT) that catalyzes the methylation of histone H3 on lysine (B10760008) 79 (H3K79).[1][2] Unlike most other HMTs, Dot1L's catalytic domain does not contain a SET domain.[3] Dot1L utilizes S-adenosylmethionine (SAM) as a methyl donor for this reaction.[4][5] Aberrant Dot1L activity is implicated in the development of mixed-lineage leukemia (MLL), making it a significant therapeutic target.[2][4]

A primary strategy for inhibiting Dot1L involves the development of small molecules that compete with the binding of the cofactor SAM.[3][5] These SAM-competitive inhibitors effectively block the methyltransferase activity of Dot1L, leading to reduced H3K79 methylation and subsequent downstream effects on gene expression.[6] This guide will focus on the evidence supporting this mechanism for prominent Dot1L inhibitors.

Comparative Efficacy of Dot1L Inhibitors

Several potent and selective Dot1L inhibitors have been developed. Their efficacy is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of Dot1L by 50%. The following table summarizes the in vitro biochemical IC50 values for several well-characterized, SAM-competitive Dot1L inhibitors.

Inhibitor NameAlternative NameTargetIn Vitro IC50 (nM)Mechanism of Action
EPZ004777Dot1L0.4SAM-competitive
PinometostatEPZ-5676Dot1L3.5SAM-competitive
SGC0946Dot1L0.3SAM-competitive
Compound 10Dot1L4.8SAM-competitive
Compound 11Dot1L6.2SAM-competitive

Experimental Confirmation of SAM-Competitive Inhibition

The SAM-competitive inhibition mechanism of Dot1L inhibitors is confirmed through various experimental approaches, including enzyme inhibition assays and structural biology studies. These experiments demonstrate that the inhibitor directly binds to the SAM-binding pocket of Dot1L, thereby preventing the binding of the natural cofactor.

Signaling Pathway of Dot1L and SAM-Competitive Inhibition```dot

digraph "Dot1L_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Dot1L Catalytic Cycle and Inhibition", rankdir="LR"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes Dot1L [label="Dot1L Enzyme", fillcolor="#F1F3F4", style=filled]; SAM [label="SAM\n(S-adenosylmethionine)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Histone_H3 [label="Histone H3 Substrate\n(unmethylated K79)", fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; Dot1L_SAM [label="Dot1L-SAM Complex", fillcolor="#F1F3F4", style=filled]; Methylated_H3 [label="Methylated Histone H3\n(H3K79me)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; SAH [label="SAH\n(S-adenosylhomocysteine)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Inhibitor [label="Dot1L-IN-1\n(SAM-Competitive Inhibitor)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Inactive_Complex [label="Inactive Dot1L-Inhibitor\nComplex", fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"];

// Edges for the catalytic cycle SAM -> Dot1L_SAM [label="Binds to"]; Dot1L -> Dot1L_SAM; Dot1L_SAM -> Methylated_H3 [label="Methylates"]; Histone_H3 -> Dot1L_SAM [label="Binds to"]; Dot1L_SAM -> SAH [label="Releases"]; Methylated_H3 -> Dot1L [label="Releases"];

// Edges for the inhibition pathway Inhibitor -> Inactive_Complex [label="Binds to"]; Dot1L -> Inactive_Complex [color="#EA4335", style=dashed, label="Inhibits"]; SAM -> Inactive_Complex [label="Competes with", style=dashed, color="#EA4335", dir=none];

// Invisible edges for layout {rank=same; SAM; Inhibitor} {rank=same; Dot1L_SAM; Inactive_Complex} }

Caption: Workflow for validating a SAM-competitive Dot1L inhibitor.

Conclusion

The development of SAM-competitive inhibitors of Dot1L represents a targeted approach to cancer therapy, particularly for MLL-rearranged leukemias. The experimental data from in vitro enzyme assays, cellular assays, and structural studies consistently support a mechanism where these inhibitors directly compete with SAM for binding to the Dot1L catalytic site. This competitive inhibition leads to a reduction in H3K79 methylation, demonstrating a clear and potent on-target effect. The protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery.

References

Safety Operating Guide

Navigating the Safe Disposal of Dot1L-IN-1: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Dot1L-IN-1, a highly potent and selective inhibitor of the histone methyltransferase Dot1L. Adherence to these protocols is essential for minimizing risk to personnel and the environment.

Given the potent nature of this compound, it is critical to handle it as a hazardous substance, even in the absence of a specific Safety Data Sheet (SDS) from all suppliers. The following procedures are based on established best practices for the disposal of potent kinase inhibitors and other hazardous laboratory chemicals.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound, whether in solid or solution form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.

In the event of a spill, the area should be immediately secured and evacuated of non-essential personnel. The spill should be contained and cleaned up by trained personnel wearing appropriate PPE. For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an absorbent, non-combustible material. All cleanup materials must be collected and disposed of as hazardous waste.

Quantitative Data on Handling and Storage

While a specific Safety Data Sheet with quantitative exposure limits for this compound is not universally available, the following table summarizes the key principles for its handling and storage based on general guidelines for potent chemical compounds.

ParameterGuidelineSource/Rationale
Occupational Exposure Limit (OEL) Treat as a potent compound; handle with high containment.General practice for novel or uncharacterized potent inhibitors.
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.Standard laboratory safety protocols for hazardous chemicals.
Handling Use in a well-ventilated area or chemical fume hood.To minimize inhalation exposure.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.To maintain chemical stability and prevent accidental release.
Waste Classification Treat as hazardous chemical waste.Precautionary principle for potent, biologically active molecules.[1][2]

Experimental Protocol: Step-by-Step Disposal of this compound

The following protocol outlines the necessary steps for the safe disposal of this compound and any materials contaminated with it.

1. Waste Identification and Segregation:

  • At the point of generation, identify all waste streams containing this compound. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated laboratory consumables (e.g., pipette tips, vials, gloves, weighing paper).

  • Segregate this compound waste from all other laboratory waste to prevent accidental mixing with incompatible chemicals.[3]

2. Waste Containment:

  • Solid Waste: Place all solid this compound waste into a designated, robust, and sealable hazardous waste container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[2]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must also be clearly labeled as "Hazardous Waste" with the chemical name and kept securely closed when not in use.[2]

3. Labeling and Documentation:

  • All waste containers must be accurately and legibly labeled with:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The date when the waste was first added to the container (accumulation start date).

  • Maintain a log of the waste generated as required by your institution's Environmental Health and Safety (EHS) department.

4. On-Site Storage:

  • Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[4]

  • This area should be away from general laboratory traffic and incompatible materials to prevent accidental spills or reactions.[4]

  • Adhere to your institution's regulations regarding the maximum volume of hazardous waste that can be stored in a satellite accumulation area and the time limits for its removal.[5]

5. Final Disposal:

  • Do not, under any circumstances, dispose of this compound down the drain or in the regular trash. [6] This can lead to environmental contamination and is a violation of regulatory standards.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.[5]

  • Ensure all required paperwork is completed for the waste transfer and maintain records of the disposal as per institutional and regulatory requirements.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final removal from the laboratory.

Dot1L_IN_1_Disposal_Workflow start Waste Generation (Unused this compound, Contaminated Materials) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate this compound Waste ppe->segregate contain_solid Contain Solid Waste (Labeled, Sealed Container) segregate->contain_solid contain_liquid Contain Liquid Waste (Labeled, Leak-proof Container) segregate->contain_liquid store Store in Designated Satellite Accumulation Area contain_solid->store contain_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs document Complete Waste Disposal Documentation contact_ehs->document end Licensed Hazardous Waste Disposal document->end

References

Essential Safety and Operational Protocols for Handling Dot1L-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Dot1L-IN-1, a highly potent and selective Dot1L inhibitor.[1] Given its high potency, with a Ki of 2 pM and an IC50 of <0.1 nM, stringent adherence to these procedural guidelines is critical to ensure personnel safety and prevent contamination.[1][2] While some suppliers may not classify this compound as hazardous under certain regulations, its potent biological activity necessitates handling it as a potentially hazardous substance.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize any potential exposure. The required level of PPE is dependent on the specific task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Operations - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant shoe covers- Head covering- Chemical-resistant apron
Handling of Liquids/Solutions - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat- Chemical-resistant footwear- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosols or vapors are generated)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[3]

Experimental Protocols: Step-by-Step Handling Guide

This protocol outlines the essential steps for the safe handling of this compound, from preparation to disposal.

1. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[4]

  • Ventilation: Ensure proper ventilation and negative pressure in the designated handling area.[4]

  • Equipment Assembly: Assemble all necessary equipment and PPE before handling the compound.

  • Quantity Minimization: Only handle the minimum quantity of the compound required for the experiment.

  • Review Documentation: If available, thoroughly review the Safety Data Sheet (SDS) prior to work.

2. Handling:

  • PPE Adherence: Wear the appropriate PPE at all times as specified in the table above.

  • Avoid Contact: Take all necessary precautions to avoid skin and eye contact.

  • Aerosol Prevention: Handle the compound in a manner that prevents the generation of aerosols.[3]

  • Weighing: When weighing the solid form of this compound, perform this task within the fume hood using a disposable weigh boat to contain any particles.

  • Solution Preparation: When preparing solutions, slowly add the solvent to the compound to prevent splashing. For this compound, solubility is noted in DMSO.

3. Decontamination:

  • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after each use.

  • Equipment: All reusable equipment must be decontaminated following established laboratory procedures.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination and dispose of it in the designated waste stream.

Disposal Plan

A clear and concise plan for the disposal of this compound and associated waste is crucial for environmental safety and regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused compounds, solutions, contaminated PPE, and disposable equipment, must be segregated as hazardous chemical waste.[5][6] Do not mix with non-hazardous waste.[7]

  • Waste Containers: Use clearly labeled, leak-proof containers that are chemically compatible with the waste.[5][6]

  • Disposal Method: The recommended disposal method for many potent pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal service.[3] Never dispose of this compound down the drain or in regular trash.[8]

  • Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7] The labels on the empty container should be defaced before disposal.[3][7]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_area Designate Handling Area (Fume Hood) prep_ppe Assemble PPE prep_area->prep_ppe prep_sds Review Safety Info prep_ppe->prep_sds weigh Weigh Solid prep_sds->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decon_surface Decontaminate Surfaces experiment->decon_surface decon_equip Decontaminate Equipment decon_surface->decon_equip dispose_waste Segregate & Dispose Waste decon_equip->dispose_waste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.